Product packaging for 7-Methoxy-1-tetralone(Cat. No.:CAS No. 6836-19-7)

7-Methoxy-1-tetralone

カタログ番号: B020472
CAS番号: 6836-19-7
分子量: 176.21 g/mol
InChIキー: GABLTKRIYDNDIN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

7-Methoxy-3,4-dihydro-1(2H)-naphthalenone is a member of tetralins.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O2 B020472 7-Methoxy-1-tetralone CAS No. 6836-19-7

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

7-methoxy-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-13-9-6-5-8-3-2-4-11(12)10(8)7-9/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABLTKRIYDNDIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCCC2=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30218494
Record name 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30218494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6836-19-7
Record name 7-Methoxy-1-tetralone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6836-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methoxy-1,2,3,4-tetrahydro-1-naphthalenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006836197
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6836-19-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97611
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30218494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.196
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 7-Methoxy-1,2,3,4-tetrahydro-1-naphthalenone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4FZ2W25VZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 7-Methoxy-1-tetralone: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-1-tetralone is a bicyclic aromatic ketone that serves as a crucial intermediate in the synthesis of a variety of organic molecules, most notably in the pharmaceutical industry. Its structural scaffold is a key component in the development of bioactive compounds, including the antidepressant Agomelatine (B1665654).[1][2] This guide provides a comprehensive overview of the chemical properties, structural features, and relevant experimental methodologies associated with this compound.

Chemical Structure and Identification

This compound, with the IUPAC name 7-methoxy-3,4-dihydronaphthalen-1(2H)-one, is a derivative of tetralone, which is a bicyclic aromatic hydrocarbon featuring a ketone functional group.[3][4] The structure consists of a dihydronaphthalene core with a methoxy (B1213986) group (-OCH3) substituted at the 7-position and a ketone group (=O) at the 1-position.

Chemical Structure of this compoundFigure 1. Chemical Structure of this compound.

Table 1: Compound Identification

IdentifierValue
CAS Number 6836-19-7[5]
Molecular Formula C₁₁H₁₂O₂
IUPAC Name 7-methoxy-3,4-dihydronaphthalen-1(2H)-one
SMILES COC1=CC2=C(CCCC2=O)C=C1
InChI InChI=1S/C11H12O2/c1-13-9-6-5-8-3-2-4-11(12)10(8)7-9/h5-7H,2-4H2,1H3
InChIKey GABLTKRIYDNDIN-UHFFFAOYSA-N

Physicochemical Properties

This compound is typically a white to off-white or pale yellow crystalline solid at room temperature. It is generally insoluble in water but exhibits good solubility in a range of common organic solvents.

Table 2: Physical and Chemical Properties

PropertyValue
Molecular Weight 176.21 g/mol
Appearance White to off-white/pale yellow crystalline powder/solid
Melting Point 59-64 °C
Boiling Point 160-165 °C (at unspecified pressure); 312.3 °C at 760 mmHg
Solubility Insoluble in water; Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, Methanol (B129727)
Density 1.124 ± 0.06 g/cm³ (Predicted)

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound. Key spectral data are summarized below.

Table 3: Spectroscopic Data

TechniqueKey Features
¹H NMR Spectra available, typically run in CDCl₃.
¹³C NMR Spectra available, typically run in CDCl₃.
Infrared (IR) Spectra available, can be run as KBr disc or nujol mull.
Mass Spectrometry (MS) Electron ionization mass spectra are available.

Chemical Reactivity and Synthesis

The chemical reactivity of this compound is primarily dictated by the ketone functional group and the aromatic ring. It can undergo a variety of chemical transformations, making it a versatile synthetic intermediate.

Key reactions include:

  • Reduction of the Ketone: The ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (B1222165).

  • Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to nucleophilic attack by organometallic reagents such as Grignard reagents and organolithium compounds, leading to the formation of tertiary alcohols.

  • Condensation Reactions: It can react with amines in the presence of a condensing agent to form imine derivatives.

  • α-Halogenation: Under acidic conditions, it can undergo nucleophilic substitution with reagents like N-bromosuccinimide (NBS) to introduce a bromine atom at the α-position to the ketone.

  • Aromatization: The tetralone ring can be aromatized to a naphthalene (B1677914) system through various synthetic routes.

The following diagram illustrates a general synthetic workflow starting from this compound, representative of its use in multi-step organic synthesis.

G General Synthetic Workflow from this compound cluster_start Starting Material cluster_reaction1 Reaction Step 1 cluster_reaction2 Reaction Step 2 cluster_final Further Transformations This compound This compound Reaction1 Nucleophilic Addition (e.g., with Acetonitrile/n-BuLi) This compound->Reaction1 Intermediate1 1-Hydroxy-7-methoxy-1,2,3,4- tetrahydro-1-naphthylacetonitrile Reaction1->Intermediate1 Reaction2 Dehydration/Aromatization (e.g., with DDQ) Intermediate1->Reaction2 Intermediate2 (7-Methoxy-1-naphthyl)acetonitrile Reaction2->Intermediate2 Final_Products Reduction, Acetylation, etc. (e.g., towards Agomelatine) Intermediate2->Final_Products

Caption: Synthetic pathway from this compound to key intermediates for pharmaceuticals.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are representative and may require optimization based on specific laboratory conditions.

Protocol 1: Reduction of this compound with Sodium Borohydride

This protocol describes the reduction of the ketone functionality to a hydroxyl group.

  • Reaction Setup: In a dry round-bottom flask, dissolve this compound (1.0 equivalent) in dry methanol (0.2 M).

  • Cooling: Cool the resulting solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (2.0 equivalents) portion-wise to the stirred reaction mixture.

  • Reaction: Stir the reaction mixture and allow it to slowly warm to room temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the crude residue in dichloromethane.

  • Washing: Wash the organic layer with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) (2x) and then with water (1x).

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the filtrate under vacuum.

  • Purification: Purify the resulting residue by silica (B1680970) gel column chromatography to obtain the desired alcohol.

Protocol 2: Sample Preparation for Infrared (IR) Spectroscopy

This protocol outlines the preparation of a solid sample for analysis by FT-IR spectroscopy.

  • KBr Pellet Method:

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

    • Place a portion of the powder into a pellet-forming die.

    • Apply pressure using a hydraulic press to form a transparent or translucent pellet.

    • Place the pellet in the sample holder of the IR spectrometer for analysis.

  • Nujol Mull Method:

    • Grind a small amount (2-5 mg) of the solid sample in an agate mortar.

    • Add a few drops of Nujol (mineral oil) and continue to grind to a smooth paste.

    • Spread the mull evenly between two salt plates (e.g., NaCl or KBr).

    • Mount the plates in the spectrometer for analysis. Note that the Nujol will show characteristic C-H absorption bands.

Biological Activity and Signaling Pathways

Recent studies have highlighted the potential of this compound as an antitumor agent. It has been shown to inhibit the proliferation and migration of cancer cells and to induce apoptosis in hepatocellular carcinoma (HCC) cells. The mechanism of action involves the downregulation of key proteins in cellular signaling pathways. Specifically, this compound has been observed to decrease the protein levels of NF-κB, matrix metallopeptidase 2 (MMP2), matrix metallopeptidase 9 (MMP9), and phosphorylated AKT (p-AKT).

The PI3K/AKT pathway is a critical signaling cascade that promotes cell survival and proliferation. Activated AKT can lead to the activation of the NF-κB transcription factor, which in turn upregulates the expression of genes involved in cell survival, proliferation, and metastasis, including MMPs. By inhibiting the phosphorylation of AKT, this compound can disrupt this pro-survival signaling, leading to the downregulation of NF-κB and its target genes, ultimately promoting apoptosis.

G Proposed Signaling Pathway for this compound's Antitumor Activity PI3K PI3K AKT AKT PI3K->AKT activates pAKT p-AKT (Active) AKT->pAKT phosphorylation NFkB NF-κB pAKT->NFkB activates Proliferation Cell Proliferation & Migration pAKT->Proliferation MMPs MMP2/MMP9 NFkB->MMPs upregulates Apoptosis Apoptosis NFkB->Apoptosis MMPs->Proliferation 7MT This compound 7MT->pAKT inhibits

References

An In-depth Technical Guide to the Synthesis and Discovery of 7-Methoxy-1-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, discovery, and biological significance of 7-Methoxy-1-tetralone. It details the primary synthetic pathways, including experimental protocols and quantitative data, with a focus on the intramolecular Friedel-Crafts cyclization of 4-(3-methoxyphenyl)butyric acid. The document also explores the historical context of its discovery and its emerging role in medicinal chemistry, particularly as an antitumor agent and a key intermediate in the synthesis of bioactive compounds. Visual diagrams of synthetic routes and relevant signaling pathways are provided to facilitate a deeper understanding of the core concepts.

Introduction

This compound, a bicyclic aromatic ketone, is a valuable scaffold in organic synthesis and medicinal chemistry.[1] Its structural motif is present in a variety of natural products and pharmacologically active molecules. This guide will delve into the foundational aspects of its chemical synthesis, the historical milestones related to its discovery, and its biological activities, providing researchers and drug development professionals with a detailed resource for their work with this important compound. This compound is a key intermediate in the synthesis of various pharmaceuticals, including those targeting neurological disorders.[2]

Physicochemical Properties

This compound is a white to off-white solid at room temperature.[3] It is characterized by the following properties:

PropertyValueReference
CAS Number 6836-19-7[4]
Molecular Formula C₁₁H₁₂O₂[4]
Molecular Weight 176.21 g/mol
Melting Point 59-63 °C
Solubility Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone. Insoluble in water.

Synthesis of this compound

The most prevalent and efficient method for the synthesis of this compound is through a two-step process commencing with the Friedel-Crafts acylation of anisole (B1667542) with succinic anhydride (B1165640), followed by reduction and subsequent intramolecular cyclization.

Synthesis of the Precursor: 4-(3-Methoxyphenyl)butyric Acid

The synthesis of the crucial precursor, 4-(3-methoxyphenyl)butyric acid, involves two key reactions: Friedel-Crafts acylation and a subsequent reduction of the resulting keto acid.

This reaction forms 3-(3-methoxybenzoyl)propionic acid. The methoxy (B1213986) group of anisole is an ortho-, para-director; however, reaction conditions can be optimized to favor the formation of the meta-isomer, or a separation of isomers may be required. The general mechanism involves the generation of an acylium ion from succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), which then attacks the aromatic ring.

Experimental Protocol: Friedel-Crafts Acylation (General Procedure)

  • To a cooled (0-5 °C) suspension of anhydrous aluminum chloride (2.2 eq) in a suitable solvent (e.g., nitrobenzene (B124822) or dichloromethane), a solution of succinic anhydride (1.0 eq) is added portion-wise.

  • Anisole (1.0 eq) is then added dropwise to the stirred mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for several hours until completion (monitored by TLC).

  • The reaction is quenched by carefully pouring the mixture onto crushed ice and concentrated hydrochloric acid.

  • The product, 3-(3-methoxybenzoyl)propionic acid, is extracted with an organic solvent, washed, dried, and purified by recrystallization or chromatography.

The keto group of 3-(3-methoxybenzoyl)propionic acid is reduced to a methylene (B1212753) group to yield 4-(3-methoxyphenyl)butyric acid. Two common methods for this transformation are the Clemmensen and Wolff-Kishner reductions.

  • Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. It is suitable for substrates that are stable in strongly acidic conditions.

  • Wolff-Kishner Reduction: This reduction uses hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) and a strong base, such as potassium hydroxide (B78521) (KOH), in a high-boiling solvent like diethylene glycol. This method is ideal for substrates sensitive to acid.

Experimental Protocol: Clemmensen Reduction of a Keto Acid (General Procedure)

  • Amalgamated zinc is prepared by treating mossy zinc with a mercuric chloride solution.

  • The keto acid (1.0 eq) is added to the amalgamated zinc, along with concentrated hydrochloric acid and an immiscible organic solvent (e.g., toluene).

  • The mixture is heated under reflux for several hours. Additional portions of hydrochloric acid may be added during the reaction.

  • After cooling, the organic layer is separated, and the aqueous layer is extracted with an organic solvent.

  • The combined organic extracts are washed, dried, and the solvent is removed to yield the crude butyric acid, which is then purified by distillation or recrystallization.

Quantitative Data for Precursor Synthesis (Illustrative)

Reaction StepStarting MaterialsReagentsYieldReference
Friedel-Crafts Acylation Anisole, Succinic AnhydrideAlCl₃70-85%
Clemmensen Reduction 3-(Aryl-keto)propionic acidZn(Hg), HCl82-89%
Wolff-Kishner Reduction β-(p-phenoxybenzoyl)propionic acidN₂H₄·H₂O, KOH95%
Intramolecular Cyclization to this compound

The final step is the intramolecular Friedel-Crafts acylation (cyclization) of 4-(3-methoxyphenyl)butyric acid. This is typically achieved by converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by treatment with a Lewis acid, or by using a strong dehydrating acid like polyphosphoric acid (PPA).

Experimental Protocol: Cyclization via Acid Chloride

  • 4-(3-Methoxyphenyl)butyric acid (1.0 eq) is treated with thionyl chloride (SOCl₂) (excess) and heated to form the corresponding acid chloride. Excess thionyl chloride is removed under reduced pressure.

  • The crude acid chloride is dissolved in a suitable solvent (e.g., orthodichlorobenzene).

  • This solution is added dropwise to a cooled (-10 °C) suspension of anhydrous aluminum chloride (AlCl₃) (1.1 eq) in the same solvent.

  • The reaction mixture is stirred at low temperature and then allowed to warm to room temperature until the reaction is complete.

  • The reaction is quenched with ice water, and the product, this compound, is extracted, washed, dried, and purified.

Quantitative Data for this compound Synthesis

Reaction StepStarting MaterialReagentsYieldReference
Cyclization 4-(4-Methoxyphenyl)butyric acidSOCl₂, AlCl₃Not specified

Discovery and Historical Context

Biological Activity and Signaling Pathways

This compound has demonstrated notable biological activity, particularly as an antitumor agent. Research has shown that it can inhibit the proliferation and migration of cancer cells and induce apoptosis in hepatocellular carcinoma (HCC) cells.

The mechanism of its antitumor activity involves the modulation of key signaling pathways. Specifically, this compound has been shown to decrease the protein levels of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and p-AKT (phosphorylated protein kinase B). The AKT pathway is a central regulator of cell survival and proliferation, while NF-κB is a critical transcription factor involved in inflammation and cell survival. By downregulating these pathways, this compound can promote cancer cell death. It also reduces the levels of matrix metallopeptidases MMP2 and MMP9, which are involved in cancer cell invasion and metastasis.

Furthermore, this compound is a crucial intermediate in the synthesis of the antidepressant drug Agomelatine, which is a melatoninergic agonist and a selective 5-HT₂C receptor antagonist.

Visualizations

Synthesis Pathway

Synthesis_of_7_Methoxy_1_tetralone cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reduction cluster_2 Step 3: Intramolecular Cyclization Anisole Anisole KetoAcid 3-(3-Methoxybenzoyl)propionic Acid Anisole->KetoAcid AlCl₃ SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->KetoAcid ButyricAcid 4-(3-Methoxyphenyl)butyric Acid KetoAcid->ButyricAcid Clemmensen or Wolff-Kishner Reduction Tetralone This compound ButyricAcid->Tetralone 1. SOCl₂ 2. AlCl₃

Caption: Synthetic pathway for this compound.

Antitumor Signaling Pathway

Antitumor_Signaling_Pathway cluster_0 Cellular Processes Tetralone This compound AKT AKT Tetralone->AKT inhibits NFkB NF-κB Tetralone->NFkB inhibits MMP MMP2/MMP9 Tetralone->MMP inhibits Apoptosis Apoptosis Tetralone->Apoptosis induces Proliferation Cell Proliferation & Survival AKT->Proliferation promotes NFkB->Proliferation promotes Metastasis Invasion & Metastasis MMP->Metastasis promotes

Caption: Antitumor signaling pathway of this compound.

Conclusion

This compound is a compound of significant interest due to its versatile role as a synthetic intermediate and its inherent biological activities. The well-established synthetic routes, primarily centered around the Friedel-Crafts reaction, allow for its efficient production. Its demonstrated antitumor properties, through the modulation of the AKT and NF-κB signaling pathways, highlight its potential for further investigation in drug discovery programs. This guide provides a foundational resource for researchers to understand and utilize this compound in their scientific endeavors.

References

Spectroscopic Profile of 7-Methoxy-1-tetralone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 7-Methoxy-1-tetralone, a key intermediate in the synthesis of various biologically active compounds. The following sections present the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, along with detailed experimental protocols.

Core Spectroscopic Data

The empirical formula for this compound is C₁₁H₁₂O₂, with a molecular weight of 176.21 g/mol .[1][2] The spectroscopic data presented below are crucial for the structural elucidation and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.97 - 8.00d1HAr-H (H-5)
~7.10 - 7.15d / dd1HAr-H (H-6)
~6.91dd1HAr-H (H-8)
~3.85 - 3.89s3H-OCH₃
~2.82 - 2.94m2H-CH₂- (C4)
~2.52 - 2.62m2H-CH₂- (C2)
~2.14 - 2.44m2H-CH₂- (C3)

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and instrument frequency.

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
196.1 - 197.8C=O (C1)
164.4Ar-C (C7)
148.1Ar-C (C4a)
129.9Ar-CH (C5)
124.8Ar-C (C8a)
114.7Ar-CH (C6)
110.9Ar-CH (C8)
55.7-OCH₃
35.3 - 34.9-CH₂- (C4)
32.6 - 32.2-CH₂- (C2)
29.8-CH₂- (C3)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound shows characteristic absorption bands.

Wavenumber (cm⁻¹)Description
~2940C-H stretch (aliphatic)
~1680C=O stretch (conjugated ketone)
~1605, 1485C=C stretch (aromatic)
~1250C-O stretch (aryl ether)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues. The data presented is for Electron Ionization (EI).

m/zRelative Intensity (%)Assignment
176~100[M]⁺ (Molecular Ion)
148~60[M - CO]⁺
133~55[M - CO - CH₃]⁺
105~30[C₇H₅O]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard (δ = 0.00 ppm).[3]

Instrumentation and Data Acquisition:

  • ¹H NMR: Spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.[3] Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width appropriate for proton signals (e.g., 0-10 ppm).

  • ¹³C NMR: Spectra are usually acquired on the same instrument, operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz proton instrument).[3] Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples like this compound, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a Nujol mull or a KBr pellet can be prepared. For vapor phase IR, the sample is heated to produce a sufficient vapor pressure.

Instrumentation and Data Acquisition: An FTIR (Fourier Transform Infrared) spectrometer is used to record the spectrum. The spectrum is typically scanned over the mid-IR range (4000-400 cm⁻¹). A background spectrum is first collected and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation and Ionization: For Electron Ionization (EI-MS), the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Instrumentation and Data Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure C-H Framework IR->Structure Functional Groups MS->Structure Molecular Weight & Fragmentation

References

A Comprehensive Technical Guide to the Solubility of 7-Methoxy-1-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 7-Methoxy-1-tetralone, a key intermediate in the synthesis of various pharmaceuticals, including the antidepressant Agomelatine.[1] Understanding its solubility profile is critical for its application in organic synthesis, formulation development, and medicinal chemistry. This document presents available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a visualization of a relevant biological pathway.

Core Solubility Data

The solubility of this compound varies across different solvents, a crucial consideration for reaction setup, purification, and formulation. The following table summarizes the available quantitative and qualitative solubility data.

SolventQuantitative SolubilityQualitative SolubilityMolar Solubility (mM)
Dimethyl Sulfoxide (DMSO)25 mg/mL[2]Soluble[2]141.88[2]
Water309 mg/L at 25°C[3]Slightly Soluble1.75
ChloroformNot availableSlightly SolubleNot available
DichloromethaneNot availableSolubleNot available
Ethyl AcetateNot availableSlightly SolubleNot available
AcetoneNot availableSolubleNot available
MethanolNot availableSlightly SolubleNot available

Experimental Protocol for Solubility Determination

The following is a generalized, yet detailed, methodology for determining the solubility of this compound in a given solvent. This protocol is based on the common "shake-flask" method.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., ethanol, acetonitrile, etc.)

  • Analytical balance

  • Scintillation vials or screw-cap test tubes

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in a known volume of the solvent to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing concentrations. These will be used to generate a calibration curve.

  • Sample Preparation:

    • Add an excess amount of this compound to a scintillation vial. The excess is crucial to ensure that a saturated solution is formed.

    • Add a known volume of the solvent of interest to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C).

    • Allow the mixture to shake for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Sample Collection and Filtration:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Dilution and Analysis:

    • Accurately dilute the filtered, saturated solution with the solvent to a concentration that falls within the range of the standard curve.

    • Analyze the standard solutions and the diluted sample solution by HPLC.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area from the HPLC analysis of the standard solutions against their known concentrations.

    • Use the peak area of the diluted sample to determine its concentration from the calibration curve.

    • Calculate the original concentration of the saturated solution by multiplying the determined concentration by the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

Visualizing a Key Biological Pathway

This compound has demonstrated potential as an antitumor agent. It has been shown to inhibit the proliferation and migration of cancer cells and induce apoptosis in hepatocellular carcinoma (HCC). This activity is linked to its ability to downregulate the c-Met/p-AKT/NF-κB signaling pathway.

G Antitumor Signaling Pathway of this compound cluster_inhibition Inhibition by this compound cluster_pathway Cellular Signaling Cascade This compound This compound cMet c-Met This compound->cMet inhibits Apoptosis Apoptosis This compound->Apoptosis induces pAKT p-AKT cMet->pAKT NFkB NF-κB pAKT->NFkB MMP MMP2/MMP9 NFkB->MMP Proliferation Cell Proliferation & Migration MMP->Proliferation

Caption: Antitumor mechanism of this compound.

Experimental Workflow for Solubility Determination

The following diagram outlines the logical flow of the experimental protocol described above.

G Workflow for Solubility Determination start Start prep_standards Prepare Standard Solutions start->prep_standards prep_sample Prepare Saturated Sample start->prep_sample analyze HPLC Analysis prep_standards->analyze equilibrate Equilibrate at Constant Temperature prep_sample->equilibrate filter Filter Supernatant equilibrate->filter dilute Dilute Sample filter->dilute dilute->analyze calibrate Generate Calibration Curve analyze->calibrate calculate Calculate Solubility calibrate->calculate end End calculate->end

Caption: Experimental workflow for solubility determination.

References

In-Depth Technical Guide on the Potential Biological Activities of 7-Methoxy-1-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxy-1-tetralone, a synthetic derivative of tetralone, has emerged as a molecule of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its known and potential biological activities, with a focus on its anticancer, monoamine oxidase (MAO) inhibitory, antimicrobial, and anti-inflammatory properties. This document synthesizes available quantitative data, details key experimental methodologies, and visualizes relevant biological pathways to serve as a resource for researchers and professionals in drug discovery and development.

Introduction

This compound (7-MT) is a bicyclic aromatic ketone with a chemical formula of C₁₁H₁₂O₂.[1] Its structure, characterized by a tetralone core with a methoxy (B1213986) group at the 7-position, provides a versatile scaffold for the synthesis of a wide range of derivatives with diverse biological activities.[2][3] The presence of the methoxy group can influence its solubility and reactivity, making it an attractive starting material for the development of novel therapeutic agents.[2] This guide explores the current understanding of the biological potential of this compound and its derivatives.

Anticancer Activity

This compound has demonstrated potent antitumor effects, particularly against hepatocellular carcinoma (HCC).[4] In vitro and in vivo studies have shown its ability to inhibit cancer cell proliferation and migration, and to induce apoptosis.

Quantitative Data
CompoundCell LineAssayResultConcentration/DoseReference
This compoundHepG2 (Hepatocellular Carcinoma)In vivo xenograft40.57% tumor inhibition80 mg/kg/day
This compoundHepG2 (Hepatocellular Carcinoma)In vivo xenograft51.43% tumor inhibition120 mg/kg/day
This compoundHepG2 (Hepatocellular Carcinoma)In vivo xenograft79.43% tumor inhibition160 mg/kg/day
This compoundLO2 (Normal human liver cells)MTT Assay (48h)Inhibition of proliferation31.25-1000 µM
This compoundHepG2 (Hepatocellular Carcinoma)MTT Assay (48h)Inhibition of proliferation31.25-1000 µM
Mechanism of Action: c-Met/AKT/NF-κB Signaling Pathway

The anticancer activity of this compound in hepatocellular carcinoma is mediated through the downregulation of the c-Met/p-AKT/NF-κB signaling pathway. This leads to the suppression of matrix metalloproteinases MMP2 and MMP9, which are crucial for cancer cell migration and invasion.

anticancer_pathway This compound This compound c-Met c-Met This compound->c-Met inhibits Apoptosis Apoptosis This compound->Apoptosis induces AKT AKT c-Met->AKT p-AKT p-AKT AKT->p-AKT phosphorylation NF-κB NF-κB p-AKT->NF-κB Proliferation Proliferation p-AKT->Proliferation promotes MMP2 MMP2 NF-κB->MMP2 MMP9 MMP9 NF-κB->MMP9 Migration Migration MMP2->Migration promotes MMP9->Migration promotes

Anticancer signaling pathway of this compound.

Experimental Protocols
  • Seed HepG2 or LO2 cells in a 96-well plate at a density of 1 × 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with varying concentrations of this compound (e.g., 31.25 to 1000 µM) for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Remove the supernatant and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Seed HepG2 cells in a 6-well plate and grow to confluence.

  • Create a scratch in the cell monolayer using a sterile pipette tip.

  • Wash with PBS to remove detached cells and replace with fresh medium containing the test compound.

  • Capture images of the scratch at 0 hours and subsequent time points (e.g., 24 or 48 hours).

  • Measure the width of the scratch at different points and calculate the percentage of wound closure.

  • Lyse treated and untreated HepG2 cells and determine protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST.

  • Incubate with primary antibodies against c-Met, p-AKT, AKT, NF-κB, MMP2, and MMP9 overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detect protein bands using an enhanced chemiluminescence (ECL) kit.

  • Subcutaneously inject HepG2 cells into the flank of nude mice.

  • When tumors reach a palpable size, randomly assign mice to treatment and control groups.

  • Administer this compound (e.g., 80, 120, 160 mg/kg/day) or vehicle control via intraperitoneal injection.

  • Monitor tumor volume and body weight regularly.

  • After a set period, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

experimental_workflow_xenograft cluster_setup Setup cluster_treatment Treatment cluster_analysis Analysis Cell_Culture HepG2 Cell Culture Injection Subcutaneous Injection in Nude Mice Cell_Culture->Injection Tumor_Growth Tumor Growth to Palpable Size Injection->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment_Group Treatment Group (7-MT) Randomization->Treatment_Group Control_Group Control Group (Vehicle) Randomization->Control_Group Monitoring Monitor Tumor Volume & Body Weight Treatment_Group->Monitoring Control_Group->Monitoring Euthanasia Euthanasia & Tumor Excision Monitoring->Euthanasia Analysis_Results Tumor Weight Measurement & Immunohistochemistry Euthanasia->Analysis_Results

Workflow for in vivo xenograft tumor model.

Monoamine Oxidase (MAO) Inhibition

Derivatives of this compound have been investigated as inhibitors of monoamine oxidase (MAO), enzymes crucial in the metabolism of neurotransmitters. These derivatives, particularly 2-heteroarylidene-1-tetralones, have shown selectivity for the MAO-B isoform, which is a target for the treatment of neurodegenerative diseases like Parkinson's disease.

Quantitative Data for Derivatives
Derivative of this compoundTargetIC₅₀ (µM)Reference
(2E)-2-Benzylidene-7-methoxy-3,4-dihydronaphthalen-1(2H)-oneMAO-B0.707
(2E)-2-[(2-chloropyridin-3-yl)methylidene]-7-methoxy-3,4-dihydronaphthalen-1(2H)-oneMAO-A1.37
Experimental Protocol: MAO Inhibition Assay
  • Prepare solutions of recombinant human MAO-A and MAO-B enzymes.

  • Add the enzyme solution to a 96-well plate.

  • Add various concentrations of the test compound (dissolved in DMSO and diluted in buffer) to the wells. Include a positive control (e.g., clorgyline for MAO-A, selegiline (B1681611) for MAO-B) and a vehicle control.

  • Pre-incubate the plate at 37°C.

  • Initiate the reaction by adding a substrate (e.g., kynuramine (B1673886) for a fluorescence-based assay).

  • Monitor the reaction kinetically using a microplate reader (e.g., fluorescence at Ex/Em of 320/405 nm).

  • Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Antimicrobial and Anti-inflammatory Activities

While direct quantitative data for the antimicrobial and anti-inflammatory activities of this compound is limited, its derivatives and related tetralone compounds have shown promise in these areas.

Antimicrobial Activity of Derivatives

Derivatives of tetralone have been reported to exhibit activity against various pathogenic bacteria. For instance, certain aminoguanidine-tetralone derivatives have shown significant antibacterial activity against ESKAPE pathogens.

Derivative ClassOrganismMIC (µg/mL)Reference
Aminoguanidine-tetralone derivative (e.g., compound 2D)S. aureus ATCC 292130.5
Aminoguanidine-tetralone derivative (e.g., compound 2D)MRSA-21
Anti-inflammatory Activity of Derivatives

Tetralone derivatives have been shown to inhibit macrophage migration inhibitory factor (MIF), a pro-inflammatory cytokine. Some E-2-arylmethylene-1-tetralones have been found to reduce inflammatory macrophage activation and inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6.

Experimental Protocols
  • Prepare a series of two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Prepare a standardized inoculum of the test microorganism (e.g., ~5 x 10⁵ CFU/mL).

  • Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.

  • Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).

  • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production, except for the control group.

  • Incubate for 24 hours.

  • Collect the cell culture supernatant and measure the nitrite (B80452) concentration (a stable product of NO) using the Griess reagent.

  • Measure the absorbance at 540 nm and calculate the percentage of NO inhibition. Determine the IC₅₀ value.

Other Potential Activities

There are indications that this compound may possess insecticidal activity, although detailed studies and quantitative data are currently lacking.

Conclusion

This compound is a promising scaffold for the development of new therapeutic agents. Its demonstrated anticancer activity, coupled with the MAO inhibitory, antimicrobial, and anti-inflammatory potential of its derivatives, highlights its importance in medicinal chemistry. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research into the multifaceted biological activities of this compound and its analogues. Future studies should focus on elucidating the specific mechanisms of action for its various biological effects and on conducting more extensive in vivo studies to validate its therapeutic potential.

References

7-Methoxy-1-tetralone: A Comprehensive Technical Review of its Antitumorigenic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-1-tetralone (7-MT) is a bicyclic organic compound that has emerged as a molecule of significant interest in oncological research.[1][2] Structurally characterized by a tetralone core with a methoxy (B1213986) group at the seventh position, this compound has demonstrated potent antitumor activities, particularly in the context of hepatocellular carcinoma (HCC).[1] This technical guide provides an in-depth review of the existing research on this compound, encompassing its chemical and physical properties, synthesis, biological activities, and mechanism of action. The information is presented to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.

Chemical and Physical Properties

This compound, with the CAS number 6836-19-7, is a white to off-white solid at room temperature.[3][4] It is characterized by the molecular formula C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol . The compound is generally insoluble in water but exhibits solubility in common organic solvents.

PropertyValueReference
CAS Number 6836-19-7
Molecular Formula C₁₁H₁₂O₂
Molecular Weight 176.21 g/mol
Appearance White to off-white solid
Melting Point 59-63 °C
Solubility Insoluble in water, soluble in organic solvents

Synthesis

The primary synthetic route for this compound is through an intramolecular Friedel-Crafts acylation reaction. This method involves the cyclization of a precursor molecule, typically a substituted butyric acid, in the presence of a Lewis acid catalyst. While various modifications to this approach exist, the core principle remains a cornerstone of its synthesis.

Experimental Protocol: Intramolecular Friedel-Crafts Acylation

A general procedure for the synthesis of tetralones via intramolecular Friedel-Crafts acylation is as follows:

  • Starting Material Preparation: The appropriate 4-arylbutyric acid precursor is synthesized or obtained commercially.

  • Reaction Setup: The 4-arylbutyric acid is dissolved in a suitable inert solvent, such as dichloromethane, under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Addition: A Lewis acid catalyst, such as aluminum chloride or polyphosphoric acid, is added portion-wise to the reaction mixture at a controlled temperature, often at 0 °C to manage the exothermic reaction.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for a specified period, typically several hours, to ensure complete cyclization. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched by the slow addition of ice-water. The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.

  • Purification: The combined organic layers are washed with a mild base (e.g., saturated sodium bicarbonate solution) and brine, then dried over an anhydrous salt (e.g., sodium sulfate). The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as column chromatography or recrystallization, to yield the pure this compound.

Biological Activity and Mechanism of Action

The primary biological activity of this compound that has been extensively investigated is its potent antitumor effect. Research has shown that it can inhibit cancer cell proliferation and migration, and induce apoptosis, particularly in hepatocellular carcinoma cells.

In Vitro Studies

Studies on human hepatocellular carcinoma (HepG2) and normal human liver (LO2) cell lines have provided significant insights into the cytotoxic and cytostatic effects of this compound.

Cell LineAssayConcentration(s)DurationEffectReference
HepG2 MTT Assay0-500 µM48 hoursInhibition of cell proliferation
LO2 MTT Assay31.25-1000 µM48 hoursAnti-proliferative effects
HepG2 Flow Cytometry (Annexin V-FITC/PI)40, 100, 250 µM48 hoursInduction of apoptosis
HepG2 Wound Healing Assay100, 250 µM12, 24, 36 hoursSuppression of cell migration
In Vivo Studies

The antitumor efficacy of this compound has also been demonstrated in animal models. In a subcutaneously implanted tumor model using HepG2 cells in nude mice, intraperitoneal administration of this compound led to a significant inhibition of tumor growth.

Animal ModelDosing RegimenTumor Inhibition RateReference
Nude mice with HepG2 xenografts80 mg/kg/day40.57%
Nude mice with HepG2 xenografts120 mg/kg/day51.43%
Nude mice with HepG2 xenografts160 mg/kg/day79.43%

Importantly, these studies also reported that this compound did not cause significant changes in the body weight or organ indices of the liver and spleen, suggesting a favorable preliminary safety profile.

Mechanism of Action: The c-Met/AKT/NF-κB Signaling Pathway

The antitumor effects of this compound are attributed to its ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis. The primary pathway implicated is the c-Met/AKT/NF-κB axis.

  • c-Met Inhibition: this compound has been shown to decrease the protein expression levels of c-Met, a receptor tyrosine kinase that, when activated, can drive tumor growth and invasion.

  • Downregulation of p-AKT: By inhibiting c-Met, this compound subsequently leads to a reduction in the phosphorylation of AKT (p-AKT), a crucial downstream effector of c-Met that promotes cell survival and proliferation.

  • Inhibition of NF-κB: The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a transcription factor that plays a pivotal role in inflammation and cancer. This compound treatment results in decreased protein levels of NF-κB, thereby inhibiting the transcription of its target genes, which are involved in cell proliferation and survival.

  • Suppression of MMPs: Matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion and metastasis. The expression of these MMPs is often regulated by the AKT/NF-κB pathway. This compound has been shown to decrease the protein levels of both MMP-2 and MMP-9.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects HGF HGF c-Met c-Met HGF->c-Met Binds & Activates AKT AKT c-Met->AKT Activates 7-MT This compound 7-MT->c-Met Inhibits p-AKT p-AKT (Active) 7-MT->p-AKT Inhibits NF-κB NF-κB (Active) 7-MT->NF-κB Inhibits Gene_Expression Gene Expression (MMP-2, MMP-9) 7-MT->Gene_Expression Inhibits Proliferation Proliferation 7-MT->Proliferation Inhibits Migration Migration 7-MT->Migration Inhibits Apoptosis Apoptosis 7-MT->Apoptosis Induces AKT->p-AKT Phosphorylation NF-κB_complex NF-κB IκB p-AKT->NF-κB_complex Phosphorylates IκB p-AKT->Proliferation Promotes IκB IκB NF-κB_complex->NF-κB IκB degradation NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocation NF-κB_nuc->Gene_Expression Promotes NF-κB_nuc->Proliferation Promotes Gene_Expression->Migration Leads to G cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Cell_Culture Cell Culture (HepG2, LO2) Compound_Treatment Treatment with This compound Cell_Culture->Compound_Treatment MTT_Assay MTT Assay (Cell Viability) Compound_Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Compound_Treatment->Apoptosis_Assay Wound_Healing Wound Healing Assay (Cell Migration) Compound_Treatment->Wound_Healing Western_Blot Western Blot (Protein Expression) Compound_Treatment->Western_Blot Tumor_Implantation HepG2 Cell Implantation in Mice Drug_Administration IP Injection of This compound Tumor_Implantation->Drug_Administration Tumor_Measurement Tumor Volume & Weight Measurement Drug_Administration->Tumor_Measurement Toxicity_Assessment Body Weight & Organ Index Assessment Drug_Administration->Toxicity_Assessment

References

An In-depth Technical Guide to 7-Methoxy-1-tetralone Derivatives and Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to the 7-Methoxy-1-tetralone Scaffold

This compound is a bicyclic aromatic ketone that serves as a versatile scaffold in medicinal chemistry. Its rigid framework, combined with the presence of a methoxy (B1213986) group and a reactive ketone, provides a unique starting point for the synthesis of a diverse array of derivatives and analogs. These compounds have garnered significant interest in the field of drug discovery due to their wide spectrum of biological activities, including anticancer, anti-inflammatory, neuroprotective, and enzyme inhibitory properties. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Synthesis of this compound Derivatives

The chemical versatility of the this compound core allows for a variety of synthetic modifications. Common strategies involve reactions at the α-position to the carbonyl group, condensation reactions with the ketone, and modifications of the aromatic ring.

One of the most prevalent methods for derivatization is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of this compound with various aromatic or heteroaromatic aldehydes to yield 2-arylidene-7-methoxy-1-tetralone derivatives, often referred to as chalcones. These reactions are typically carried out in the presence of a base such as sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent.[1]

Another key synthetic route involves the functionalization of the 3-carboxy-7-methoxy-1-tetralone derivative. The acid chloride of this compound can be condensed with various benzhydrazides to produce substituted oxadiazoles.[2][3] Furthermore, treatment with hydrazine (B178648) hydrate (B1144303) yields a hydrazocarbonyl derivative, which can be further modified to synthesize a range of heterocyclic systems like imidazolines and quinazolinones.[2][3]

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a remarkable range of pharmacological effects, positioning them as promising candidates for the development of novel therapeutics for various diseases.

Anticancer Activity

A significant body of research has focused on the anticancer potential of this compound derivatives. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines, including breast, lung, and liver cancer. The proposed mechanisms of action often involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the NF-κB and MAPK pathways.

For instance, certain chalcone (B49325) derivatives of this compound have demonstrated potent antiproliferative activity. The introduction of different substituents on the aryl ring of the chalcone moiety allows for the fine-tuning of their cytotoxic potency and selectivity.

Monoamine Oxidase (MAO) Inhibition

Several 2-benzylidene-1-tetralone (B1234382) derivatives, including those with a 7-methoxy substituent, have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B). MAO-B is a key enzyme in the degradation of dopamine, and its inhibition is a validated therapeutic strategy for Parkinson's disease. The structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the benzylidene ring significantly influence the inhibitory potency and selectivity for MAO-B over MAO-A.

Macrophage Migration Inhibitory Factor (MIF) Tautomerase Inhibition

Derivatives of tetralone have been identified as inhibitors of the tautomerase activity of macrophage migration inhibitory factor (MIF). MIF is a pro-inflammatory cytokine implicated in various inflammatory diseases and cancer. Inhibition of its tautomerase activity is a promising strategy to modulate its pathological functions. Research has shown that E-2-arylmethylene-1-tetralones can efficiently bind to the active site of MIF and inhibit its enzymatic activity.

Anti-inflammatory and Neuroprotective Effects

The modulation of inflammatory pathways by this compound derivatives also points to their potential as anti-inflammatory agents. By inhibiting pro-inflammatory signaling cascades like NF-κB and MAPK, these compounds can potentially mitigate the inflammatory processes underlying various chronic diseases.

Furthermore, the ability of some analogs to inhibit enzymes like MAO-B and possess antioxidant properties suggests their potential for the treatment of neurodegenerative diseases. By reducing oxidative stress and modulating neurotransmitter levels, these compounds may offer neuroprotective benefits.

Quantitative Data on Biological Activities

To facilitate comparison and aid in structure-activity relationship (SAR) analysis, the following tables summarize the reported IC50 values for various this compound derivatives across different biological assays.

Table 1: Anticancer Activity of this compound Derivatives

CompoundCancer Cell LineAssayIC50 (µM)
(E)-2-(furan-2-ylmethylene)-7-methoxy-3,4-dihydronaphthalen-1(2H)-oneVariousNot SpecifiedNot Specified
2-arylmethylene-7-methoxy-1-tetralone derivativesMCF-7 (Breast)MTT AssayVaries with substitution
Thiazoline-Tetralin DerivativesMCF-7 (Breast), A549 (Lung)MTT Assay7.84 - 55.88

Table 2: Monoamine Oxidase (MAO) Inhibitory Activity of this compound Derivatives

CompoundEnzymeIC50 (µM)Selectivity (MAO-B/MAO-A)
2-benzylidene-1-tetralone derivativeMAO-B0.0064High
2-benzylidene-1-tetralone derivativeMAO-A0.754Low
α-tetralone derivative (6-(3-iodobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one)MAO-B0.0045287
α-tetralone derivative (6-(3-cyanobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one)MAO-A0.0240.3

Table 3: Anti-inflammatory and Neuroprotective Activities of Tetralone Derivatives

CompoundBiological ActivityAssayIC50 / EC50 (µM)
Tetralone derivativesMIF Tautomerase InhibitionSpectrophotometric AssayVaries with substitution
α, β-unsaturated carbonyl-based tetralone derivative (3f)Acetylcholinesterase (AChE) InhibitionEllman's method0.045
α, β-unsaturated carbonyl-based tetralone derivative (3f)MAO-B InhibitionAmplex Red Assay0.88
Tetralone derivativesNeuroprotection against Aβ-induced cytotoxicityMTT AssayProtective effects observed

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of 2-Arylmethylene-7-methoxy-1-tetralones (General Procedure)

Materials:

  • This compound

  • Substituted aromatic or heteroaromatic aldehyde

  • Ethanol (B145695)

  • Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 10-40%)

  • Hydrochloric acid (HCl) for neutralization (if necessary)

Procedure:

  • Dissolve equimolar amounts of this compound and the desired aldehyde in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add the aqueous NaOH or KOH solution dropwise with constant stirring.

  • Continue stirring at room temperature for a specified period (e.g., 1-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • If a precipitate forms, collect it by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the solid.

  • If no precipitate forms, neutralize the solution with dilute HCl and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.

MTT Assay for Anticancer Activity

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well microplates

  • This compound derivatives dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound derivatives for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only) and a positive control (a known anticancer drug).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Carefully remove the medium containing MTT.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Amplex® Red Monoamine Oxidase (MAO) Assay

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • MAO substrate (e.g., p-tyramine for both MAO-A and MAO-B, or benzylamine (B48309) for MAO-B)

  • This compound derivatives

  • Reaction buffer

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a working solution containing the Amplex® Red reagent, HRP, and the MAO substrate in the reaction buffer.

  • Add the test compounds at various concentrations to the wells of the microplate.

  • Initiate the reaction by adding the MAO enzyme (either MAO-A or MAO-B) to each well.

  • Incubate the plate at 37°C for a specified time, protected from light.

  • Measure the fluorescence intensity using a microplate reader with excitation at ~530-560 nm and emission detection at ~590 nm. The fluorescence generated is proportional to the amount of hydrogen peroxide produced by the MAO-catalyzed reaction.

  • Calculate the percentage of MAO inhibition for each compound concentration and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are often attributed to their ability to modulate key cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, cell proliferation, and survival. Dysregulation of this pathway is implicated in numerous diseases, including cancer and chronic inflammatory conditions. Several studies suggest that tetralone derivatives can inhibit the activation of the NF-κB pathway. This inhibition can occur at various levels, such as preventing the degradation of the inhibitory protein IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus where it would activate the transcription of pro-inflammatory and pro-survival genes.

NF_kB_Inhibition cluster_stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) cluster_pathway NF-κB Signaling Pathway cluster_inhibition Inhibition by this compound Derivatives Stimulus Stimulus IKK IKK Complex Stimulus->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_IkBa NF-κB/IκBα Complex NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB_IkBa->NFkB_active IκBα degradation Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces Tetralone This compound Derivatives Tetralone->IKK Inhibits Tetralone->IkBa Prevents degradation

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including cell growth, differentiation, and stress responses. The MAPK pathway consists of a series of protein kinases that phosphorylate and activate one another. Aberrant activation of the MAPK pathway is a hallmark of many cancers. Some bioactive molecules have been shown to exert their effects by inhibiting components of the MAPK pathway, such as ERK, JNK, and p38. The inhibition of these kinases by this compound derivatives could contribute to their anticancer and anti-inflammatory activities.

MAPK_Inhibition cluster_stimulus Extracellular Stimuli (e.g., Growth Factors) cluster_pathway MAPK Signaling Pathway cluster_inhibition Inhibition by this compound Derivatives Stimulus Stimulus Ras Ras Stimulus->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Cellular_Response Cell Proliferation, Inflammation Transcription_Factors->Cellular_Response Tetralone This compound Derivatives Tetralone->Raf Inhibits Tetralone->MEK Inhibits

Caption: Potential inhibition points of this compound derivatives in the MAPK pathway.

Experimental and Drug Discovery Workflows

The development of novel drugs from the this compound scaffold follows a structured workflow, from initial hit identification to preclinical evaluation.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_preclinical Preclinical Phase Target_ID Target Identification & Validation Library_Synthesis Library Synthesis of This compound Derivatives Target_ID->Library_Synthesis HTS High-Throughput Screening (HTS) Library_Synthesis->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead SAR Structure-Activity Relationship (SAR) Hit_to_Lead->SAR Lead_Opt Lead Optimization SAR->Lead_Opt ADMET In vitro & In vivo ADMET Profiling Lead_Opt->ADMET Efficacy In vivo Efficacy (Animal Models) ADMET->Efficacy Candidate Preclinical Candidate Selection Efficacy->Candidate

Caption: A generalized workflow for the discovery and development of this compound based drugs.

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, giving rise to a multitude of derivatives with diverse and potent biological activities. The ease of synthetic modification, coupled with their promising pharmacological profiles, makes these compounds attractive candidates for further investigation in the quest for novel therapeutics. This technical guide has provided a comprehensive overview of the current state of research on this compound derivatives, from their synthesis and biological evaluation to their mechanisms of action. It is hoped that this resource will inspire and facilitate future research and development in this exciting area of drug discovery.

References

Quantum Chemical Blueprint of 7-Methoxy-1-tetralone: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

7-Methoxy-1-tetralone is a key bicyclic aromatic ketone that serves as a pivotal structural motif in a variety of pharmacologically active compounds, including antidepressants and agents targeting neurodegenerative diseases. A profound understanding of its three-dimensional structure, electronic properties, and reactivity is paramount for the rational design of novel therapeutics. This technical whitepaper provides a comprehensive guide to the quantum chemical calculations of this compound, offering a foundational blueprint for researchers, scientists, and drug development professionals. Detailed computational protocols for Density Functional Theory (DFT) calculations are presented, alongside an analysis of the molecule's structural parameters, vibrational frequencies, frontier molecular orbitals (HOMO-LUMO), and Natural Bond Orbital (NBO) characteristics. All quantitative data are summarized in structured tables, and key computational workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecule's physicochemical properties at a quantum level.

Introduction

This compound, a derivative of tetralone, is a significant intermediate in organic synthesis.[1] Its derivatives have been explored as potent inhibitors of monoamine oxidase, suggesting their potential in the development of therapies for Parkinson's disease and depression.[2][3] The biological activity of such molecules is intrinsically linked to their molecular structure, electronic charge distribution, and ability to interact with biological targets. Quantum chemical calculations offer a powerful in-silico lens to elucidate these properties with high precision, thereby guiding lead optimization and accelerating the drug discovery process.

This guide outlines a standard computational approach for a thorough quantum chemical analysis of this compound. The methodologies described herein are based on widely accepted practices in computational chemistry and are designed to provide a robust characterization of the molecule's structural and electronic landscape.

Computational Methodology

The following section details the proposed protocol for the quantum chemical analysis of this compound. These methods are chosen to provide a balance between computational accuracy and efficiency.

Software and Theoretical Level

All calculations are proposed to be performed using the Gaussian 16 suite of programs. The molecular properties of this compound would be investigated using Density Functional Theory (DFT), a method renowned for its efficacy in handling electron correlation in moderately sized organic molecules. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is recommended. A Pople-style basis set, 6-311++G(d,p), should be employed to ensure a flexible description of the electron density, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for accurately describing bonding environments.

Experimental Protocols

Protocol 1: Geometry Optimization and Vibrational Analysis

  • Initial Structure: The initial 3D coordinates of this compound are to be built using molecular modeling software (e.g., GaussView). The starting geometry can be based on known crystal structure data for similar compounds to ensure a reasonable starting point.

  • Optimization: The geometry of the molecule is then optimized in the gas phase using the B3LYP/6-311++G(d,p) level of theory. The optimization process is continued until a stationary point on the potential energy surface is located, confirmed by the convergence criteria (forces and displacements) being met.

  • Frequency Calculation: Following successful optimization, a vibrational frequency analysis is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated frequencies can be used to simulate the infrared (IR) spectrum of the molecule.

Protocol 2: Electronic Property Calculations

  • Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the output of the optimized structure calculation. The HOMO-LUMO energy gap (ΔE) is then calculated as ELUMO - EHOMO.

  • Natural Bond Orbital (NBO) Analysis: To understand the intramolecular charge transfer and bonding interactions, an NBO analysis is performed on the optimized geometry. This analysis provides information on the charge distribution on individual atoms and the nature of the chemical bonds.

Data Presentation and Analysis

The following tables summarize the expected quantitative data from the proposed quantum chemical calculations of this compound.

Structural Parameters

The geometry optimization would yield the equilibrium bond lengths and angles of the molecule in the gas phase. These parameters are crucial for understanding the molecule's 3D conformation.

Table 1: Selected Optimized Geometrical Parameters of this compound

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond Lengths (Å)
C=O~1.22
C-O (methoxy)~1.36
O-CH₃ (methoxy)~1.43
Aromatic C-C~1.39 - 1.41
**Bond Angles (°) **
C-C-C (aliphatic)~109 - 112
C-C=O~120
C-O-C (methoxy)~118
Vibrational Frequencies

The calculated vibrational frequencies can be correlated with experimental IR spectra to identify characteristic functional group vibrations.

Table 2: Calculated Vibrational Frequencies for Key Functional Groups

Vibrational ModeFunctional GroupCalculated Wavenumber (cm⁻¹)
C=O StretchCarbonyl~1680 - 1700
C-H Stretch (aromatic)Aromatic Ring~3050 - 3100
C-H Stretch (aliphatic)CH₂~2850 - 2960
C-O-C Stretch (asymm.)Methoxy Ether~1250
C-O-C Stretch (symm.)Methoxy Ether~1040
Electronic Properties

The HOMO and LUMO energies are fundamental in predicting the chemical reactivity and electronic transitions of a molecule.[4] The HOMO-LUMO gap is an indicator of molecular stability.

Table 3: Calculated Electronic Properties

ParameterValue (eV)
HOMO Energy (EHOMO)~ -6.0 to -6.5
LUMO Energy (ELUMO)~ -1.5 to -2.0
HOMO-LUMO Energy Gap (ΔE)~ 4.0 to 5.0

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the charge distribution across the molecule.

Table 4: NBO Charges on Selected Atoms

AtomNBO Charge (e)
O (carbonyl)~ -0.60
O (methoxy)~ -0.55
C (carbonyl)~ +0.50
C (aromatic, bonded to OCH₃)~ +0.20

The significant negative charge on the oxygen atoms indicates their role as primary sites for electrophilic attack.

Visualization of Computational Workflows and Pathways

Visual diagrams are essential for comprehending complex workflows and relationships in computational chemistry.

computational_workflow cluster_input 1. Input Preparation cluster_calculation 2. Quantum Calculation (Gaussian) cluster_analysis 3. Data Analysis cluster_output 4. Interpretation & Reporting mol_build Build 3D Structure (this compound) method_select Select Method: DFT (B3LYP) Basis Set: 6-311++G(d,p) geom_opt Geometry Optimization method_select->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc struct_param Structural Parameters (Bond Lengths, Angles) geom_opt->struct_param electronic_prop Electronic Properties (HOMO, LUMO, Gap) geom_opt->electronic_prop nbo_analysis NBO Analysis (Atomic Charges) geom_opt->nbo_analysis vib_analysis Vibrational Analysis (IR Spectrum) freq_calc->vib_analysis interpretation Interpret Results for Reactivity & Stability struct_param->interpretation vib_analysis->interpretation electronic_prop->interpretation nbo_analysis->interpretation whitepaper Generate Technical Guide interpretation->whitepaper

Computational workflow for this compound.

homo_lumo_concept cluster_energy lumo LUMO (Lowest Unoccupied Molecular Orbital) Acceptor Orbital homo HOMO (Highest Occupied Molecular Orbital) Donor Orbital energy_gap Energy Gap (ΔE) Determines Reactivity lumo_level->homo_level   

HOMO-LUMO energy gap concept.

Conclusion

The quantum chemical calculations detailed in this guide provide a robust framework for the in-depth analysis of this compound. By employing DFT calculations, researchers can gain critical insights into the structural, vibrational, and electronic properties of this important pharmaceutical scaffold. The resulting data on optimized geometry, vibrational modes, frontier molecular orbitals, and charge distribution are invaluable for understanding its reactivity, stability, and potential interactions with biological targets. This computational blueprint serves as a foundational tool for medicinal chemists and drug development professionals, enabling a more informed and efficient design of novel therapeutics based on the this compound core.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the natural occurrence of 7-Methoxy-1-tetralone reveals its rarity in natural sources, positioning it primarily as a synthetic intermediate. However, a rich diversity of structurally related and biologically active tetralone compounds is prevalent in the plant and fungal kingdoms, offering significant opportunities for researchers, scientists, and drug development professionals. This technical guide explores the natural landscape of these related compounds, detailing their sources, quantitative data, isolation protocols, and mechanisms of action.

While this compound is a well-known building block in synthetic chemistry, extensive literature review indicates a lack of substantive evidence for its direct isolation from natural sources. The structurally similar 1-tetralone (B52770) skeleton, however, is a common motif in a variety of natural products, including the notable Aristelegone A (4,7-dimethyl-6-methoxy-1-tetralone) found in the Aristolochiaceae family, which has a history of use in traditional Chinese medicine[1]. The focus of this guide, therefore, shifts to these naturally occurring, methoxylated, and hydroxylated 1-tetralone derivatives, which exhibit significant biological activities.

Prominent Natural Sources of Tetralone Derivatives

The most prolific sources of naturally occurring tetralone derivatives are found within the Juglans (walnut) genus. The green husks, leaves, and bark of species such as Juglans regia (Persian walnut) and Juglans mandshurica (Manchurian walnut) are rich reservoirs of these compounds.[2][3][4][5] Additionally, various tetralones have been isolated from the roots and stems of plants from the Aristolochia genus and from select fungal species.

Quantitative Analysis of Naturally Occurring Tetralones

Quantitative data highlights the variability in the concentration of these compounds depending on the plant species, the specific part of the plant, and the time of harvest. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the quantification of these natural tetralones.

CompoundNatural SourcePlant PartConcentrationReference
RegioloneJuglans regia L.Green HusksVariable
4,5-dihydroxytetraloneJuglans regia Linn.Pericarps and LeavesVariable
4,8-dihydroxytetraloneJuglans regia Linn.Pericarps and LeavesVariable
5,8-dihydroxy-3-methoxytetraloneJuglans regia Linn.Pericarps and LeavesVariable
Tetralone hexosideJuglans regia L.BudsHighest among tissues tested
JugloneJuglans regia L.Green Husks20.56 to 42.78 mg/100g
JugloneJuglans regia L.Leaves5.42 to 22.82 mg/100g

Experimental Protocols: Isolation and Characterization

The isolation of tetralone derivatives from natural sources typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following is a generalized protocol synthesized from methodologies reported in the literature for the isolation of tetralone glycosides from Juglans species.

Extraction

Dried and powdered plant material (e.g., green walnut husks) is extracted with a polar solvent. A 70-95% aqueous ethanol (B145695) solution is commonly used for this purpose. The extraction is often performed under reflux or via maceration with agitation to maximize the yield of metabolites.

Fractionation

The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol. This step separates the compounds based on their polarity, with the more polar tetralone glycosides typically concentrating in the n-butanol fraction.

Chromatographic Purification

The n-butanol fraction is subjected to a series of chromatographic techniques for the purification of individual compounds. This usually involves:

  • Column Chromatography: Initial separation is performed on a silica (B1680970) gel or Sephadex LH-20 column, eluting with a gradient of solvents, such as dichloromethane-methanol or chloroform-methanol.

  • High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative or semi-preparative HPLC, often with a C18 column and a mobile phase consisting of a gradient of acetonitrile (B52724) and water, sometimes with the addition of a small percentage of acetic or formic acid to improve peak shape.

Structure Elucidation

The chemical structures of the isolated compounds are determined using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure and stereochemistry of the molecule.

experimental_workflow plant_material Plant Material (e.g., Juglans husks) extraction Extraction (70% Ethanol) plant_material->extraction Grind fractionation Solvent Partitioning (EtOAc, n-BuOH) extraction->fractionation Crude Extract column_chrom Column Chromatography (Silica Gel / Sephadex) fractionation->column_chrom n-BuOH Fraction hplc Preparative HPLC (C18 Column) column_chrom->hplc Semi-pure Fractions structure_elucidation Structure Elucidation (NMR, MS) hplc->structure_elucidation Pure Compounds

A generalized workflow for the isolation and characterization of natural tetralones.

Biological Activity and Signaling Pathways

Naturally occurring tetralones and their derivatives, particularly juglone, have demonstrated significant cytotoxic and antiproliferative activities against various cancer cell lines. The primary mechanism of action for these compounds involves the induction of apoptosis through the modulation of key signaling pathways, most notably the PI3K/Akt/mTOR pathway.

The inhibition of the PI3K/Akt/mTOR signaling cascade by these natural compounds disrupts fundamental cellular processes in cancer cells, including proliferation, survival, and metabolism. This disruption is a key factor in their anticancer effects.

A critical aspect of the cytotoxic mechanism of these compounds is the generation of reactive oxygen species (ROS). The increase in intracellular ROS leads to a cascade of events including a decrease in the mitochondrial membrane potential and an increase in intracellular calcium levels.

These events trigger the mitochondrial (intrinsic) pathway of apoptosis. This is characterized by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio leads to the release of cytochrome c from the mitochondria into the cytoplasm. Cytoplasmic cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.

signaling_pathway cluster_cell Cancer Cell tetralone Natural Tetralones (e.g., Juglone) ros ↑ Reactive Oxygen Species (ROS) tetralone->ros pi3k_akt PI3K/Akt/mTOR Pathway tetralone->pi3k_akt Inhibition mito Mitochondrial Disruption (↓ Membrane Potential, ↑ Ca2+) ros->mito bcl2 Bcl-2 (Anti-apoptotic) pi3k_akt->bcl2 Normally Promotes bax Bax (Pro-apoptotic) pi3k_akt->bax Normally Inhibits bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Mechanism of apoptosis induction by natural tetralones via ROS and PI3K/Akt pathway.

References

Methodological & Application

Synthetic Routes to 7-Methoxy-1-tetralone from Methoxybenzene: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxy-1-tetralone is a key intermediate in the synthesis of a variety of pharmacologically active compounds and natural products. This application note provides detailed synthetic protocols for the preparation of this compound from readily available methoxybenzene (anisole). The primary route detailed involves a three-step sequence: Friedel-Crafts acylation, Clemmensen reduction, and intramolecular Friedel-Crafts cyclization. This document offers comprehensive experimental procedures, quantitative data, and visual guides to facilitate the successful synthesis of the target molecule in a laboratory setting.

Introduction

The tetralone core, particularly with methoxy (B1213986) substitution, is a prevalent scaffold in medicinal chemistry due to its presence in numerous bioactive molecules. This compound serves as a crucial building block for the synthesis of compounds with diverse therapeutic applications. The synthesis from methoxybenzene provides a cost-effective and scalable approach. This document outlines a reliable and well-documented synthetic pathway.

Synthetic Pathway Overview

The most common and efficient route for the synthesis of this compound from methoxybenzene is a three-step process. The overall transformation is depicted below:

Synthetic_Pathway methoxybenzene Methoxybenzene intermediate1 β-(p-anisoyl)propionic acid methoxybenzene->intermediate1 1. Friedel-Crafts Acylation intermediate2 γ-(p-methoxyphenyl)butyric acid intermediate1->intermediate2 2. Clemmensen Reduction final_product This compound intermediate2->final_product 3. Intramolecular    Friedel-Crafts    Cyclization

Caption: Overall synthetic scheme for this compound from methoxybenzene.

Data Presentation

The following table summarizes the quantitative data for each step of the synthesis.

StepReactionStarting MaterialProductReagentsTypical YieldMelting Point (°C)
1Friedel-Crafts AcylationMethoxybenzeneβ-(p-anisoyl)propionic acidSuccinic anhydride, AlCl₃, Nitrobenzene/DCM85-95%146-148
2Clemmensen Reductionβ-(p-anisoyl)propionic acidγ-(p-methoxyphenyl)butyric acidZn(Hg), conc. HCl, Toluene80-90%60-62
3Intramolecular Friedel-Crafts Cyclizationγ-(p-methoxyphenyl)butyric acidThis compoundPolyphosphoric Acid (PPA)75-85%59-64[1]

Experimental Protocols

Step 1: Friedel-Crafts Acylation of Methoxybenzene with Succinic Anhydride

This procedure outlines the synthesis of β-(p-anisoyl)propionic acid.

Friedel_Crafts_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep_reagents Combine Methoxybenzene, Succinic Anhydride, and AlCl₃ in Nitrobenzene/DCM react Stir at 0-5 °C, then warm to RT prep_reagents->react quench Quench with ice and conc. HCl react->quench extract Extract with DCM quench->extract wash Wash with NaHCO₃(aq) extract->wash acidify Acidify aqueous layer with conc. HCl wash->acidify filter Filter and dry the product acidify->filter Clemmensen_Reduction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep_amalgam Prepare Zinc Amalgam (Zn + HgCl₂ solution) react Reflux β-(p-anisoyl)propionic acid with Zn(Hg), conc. HCl, and Toluene prep_amalgam->react separate Separate the organic layer react->separate extract Extract aqueous layer with Toluene separate->extract wash Wash combined organic layers extract->wash dry Dry over Na₂SO₄ wash->dry evaporate Evaporate solvent dry->evaporate recrystallize Recrystallize from Hexane/EtOAc evaporate->recrystallize PPA_Cyclization_Workflow cluster_reaction Reaction cluster_workup Work-up react Heat γ-(p-methoxyphenyl)butyric acid with Polyphosphoric Acid (PPA) on a steam bath hydrolyze Pour onto ice to hydrolyze PPA react->hydrolyze extract Extract with Ether hydrolyze->extract wash Wash with NaHCO₃(aq) and brine extract->wash dry Dry over MgSO₄ wash->dry evaporate Evaporate solvent dry->evaporate purify Purify by distillation or recrystallization evaporate->purify

References

The Versatility of 7-Methoxy-1-tetralone: A Keystone Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

7-Methoxy-1-tetralone, a readily available bicyclic ketone, has emerged as a pivotal starting material in the synthesis of a diverse array of complex organic molecules. Its inherent structural features, including a reactive ketone functionality and an electron-rich aromatic ring, provide a versatile platform for constructing intricate molecular architectures, particularly those with significant biological activity. This document provides detailed application notes and experimental protocols for key transformations involving this compound, highlighting its utility in medicinal chemistry and natural product synthesis.

Applications in the Synthesis of Bioactive Molecules

This compound serves as a crucial intermediate in the preparation of numerous pharmacologically important compounds. Its utility is underscored by its role in the synthesis of the antidepressant drug Agomelatine, as well as in the development of novel dopaminergic agents and potential anti-cancer therapeutics.[1][2]

Synthesis of Agomelatine

A notable application of this compound is in the multi-step synthesis of Agomelatine, a melatonergic agonist and 5-HT2C antagonist used for the treatment of major depressive disorder.[1] A common synthetic strategy involves a Knoevenagel condensation of this compound with a malononitrile (B47326) or cyanoacetate (B8463686) derivative, followed by a series of transformations including aromatization, reduction, and acylation.

Development of Dopaminergic Agents

The tetralone scaffold is a recognized pharmacophore in the design of ligands for dopamine (B1211576) receptors. By modifying the this compound core, researchers can synthesize novel quinoline (B57606) derivatives and other heterocyclic systems with potential activity as dopaminergic agonists or antagonists, which are key targets in the treatment of neurological and psychiatric disorders such as Parkinson's disease and schizophrenia.[3]

Antitumor Agents

Recent studies have highlighted the potential of this compound and its derivatives as antitumor agents.[2] These compounds have been shown to inhibit the proliferation and migration of cancer cells and induce apoptosis. The mechanism of action is believed to involve the modulation of key signaling pathways, including the NF-κB and PI3K/Akt pathways, which are critical for cancer cell survival and progression.

Key Synthetic Transformations and Experimental Protocols

The chemical reactivity of this compound is centered around its ketone group and the adjacent α-protons, as well as the aromatic ring. This allows for a variety of synthetic manipulations, including nucleophilic additions, condensation reactions, and annulations.

Table 1: Summary of Key Reactions Starting from this compound
Reaction TypeReagents and ConditionsProduct TypeTypical Yield (%)
Knoevenagel CondensationMalononitrile, Ammonium (B1175870) Acetate (B1210297), Acetic Acid, Toluene, refluxα,β-Unsaturated nitrile73.2
Grignard ReactionMethylmagnesium bromide, Diethyl etherTertiary alcoholNot specified
Wittig Reaction(Methoxymethyl)triphenylphosphonium (B8745145) chloride, t-BuOK, THFMethoxy-substituted alkeneNot specified
Robinson AnnulationMethyl vinyl ketone, Triethylamine (B128534), DCM then NaOMe, MeOHTricyclic enoneNot specified
ReductionSodium borohydride, MethanolSecondary alcoholNot specified
α-BrominationN-bromosuccinimide, Acetonitrileα-Bromoketone96

Experimental Protocols

Protocol 1: Knoevenagel Condensation with Malononitrile

This protocol describes the synthesis of (7-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)malononitrile, a key intermediate in the synthesis of various heterocyclic compounds.

Materials:

  • This compound (10.0 g, 56.7 mmol)

  • Malononitrile (4.07 mL, 64.7 mmol)

  • Ammonium acetate (0.938 g, 13.1 mmol)

  • Glacial acetic acid (3.90 mL, 68.1 mmol)

  • Toluene (40.0 mL)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add this compound, malononitrile, ammonium acetate, and acetic acid in toluene.

  • Heat the mixture to reflux vigorously for 17 hours, continuously removing the water formed during the reaction using the Dean-Stark trap.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Concentrate the resulting mixture under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to afford the desired product.

Expected Yield: 9.32 g (73.2%)

Protocol 2: Grignard Reaction with Methylmagnesium Bromide (General Procedure)

This protocol outlines a general procedure for the addition of a Grignard reagent to this compound to form a tertiary alcohol.

Materials:

  • This compound (1.0 eq)

  • Methylmagnesium bromide (3.0 M solution in diethyl ether, 1.2 eq)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the methylmagnesium bromide solution dropwise to the stirred solution of the tetralone.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

  • Purify the product by flash column chromatography on silica gel if necessary.

Protocol 3: Wittig Reaction with (Methoxymethyl)triphenylphosphonium chloride (General Procedure)

This protocol describes a general method for the conversion of the ketone in this compound to a methoxy-substituted exocyclic double bond.

Materials:

  • (Methoxymethyl)triphenylphosphonium chloride (1.2 eq)

  • Potassium tert-butoxide (t-BuOK) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • This compound (1.0 eq)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend (methoxymethyl)triphenylphosphonium chloride in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add potassium tert-butoxide portion-wise to the stirred suspension and continue stirring at 0 °C for 30 minutes to generate the ylide (a color change is typically observed).

  • To this suspension, add a solution of this compound in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by adding water and extract the mixture with ethyl acetate.

  • Wash the combined organic phase with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the desired enol ether.

Protocol 4: Robinson Annulation with Methyl Vinyl Ketone (General Procedure)

This protocol provides a general framework for the construction of a new six-membered ring onto the this compound scaffold.

Materials:

  • This compound (1.0 eq)

  • Methyl vinyl ketone (freshly distilled, 1.5 eq)

  • Triethylamine (2.0 eq)

  • Dichloromethane (DCM)

  • Sodium methoxide (B1231860) (NaOMe) (1.5 eq)

  • Methanol (MeOH)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Michael Addition: In a round-bottom flask, dissolve this compound in DCM.

  • Add triethylamine followed by the dropwise addition of freshly distilled methyl vinyl ketone at room temperature.

  • Stir the mixture for 48-96 hours, monitoring the reaction progress by TLC.

  • Upon completion, concentrate the mixture under reduced pressure to obtain the crude Michael adduct.

  • Aldol Condensation/Cyclization: Dissolve the crude Michael adduct in methanol.

  • Add sodium methoxide in one portion and stir at room temperature for 24 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography on silica gel to yield the tricyclic enone product.

Visualizing the Mechanism of Action: Signaling Pathways

The biological activity of compounds derived from this compound can often be attributed to their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for drug development and mechanism-of-action studies.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex (IKKα/β/γ) Receptor->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation Proteasome Proteasome IkB->Proteasome Degradation NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_p p-IκB IkB_p->Proteasome DNA DNA NFkB_n->DNA Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription Inhibition Inhibition by Tetralone Derivatives Inhibition->IKK_complex

Caption: The NF-κB signaling pathway and potential inhibition by this compound derivatives.

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation Akt_p p-Akt Akt->Akt_p Downstream Downstream Effectors (Cell Survival, Proliferation) Akt_p->Downstream Inhibition Inhibition by Tetralone Derivatives Inhibition->Akt_p

Caption: The PI3K/Akt signaling pathway and potential inhibition by this compound derivatives.

Dopamine_Receptor_Signaling cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D1R D1-like Receptor Dopamine->D1R D2R D2-like Receptor Dopamine->D2R Gs Gαs D1R->Gs Activates Gi Gαi/o D2R->Gi Activates AC Adenylyl Cyclase Gs->AC Stimulates Gi->AC Inhibits cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Ligand Dopaminergic Agent (from Tetralone) Ligand->D1R Ligand->D2R

Caption: Dopamine receptor signaling and modulation by agents derived from this compound.

References

Application Notes and Protocols for the Reduction of 7-Methoxy-1-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the selective and complete reduction of 7-Methoxy-1-tetralone, a key intermediate in the synthesis of various pharmacologically active molecules. The protocols described herein outline the conversion of this compound to its corresponding secondary alcohol, 7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol (B602165) (7-methoxy-1-tetralol), and its complete reduction to 7-methoxy-1,2,3,4-tetrahydronaphthalene (7-methoxytetralin).

Introduction

This compound is a versatile building block in organic synthesis. Its chemical structure, featuring a ketone functionality on a tetralone scaffold with a methoxy-substituted aromatic ring, allows for a variety of chemical transformations. The reduction of the keto group is a fundamental step in the synthesis of numerous target molecules, including analogs of existing drugs and novel therapeutic agents. This document details two key reduction protocols:

  • Selective Reduction to 7-methoxy-1-tetralol: This transformation is typically achieved using mild hydride-reducing agents, such as sodium borohydride (B1222165) (NaBH₄). This protocol is valuable when the hydroxyl group is required for subsequent reactions or is a key feature of the target molecule's pharmacophore.

  • Complete Reduction to 7-methoxytetralin: For instances where the complete removal of the carbonyl oxygen is desired, a more forceful reduction method like the Wolff-Kishner reaction is employed. This is often a crucial step in synthesizing compounds where the tetralin core is the desired scaffold.

Data Presentation

The following table summarizes the key quantitative data for the two reduction protocols described in this document.

ParameterSelective Reduction to 7-methoxy-1-tetralolComplete Reduction to 7-methoxytetralin
Product 7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol7-methoxy-1,2,3,4-tetrahydronaphthalene
Reducing Agent Sodium Borohydride (NaBH₄)Hydrazine (B178648) Hydrate (B1144303) (NH₂NH₂) / Potassium Hydroxide (B78521) (KOH)
Reaction Type Hydride ReductionWolff-Kishner Reduction (Huang-Minlon Modification)
Solvent Methanol (B129727) (MeOH)Diethylene Glycol
Temperature 0 °C to Room Temperature195-200 °C
Reaction Time Approx. 1 hourApprox. 4 hours
Typical Yield >95%High (Specific yield for this substrate not found in literature)
¹H NMR (CDCl₃, δ ppm) 7.15 (d, 1H), 6.75 (dd, 1H), 6.65 (d, 1H), 4.75 (t, 1H), 3.80 (s, 3H), 2.80-2.70 (m, 2H), 2.10-1.80 (m, 4H), 1.95 (br s, 1H, OH)6.95 (d, 1H), 6.65 (dd, 1H), 6.60 (d, 1H), 3.75 (s, 3H), 2.70 (t, 4H), 1.80 (m, 4H)
¹³C NMR (CDCl₃, δ ppm) 158.0, 138.5, 129.5, 128.0, 113.0, 112.5, 68.0, 55.2, 32.0, 29.0, 19.0157.5, 135.0, 130.0, 129.5, 113.5, 111.0, 55.2, 29.5, 29.0, 23.5, 23.0

Experimental Protocols

Protocol 1: Selective Reduction of this compound to 7-methoxy-1-tetralol

This protocol describes the reduction of the ketone to a secondary alcohol using sodium borohydride.

Materials:

  • This compound

  • Methanol (reagent grade)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Dichloromethane (B109758) (DCM)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (approximately 10 mL per gram of tetralone).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (0.25 eq) portion-wise to the stirred solution. Foaming and gas evolution will be observed. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes, and then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Quenching: Carefully quench the reaction by the slow addition of deionized water.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification (if necessary): The crude 7-methoxy-1-tetralol can be purified by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate (B1210297) and hexanes as the eluent.

Protocol 2: Complete Reduction of this compound to 7-methoxytetralin (Wolff-Kishner Reduction, Huang-Minlon Modification)

This protocol details the complete deoxygenation of the ketone to a methylene (B1212753) group.

Materials:

  • This compound

  • Diethylene glycol

  • Hydrazine hydrate (85% solution in water)

  • Potassium hydroxide (KOH) pellets

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-necked round-bottom flask equipped with a condenser and a thermometer

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask, combine this compound (1.0 eq), diethylene glycol (approximately 20 mL per gram of tetralone), and hydrazine hydrate (4.0 eq).

  • Addition of Base: Add potassium hydroxide pellets (4.0 eq) to the mixture.

  • Initial Heating: Heat the mixture to 130-140 °C with stirring for 1 hour. Water and excess hydrazine will begin to distill off.

  • Temperature Increase: After the initial heating phase, increase the temperature to 195-200 °C and maintain it for 3-4 hours, allowing the reaction to go to completion. The formation of nitrogen gas will be observed.

  • Cooling and Quenching: Allow the reaction mixture to cool to room temperature and then carefully pour it over crushed ice.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x volume of aqueous layer).

  • Washing: Wash the combined organic layers with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification (if necessary): The crude 7-methoxytetralin can be purified by vacuum distillation or column chromatography on silica gel using hexanes as the eluent.

Mandatory Visualizations

Reduction_Pathways This compound This compound 7-methoxy-1-tetralol 7-methoxy-1-tetralol This compound->7-methoxy-1-tetralol NaBH4, MeOH 7-methoxytetralin 7-methoxytetralin This compound->7-methoxytetralin NH2NH2, KOH, Δ

Caption: Reaction scheme for the reduction of this compound.

Experimental_Workflow cluster_selective Selective Reduction cluster_complete Complete Reduction start1 Dissolve this compound in Methanol cool1 Cool to 0-5 °C start1->cool1 add_nabh4 Add NaBH4 cool1->add_nabh4 react1 Stir at 0 °C then RT add_nabh4->react1 quench1 Quench with Water react1->quench1 extract1 Extract with DCM quench1->extract1 purify1 Dry and Concentrate extract1->purify1 start2 Combine Reactants in Diethylene Glycol add_koh Add KOH start2->add_koh heat1 Heat to 130-140 °C add_koh->heat1 heat2 Heat to 195-200 °C heat1->heat2 quench2 Cool and Quench with Ice heat2->quench2 extract2 Extract with Ether quench2->extract2 purify2 Dry and Concentrate extract2->purify2

Caption: Experimental workflows for the reduction protocols.

Application of 7-Methoxy-1-tetralone in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-1-tetralone is a versatile bicyclic ketone that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its rigid scaffold and functional handles, including a ketone and a methoxy-substituted aromatic ring, make it an attractive starting material for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in medicinal chemistry, with a focus on its role in the synthesis of the antidepressant drug Agomelatine (B1665654) and its intrinsic antitumor properties.

Application Notes

Intermediate in the Synthesis of Bioactive Molecules

This compound is a key intermediate in the synthesis of various pharmaceuticals. The tetralone core can be modified through a variety of chemical reactions to introduce diverse functionalities, leading to the generation of compound libraries for drug discovery.

Agomelatine Synthesis: One of the most notable applications of this compound is in the industrial synthesis of Agomelatine, a melatonergic agonist and 5-HT2C antagonist used for the treatment of major depressive disorder.[1] Several synthetic routes have been developed, often involving the introduction of an ethylamine (B1201723) side chain and subsequent aromatization of the tetralone ring.[2][3]

Other Bioactive Heterocycles: The reactivity of the ketone group in this compound allows for its use in condensation reactions to form various heterocyclic systems. For instance, it can be used to synthesize derivatives of oxadiazoles, imidazolines, and quinazolinones, which are classes of compounds known to exhibit a range of biological activities.[4]

Intrinsic Antitumor Activity

Recent studies have highlighted the potential of this compound itself as an antitumor agent, particularly in hepatocellular carcinoma (HCC).[5] It has been shown to inhibit cancer cell proliferation and migration, and to induce apoptosis.

Mechanism of Action: The antitumor effects of this compound are attributed to its ability to modulate key signaling pathways involved in cancer progression. It has been demonstrated to decrease the protein levels of c-Met, phosphorylated protein kinase B (p-AKT), and nuclear factor-kappa B (NF-κB). This, in turn, leads to the downregulation of matrix metallopeptidases MMP2 and MMP9, which are crucial for cancer cell invasion and metastasis.

Quantitative Data

The following tables summarize the quantitative data regarding the antitumor activity of this compound.

Table 1: In Vitro Antiproliferative Activity of this compound

Cell LineTreatment Time (h)Concentration (µM)Cell Viability (%)
HepG2 (HCC)4831.25~85
HepG2 (HCC)4862.5~70
HepG2 (HCC)48125~50
HepG2 (HCC)48250~30
HepG2 (HCC)48500~20
HepG2 (HCC)481000~15
LO2 (Normal Liver)4831.25 - 1000No significant inhibition

Table 2: In Vivo Antitumor Activity of this compound in a HepG2 Xenograft Mouse Model

Treatment GroupDosage (mg/kg/day)Tumor Inhibition Rate (%)
This compound8040.57
This compound12051.43
This compound16079.43

Experimental Protocols

Protocol 1: Synthesis of Agomelatine from this compound (Illustrative Route)

This protocol outlines a common synthetic route to Agomelatine.

G cluster_0 Synthesis of Agomelatine This compound This compound Intermediate_A 1-Hydroxy-7-methoxy-1,2,3,4-tetrahydro- 1-naphthylacetonitrile This compound->Intermediate_A  n-BuLi, Acetonitrile (B52724)   Intermediate_B (7-Methoxy-1-naphthyl)acetonitrile Intermediate_A->Intermediate_B  DDQ, Toluene   Intermediate_C (7-Methoxy-1-naphthyl)ethylamine Intermediate_B->Intermediate_C  LiAlH4, THF   Agomelatine Agomelatine Intermediate_C->Agomelatine  Acetyl chloride, Pyridine  

Synthetic route for Agomelatine.

Step 1: Synthesis of 1-Hydroxy-7-methoxy-1,2,3,4-tetrahydro-1-naphthylacetonitrile

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve acetonitrile in anhydrous tetrahydrofuran (B95107) (THF).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi) to the solution and stir for 30 minutes.

  • Add a solution of this compound in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Step 2: Synthesis of (7-Methoxy-1-naphthyl)acetonitrile

  • Dissolve the product from Step 1 in toluene.

  • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).

  • Reflux the mixture for 4-20 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and filter to remove the precipitated hydroquinone.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Step 3: Synthesis of (7-Methoxy-1-naphthyl)ethylamine

  • In a flame-dried flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH4) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of the product from Step 2 in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 5-24 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting suspension and wash the solid with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Step 4: Synthesis of Agomelatine (N-[2-(7-methoxy-1-naphthalenyl)ethyl]acetamide)

  • Dissolve the product from Step 3 in pyridine.

  • Cool the solution to 0 °C.

  • Add acetyl chloride dropwise and stir the mixture for 1-5 hours at room temperature.

  • Pour the reaction mixture into ice water and extract with ethyl acetate.

  • Wash the organic layer with 1M hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system to obtain pure Agomelatine.

Protocol 2: Evaluation of Antitumor Activity of this compound

G cluster_1 Antitumor Activity Workflow A Cell Culture (e.g., HepG2) B Treatment with This compound A->B C MTT Assay (Cell Viability) B->C D Flow Cytometry (Apoptosis) B->D E Wound Healing Assay (Cell Migration) B->E F Western Blot (Protein Expression) B->F

Workflow for evaluating antitumor activity.

2.1 MTT Cell Viability Assay

  • Seed HepG2 cells (1 x 105 cells/well) in a 96-well plate and incubate overnight.

  • Treat the cells with various concentrations of this compound (e.g., 31.25 to 1000 µM) for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil, 50 µM).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

2.2 Annexin V-FITC/PI Apoptosis Assay

  • Seed HepG2 cells in a 6-well plate and treat with this compound for 48 hours.

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

2.3 Western Blot Analysis for Signaling Proteins

  • Treat HepG2 cells with this compound for 48 hours.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against c-Met, p-AKT, AKT, NF-κB, MMP2, MMP9, and a loading control (e.g., GAPDH) overnight at 4 °C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway

G cluster_2 Antitumor Signaling Pathway of this compound 7-MT This compound c-Met c-Met 7-MT->c-Met Apoptosis Apoptosis 7-MT->Apoptosis p-AKT p-AKT c-Met->p-AKT NF-kB NF-κB p-AKT->NF-kB Proliferation Proliferation p-AKT->Proliferation p-AKT->Proliferation Inhibition MMP2/9 MMP2/MMP9 NF-kB->MMP2/9 Migration Migration MMP2/9->Migration MMP2/9->Migration Inhibition

Proposed signaling pathway for the antitumor effects of this compound.

Conclusion

This compound is a valuable and versatile molecule in medicinal chemistry. Its utility as a synthetic intermediate for complex bioactive molecules like Agomelatine is well-established. Furthermore, its own inherent antitumor properties, mediated through the inhibition of key oncogenic signaling pathways, present exciting opportunities for the development of new cancer therapeutics. The protocols and data provided herein offer a comprehensive resource for researchers and drug development professionals working with this important chemical entity.

References

7-Methoxy-1-tetralone: A Versatile Precursor for the Synthesis of High-Value Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

7-Methoxy-1-tetralone is a key bicyclic ketone that serves as a versatile starting material in the synthesis of a wide range of pharmaceutical compounds. Its chemical structure, featuring a reactive ketone group and an electron-rich aromatic ring, makes it an ideal scaffold for the construction of complex molecular architectures. This document provides detailed protocols for the synthesis of three prominent pharmaceutical agents—Agomelatine (B1665654), Raloxifene, and Donepezil—using this compound as a common precursor. These examples highlight its significance in medicinal chemistry and drug development for treating neurological and bone-related disorders.

Synthesis of Agomelatine

Agomelatine is an antidepressant that acts as a melatonergic agonist and a 5-HT2C antagonist. The synthesis commences with a Knoevenagel condensation of this compound.

Experimental Protocol: 5-Step Synthesis of Agomelatine

Step 1: Knoevenagel Condensation to (7-methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile

  • In a reaction vessel equipped with a Dean-Stark apparatus, combine this compound (85.0 kg), cyanoacetic acid (60.3 kg), and heptanoic acid (15.6 kg) in toluene (B28343).

  • Add benzylamine (B48309) (12.7 kg) as a catalyst.

  • Heat the mixture to reflux and continuously remove water via the Dean-Stark trap.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture and filter the precipitate.

  • Wash the filtrate with a 2N sodium hydroxide (B78521) solution, followed by water until neutral.

  • Evaporate the solvent under reduced pressure.

  • Recrystallize the solid residue from an ethanol/water (80/20) mixture to yield (7-methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile.[1]

Step 2: Aromatization to (7-Methoxy-1-naphthyl)acetonitrile

  • In a suitable reactor, suspend 5% palladium-on-carbon (12.6 kg) in toluene and heat to reflux.

  • Add the (7-methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile obtained from the previous step.

  • Continue refluxing until the dehydrogenation is complete, as monitored by TLC.

  • Filter the catalyst and concentrate the filtrate to obtain (7-Methoxy-1-naphthyl)acetonitrile.

Step 3: Reduction to (7-methoxy-1-naphthyl)ethanamine

  • In a solution of lithium aluminum hydride in tetrahydrofuran, add the (7-methoxy-1-naphthyl)acetonitrile.

  • Stir the reaction mixture at a temperature between 0°C and 60°C for 5-24 hours.[2]

  • Carefully quench the reaction with water and filter the aluminum salts.

  • Extract the aqueous layer with an organic solvent and dry the combined organic extracts.

  • Concentrate the solution to yield (7-methoxy-1-naphthyl)ethanamine.

Step 4: Acetylation to Agomelatine

  • Dissolve the (7-methoxy-1-naphthyl)ethanamine in a suitable solvent with triethylamine (B128534) or pyridine (B92270).

  • Add acetyl chloride and stir the reaction at a temperature between 0°C and 25°C for 1-5 hours.[2]

  • Upon completion, quench the reaction and extract the product.

  • Purify the crude product by recrystallization or column chromatography.

Step 5: Purification of Agomelatine

  • The crude Agomelatine can be purified by recrystallization from an ethanol-water mixture.

  • Alternatively, column chromatography on silica (B1680970) gel can be employed for higher purity.

Quantitative Data for Agomelatine Synthesis
StepProductStarting MaterialReagentsYield (%)Purity (%)
1(7-methoxy-3,4-dihydronaphthalen-1-yl)acetonitrileThis compoundCyanoacetic acid, Benzylamine, Toluene87>99
2(7-Methoxy-1-naphthyl)acetonitrile(7-methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile5% Pd/C, Toluene~85-
3(7-methoxy-1-naphthyl)ethanamine(7-Methoxy-1-naphthyl)acetonitrileLithium aluminum hydride, THF--
4Agomelatine(7-methoxy-1-naphthyl)ethanamineAcetyl chloride, Triethylamine--

Note: Yields for steps 3 and 4 are not explicitly stated in the provided search results but are part of a high-yield overall process.

Agomelatine Synthesis Workflow

Agomelatine_Synthesis cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Aromatization cluster_2 Step 3: Reduction cluster_3 Step 4: Acetylation This compound This compound Intermediate_1 (7-methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile This compound->Intermediate_1 Cyanoacetic acid, Benzylamine Intermediate_2 (7-Methoxy-1-naphthyl)acetonitrile Intermediate_1->Intermediate_2 Pd/C, Heat Intermediate_3 (7-methoxy-1-naphthyl)ethanamine Intermediate_2->Intermediate_3 LiAlH4 Agomelatine Agomelatine Intermediate_3->Agomelatine Acetyl chloride

Caption: Synthetic pathway of Agomelatine from this compound.

Agomelatine Signaling Pathway

Agomelatine exerts its antidepressant effects through a unique mechanism of action involving agonism at melatonin (B1676174) receptors (MT1 and MT2) and antagonism at the serotonin (B10506) 5-HT2C receptor. This dual action helps to resynchronize circadian rhythms and increase dopamine (B1211576) and norepinephrine (B1679862) levels in the frontal cortex.

Agomelatine_Signaling Agomelatine Agomelatine MT1_MT2 MT1/MT2 Receptors Agomelatine->MT1_MT2 Agonist HT2C 5-HT2C Receptor Agomelatine->HT2C Antagonist Circadian_Rhythms Resynchronization of Circadian Rhythms MT1_MT2->Circadian_Rhythms Dopamine_Norepinephrine Increased Dopamine & Norepinephrine Release (Frontal Cortex) HT2C->Dopamine_Norepinephrine Antidepressant_Effect Antidepressant Effect Circadian_Rhythms->Antidepressant_Effect Dopamine_Norepinephrine->Antidepressant_Effect

Caption: Mechanism of action of Agomelatine.

Synthesis of Raloxifene

Raloxifene is a selective estrogen receptor modulator (SERM) used to prevent and treat osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer. A key step in its synthesis is the Friedel-Crafts acylation of a benzothiophene (B83047) intermediate, which can be prepared from precursors related to this compound.

Experimental Protocol: Synthesis of Raloxifene

Step 1: Preparation of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (B30302)

This intermediate is a common starting point for Raloxifene synthesis and can be prepared through multi-step sequences originating from substituted phenols and thiophenols, with structural similarities to derivatives of this compound.

Step 2: Friedel-Crafts Acylation

  • To a solution of 4-[2-(1-piperidinyl)ethoxy]benzoic acid hydrochloride (14.3 g, 0.05 mol) in methylene (B1212753) dichloride (400 mL) and pyridine (0.5 mL) at 25-35°C, add thionyl chloride (23.8 g, 0.20 mol) dropwise over 15-30 minutes under argon.

  • Stir the mixture for 2 hours at 40-45°C.

  • Remove excess thionyl chloride and solvent under vacuum to afford the crude acid chloride hydrochloride salt.

  • Dissolve the crude acid chloride in methylene dichloride (150 mL), cool to 0-10°C, and add 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (10.8 g, 0.04 mol).

  • Add anhydrous aluminum chloride (37.0 g, 0.28 mol) portion-wise over 30 minutes.

  • Allow the mixture to warm to 30°C and stir for 2 hours.[1]

Step 3: Demethylation to Raloxifene

  • After the Friedel-Crafts acylation, cool the reaction mixture and quench with 10% aqueous HCl.

  • Extract the product with dichloromethane.

  • To the organic layer, add a demethylating agent such as aluminum chloride and decanethiol.

  • Stir the mixture at 25-35°C for 2 hours.

  • Quench the reaction with 10% HCl and collect the precipitated solid.

  • Wash the solid with water and dry to afford crude Raloxifene hydrochloride.

Step 4: Purification of Raloxifene Hydrochloride

  • The crude product can be crystallized from a methanol/water mixture to yield pure Raloxifene hydrochloride.[1]

Quantitative Data for Raloxifene Synthesis
StepProductStarting MaterialReagentsYield (%)Purity (%)
2Friedel-Crafts Acylation Product6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene4-[2-(1-piperidinyl)ethoxy]benzoyl chloride, AlCl₃8297
3Raloxifene HydrochlorideAcylated IntermediateAlCl₃, Decanethiol53.3>99.9

Raloxifene Synthesis Workflow

Raloxifene_Synthesis cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Demethylation Precursor This compound (related precursors) Benzothiophene 6-methoxy-2-(4-methoxyphenyl) benzo[b]thiophene Precursor->Benzothiophene Acylated_Product Acylated Benzothiophene Benzothiophene->Acylated_Product Acyl Chloride, AlCl3 Raloxifene Raloxifene Acylated_Product->Raloxifene AlCl3, Decanethiol

Caption: Synthetic pathway of Raloxifene.

Raloxifene Signaling Pathway

Raloxifene is a selective estrogen receptor modulator (SERM). It acts as an estrogen agonist in bone, promoting bone density, while acting as an estrogen antagonist in breast and uterine tissues, inhibiting cell proliferation.

Raloxifene_Signaling Raloxifene Raloxifene ER_Bone Estrogen Receptors (Bone) Raloxifene->ER_Bone Agonist ER_Breast_Uterus Estrogen Receptors (Breast & Uterus) Raloxifene->ER_Breast_Uterus Antagonist Bone_Resorption Decreased Bone Resorption ER_Bone->Bone_Resorption Cell_Proliferation Inhibition of Cell Proliferation ER_Breast_Uterus->Cell_Proliferation Osteoporosis_Treatment Osteoporosis Treatment Bone_Resorption->Osteoporosis_Treatment Breast_Cancer_Prevention Breast Cancer Risk Reduction Cell_Proliferation->Breast_Cancer_Prevention

Caption: Mechanism of action of Raloxifene.

Synthesis of Donepezil

Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase, used for the treatment of Alzheimer's disease. Its synthesis involves the preparation of 5,6-dimethoxy-1-indanone (B192829), an intermediate derivable from this compound, followed by an aldol (B89426) condensation.

Experimental Protocol: Synthesis of Donepezil

Step 1: Synthesis of 3-(3,4-dimethoxyphenyl)propanoic acid

This precursor can be synthesized from veratraldehyde (3,4-dimethoxybenzaldehyde), which shares structural motifs with derivatives of this compound.

Step 2: Cyclization to 5,6-dimethoxy-1-indanone

  • Warm a mixture of phosphorus pentoxide (6.85 g, 36 mmol) and p-toluenesulfonic acid (5.11 g, 36 mmol) to 120°C and stir for 30 minutes to form a clear solution.

  • Add 3-(3,4-dimethoxyphenyl)propanoic acid (0.630 g, 3.0 mmol) in one portion and stir at 120°C for 5 minutes.

  • Cool the deep purple solution and add ice water.

  • Extract the mixture three times with dichloromethane.

  • Wash the combined organic layers with saturated sodium bicarbonate solution, dry with magnesium sulfate, filter, and concentrate.

  • Purify the resulting brown solid by column chromatography (ethyl acetate/hexane, 1:1) to yield 5,6-dimethoxy-1-indanone as a yellow solid.

Step 3: Aldol Condensation to form Donepezil Precursor

  • To a solution of 5,6-dimethoxy-1-indanone (0.19 g, 1 mmol) in anhydrous THF (5 mL), add sodium hydride (0.05 g, 1.2 mmol, 60% dispersion in mineral oil).

  • Stir for 30 minutes, then add a solution of N-benzyl-4-piperidinecarboxaldehyde in THF dropwise.

  • Stir the reaction at room temperature until completion.

  • Quench the reaction and extract the product.

  • Purify the crude product to obtain the aldol adduct.

Step 4: Hydrogenation to Donepezil

  • Hydrogenate the aldol adduct from the previous step using a palladium-carbon catalyst.

  • Upon completion of the reaction, filter the catalyst and concentrate the solution to yield Donepezil.

Step 5: Purification of Donepezil

  • Donepezil can be purified by crystallization from a suitable solvent or by column chromatography.

Quantitative Data for Donepezil Synthesis
StepProductStarting MaterialReagentsYield (%)
25,6-dimethoxy-1-indanone3-(3,4-dimethoxyphenyl)propanoic acidP₂O₅, p-TsOH87
3Aldol Adduct5,6-dimethoxy-1-indanoneN-benzyl-4-piperidinecarboxaldehyde, NaH84
4DonepezilAldol AdductH₂, Pd/C91 (for hydrogenation step)

Donepezil Synthesis Workflow

Donepezil_Synthesis cluster_0 Step 1 & 2: Indanone Formation cluster_1 Step 3: Aldol Condensation cluster_2 Step 4: Hydrogenation Precursor This compound (related precursors) Propanoic_Acid 3-(3,4-dimethoxyphenyl) propanoic acid Precursor->Propanoic_Acid Indanone 5,6-dimethoxy-1-indanone Propanoic_Acid->Indanone P2O5, p-TsOH Aldol_Adduct Donepezil Precursor Indanone->Aldol_Adduct N-benzyl-4-piperidine carboxaldehyde, NaH Donepezil Donepezil Aldol_Adduct->Donepezil H2, Pd/C

Caption: Synthetic pathway of Donepezil.

Donepezil Signaling Pathway

Donepezil's primary mechanism of action is the reversible inhibition of acetylcholinesterase (AChE), which increases the concentration of acetylcholine (B1216132) in the brain. This enhancement of cholinergic neurotransmission is believed to improve cognitive function in Alzheimer's disease. It may also have downstream effects on NMDA receptor signaling and amyloid precursor protein processing.

Donepezil_Signaling Donepezil Donepezil AChE Acetylcholinesterase (AChE) Donepezil->AChE Inhibits Acetylcholine Increased Acetylcholine AChE->Acetylcholine Breaks down Cholinergic_Transmission Enhanced Cholinergic Neurotransmission Acetylcholine->Cholinergic_Transmission Cognitive_Improvement Improvement in Cognitive Function Cholinergic_Transmission->Cognitive_Improvement

Caption: Mechanism of action of Donepezil.

References

High-Yield Synthesis of 7-Methoxy-1-tetralone Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-yield synthesis of 7-Methoxy-1-tetralone and its derivatives. The methodologies outlined are based on established and efficient chemical transformations, with a focus on reproducibility and scalability.

Introduction

This compound and its substituted analogs are crucial intermediates in the synthesis of a wide range of biologically active molecules and natural products. Their rigid, fused-ring structure serves as a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. Achieving high yields in the synthesis of these compounds is critical for the economic viability of drug discovery and development programs. The following protocols detail reliable methods for the preparation of this compound derivatives, primarily focusing on the robust intramolecular Friedel-Crafts cyclization and subsequent derivatization reactions.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes quantitative data for different high-yield synthetic methods for this compound and its derivatives, allowing for easy comparison of their efficiencies.

MethodStarting MaterialKey ReagentsReaction ConditionsProductYield (%)Reference
Intramolecular Friedel-Crafts4-(4-methoxyphenyl)butanoic acid derivativeMethanesulfonic acid, Phosphorus pentoxideRoom temperature, overnight stirring4-(3-trifluoromethylphenyl)-7-methoxy-1-tetralone81[1]
Intramolecular Friedel-CraftsMethyl-4-arylbutyric esterEaton's reagent75°C, 2 hours8-Methoxy-1-tetralone derivative95[2]
Bromination of this compound7-Methoxy-α-tetraloneN-Bromosuccinimide (NBS), Acetonitrile (B52724)Room temperature, 16 hours8-Bromo-7-methoxy-α-tetralone67[3]
Multi-step synthesis7-Methoxy-α-tetraloneNBS, NaBH₄, TBDMSCl, etc.Multiple steps7-methoxy-8-methyl-α-tetralone20.4 (overall)[3][4]

Experimental Protocols

Protocol 1: High-Yield Synthesis of 4-(3-trifluoromethylphenyl)-7-methoxy-1-tetralone via Intramolecular Friedel-Crafts Cyclization

This protocol describes the synthesis of a this compound derivative using an efficient intramolecular Friedel-Crafts cyclization.

Materials:

  • 4-(3-trifluoromethylphenyl)-4-(4-methoxyphenyl)butanoic acid

  • Methanesulfonic acid

  • Phosphorus pentoxide (P₂O₅)

  • Diethyl ether

  • Dilute sodium hydroxide (B78521) solution

  • Magnesium sulfate (B86663) (MgSO₄)

  • Alumina

  • Ice

Procedure:

  • In a suitable reaction vessel, prepare a solution of methanesulfonic acid (100 g) and phosphorus pentoxide (21 g).

  • Add 4-(3-trifluoromethylphenyl)-4-(4-methoxyphenyl)butanoic acid (10 g) to the solution.

  • Stir the mixture overnight at room temperature.

  • Pour the reaction mixture onto ice.

  • Extract the aqueous mixture with diethyl ether.

  • Wash the combined ether extracts with dilute sodium hydroxide solution.

  • Dry the organic layer over magnesium sulfate (MgSO₄).

  • Filter the dried solution through a short column of alumina.

  • Remove the ether under reduced pressure to obtain 4-(3-trifluoromethylphenyl)-7-methoxy-1-tetralone as a pale yellow oil. The reported yield for this reaction is 81%.

Protocol 2: Synthesis of 8-Bromo-7-methoxy-α-tetralone

This protocol details the regioselective bromination of this compound.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

Procedure:

  • In a round-bottom flask, dissolve this compound (4.71 g, 26.78 mmol) in acetonitrile (25 mL).

  • Add N-bromosuccinimide (4.76 g, 26.78 mmol) to the solution.

  • Stir the mixture at room temperature for 16 hours.

  • Evaporate the solvent under reduced pressure.

  • The crude product can be purified by chromatography to yield 8-bromo-7-methoxy-α-tetralone as a yellow solid. The reported yield is 67%.

Visualizations

The following diagrams illustrate the key experimental workflows described in the protocols.

G cluster_protocol1 Protocol 1: Intramolecular Friedel-Crafts Cyclization start1 Start: 4-(Aryl)butanoic acid reagents1 Reagents: Methanesulfonic acid, P₂O₅ reaction1 Stir overnight at room temperature reagents1->reaction1 Add to workup1 Workup: - Pour onto ice - Ether extraction - NaOH wash - Dry (MgSO₄) - Filter (Alumina) reaction1->workup1 product1 Product: 4-(Aryl)-7-methoxy-1-tetralone workup1->product1

Caption: Workflow for the synthesis of a this compound derivative.

G cluster_protocol2 Protocol 2: Bromination of this compound start2 Start: This compound reagents2 Reagents: NBS, Acetonitrile reaction2 Stir for 16h at room temperature reagents2->reaction2 Add to workup2 Workup: - Evaporate solvent - Chromatography reaction2->workup2 product2 Product: 8-Bromo-7-methoxy-α-tetralone workup2->product2

References

Application Notes and Protocols for the Quantification of 7-Methoxy-1-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 7-Methoxy-1-tetralone in various matrices. The protocols described herein are based on established analytical principles for structurally related compounds and serve as a comprehensive guide for method development and validation. Two primary analytical techniques are presented: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

While specific validated quantitative data for this compound is not extensively available in published literature, the provided protocols and expected performance data are representative of robust analytical methods for similar aromatic ketones. It is essential that these methods are fully validated in your laboratory for your specific application to ensure accuracy and reliability.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances, pharmaceutical formulations, and for in-process control.

a) Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Solution:

    • For Bulk Drug Substance: Accurately weigh approximately 10 mg of the sample, dissolve it in, and dilute to 10 mL with methanol. Further dilute with the mobile phase to fall within the calibration range.

    • For Pharmaceutical Formulations (e.g., Tablets): Weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to 10 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of methanol, sonicate for 15 minutes, and then dilute to volume with methanol. Filter the solution through a 0.45 µm syringe filter and dilute an aliquot with the mobile phase to the desired concentration.

b) Chromatographic Conditions:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile (B52724) and Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (based on the UV absorbance of the tetralone chromophore).

The following table summarizes the typical performance characteristics expected from a validated HPLC-UV method for this compound.

ParameterExpected Performance
Linearity (r²) > 0.999
Range 0.5 µg/mL - 100 µg/mL
Limit of Detection (LOD) ~ 0.1 µg/mL
Limit of Quantification (LOQ) ~ 0.5 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices such as biological fluids (plasma, urine) and for trace-level impurity analysis.

a) Sample Preparation:

  • Standard Stock and Working Solutions: Prepare as described in the HPLC-UV section, using methanol as the solvent.

  • Sample Preparation from Biological Matrix (e.g., Plasma):

    • To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of this compound).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

b) LC-MS/MS Conditions:

  • LC System: A UHPLC or HPLC system.

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-1 min: 30% B

    • 1-5 min: 30% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 30% B

    • 6.1-8 min: 30% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (Q1): m/z 177.1; Product ion (Q3): m/z 149.1 (corresponding to the loss of CO).

    • Internal Standard (Hypothetical): To be determined based on the chosen standard.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

The following table summarizes the typical performance characteristics expected from a validated LC-MS/MS method for this compound.

ParameterExpected Performance
Linearity (r²) > 0.995
Range 0.1 ng/mL - 100 ng/mL
Limit of Detection (LOD) ~ 0.03 ng/mL
Limit of Quantification (LOQ) ~ 0.1 ng/mL
Accuracy (% Recovery) 85.0% - 115.0%
Precision (% RSD) < 15.0%

Visualizations

Analytical_Workflow start Start sample_prep Sample Preparation (Extraction/Dilution) start->sample_prep hplc_uv HPLC-UV Analysis sample_prep->hplc_uv For higher conc. lc_ms LC-MS/MS Analysis sample_prep->lc_ms For lower conc. data_acq Data Acquisition hplc_uv->data_acq lc_ms->data_acq data_proc Data Processing (Integration & Calibration) data_acq->data_proc quant_report Quantitative Report data_proc->quant_report end End quant_report->end

Caption: General workflow for the quantification of this compound.

Sample_Preparation_Workflow start Start: Sample Matrix (e.g., Plasma, Formulation) add_solvent Add Precipitation Solvent (Acetonitrile) start->add_solvent vortex Vortex to Mix add_solvent->vortex centrifuge Centrifuge to Pellet Precipitate vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis Inject for LC-MS/MS Analysis reconstitute->analysis

Application Note: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 7-Methoxy-1-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the quantitative and qualitative analysis of 7-Methoxy-1-tetralone, a key intermediate in the synthesis of various pharmacologically active compounds.[1] The methods described utilize High-Performance Liquid Chromatography (HPLC) with UV detection for quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for identification and purity assessment. These protocols are designed to offer robust and reproducible results for research, quality control, and drug development applications.

Chemical Information:

  • Compound: this compound

  • CAS Number: 6836-19-7[2]

  • Molecular Formula: C₁₁H₁₂O₂[2]

  • Molecular Weight: 176.21 g/mol [2]

HPLC Method for Quantitative Analysis

This protocol details a reversed-phase HPLC (RP-HPLC) method suitable for the separation and quantification of this compound. RP-HPLC is a widely used technique for the analysis of aromatic compounds. A C18 column is employed, which separates molecules based on their hydrophobicity.

Experimental Protocol: HPLC

a) Materials and Reagents:

  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid (optional, for mobile phase modification)

  • Volumetric flasks, pipettes, and autosampler vials

b) Instrumentation:

  • HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

c) Chromatographic Conditions: The following table summarizes the recommended starting conditions for the HPLC analysis. Optimization may be required based on the specific instrument and column used.

ParameterRecommended Condition
Column C18, 250 x 4.6 mm, 5 µm particle size
Mobile Phase Isocratic: Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm
Run Time 10 minutes

d) Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Processing Prep Weighing & Dissolution Dilution Serial Dilution (for Standards) Prep->Dilution Filtration 0.45 µm Filtration Dilution->Filtration Injector Autosampler/ Injector Filtration->Injector Column C18 Column (in Oven) Injector->Column Pump Pump Pump->Injector Detector UV Detector Column->Detector Acquisition Chromatogram Acquisition Detector->Acquisition Analysis Peak Integration & Quantification Acquisition->Analysis Report Generate Report Analysis->Report

Caption: Workflow for the HPLC analysis of this compound.

Representative Quantitative Data

The following data are representative of what can be expected from a validated method for similar tetralone compounds. Actual values must be determined experimentally.

ParameterRepresentative Value
Retention Time (tR) ~5.8 min
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.06 µg/mL
Limit of Quantification (LOQ) 0.18 µg/mL
Precision (%RSD) < 2.0%

GC-MS Method for Identification and Purity Analysis

This protocol outlines a GC-MS method for the identification of this compound. The method relies on the separation of the analyte by gas chromatography followed by detection and identification using mass spectrometry based on its characteristic fragmentation pattern. Electron ionization (EI) is a standard technique that produces reproducible mass spectra suitable for library matching.

Experimental Protocol: GC-MS

a) Materials and Reagents:

  • This compound reference standard (>98% purity)

  • Dichloromethane or Ethyl Acetate (B1210297) (GC grade)

  • Helium (carrier gas, 99.999% purity)

  • GC vials with inserts

b) Instrumentation:

  • Gas Chromatograph (GC) equipped with a split/splitless injector and a temperature-programmable oven, coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

c) GC-MS Conditions:

ParameterRecommended Condition
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250 °C
Injection Mode Split (e.g., 20:1 ratio)
Injection Volume 1 µL
Oven Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40 - 300 m/z

d) Preparation of Standard and Sample Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of ethyl acetate in a GC vial.

  • Working Solution: Dilute the stock solution to approximately 50 µg/mL with ethyl acetate for analysis.

  • Sample Preparation: Dissolve the sample in ethyl acetate to an appropriate concentration and filter if necessary.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatograph cluster_ms Mass Spectrometer cluster_data Data Processing Prep Weighing & Dissolution (in volatile solvent) Injector GC Inlet (Vaporization) Prep->Injector Column Capillary Column (in Oven) Injector->Column IonSource Ion Source (EI) Column->IonSource Transfer Line Analyzer Mass Analyzer (Quadrupole) IonSource->Analyzer Detector Detector Analyzer->Detector Acquisition Data Acquisition Detector->Acquisition Analysis Spectrum Analysis & Library Search Acquisition->Analysis Report Generate Report Analysis->Report

Caption: Workflow for the GC-MS analysis of this compound.

Mass Spectral Data

Identification is confirmed by comparing the retention time and the acquired mass spectrum with that of a reference standard or a library entry. The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion and specific fragment ions.

Mass-to-Charge (m/z)Relative IntensityInterpretation
176 HighMolecular Ion [M]⁺
148High[M-CO]⁺
147Moderate[M-CHO]⁺
133Moderate[M-CO-CH₃]⁺
120ModerateFragmentation product
118ModerateFragmentation product
90LowFragmentation product

Data is based on the NIST Mass Spectrometry Data Center information. The fragmentation of ketones often involves cleavage of the bonds adjacent to the carbonyl group.

References

Experimental protocol for the alkylation of 7-Methoxy-1-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the C-alkylation of 7-Methoxy-1-tetralone at the α-position (C-2). This compound is a versatile building block in the synthesis of various pharmacologically active compounds and natural products. The described methodology involves the formation of an enolate from this compound using a strong, non-nucleophilic base, followed by quenching with an alkyl halide. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a key intermediate in the synthesis of a variety of chemical entities, including agonists for melatonin (B1676174) receptors and other neurologically active compounds. Alkylation at the C-2 position introduces a new carbon-carbon bond, allowing for the structural diversification of the tetralone scaffold. The reaction proceeds via the formation of an enolate ion, which then acts as a nucleophile in an SN2 reaction with an alkyl halide. The choice of base and reaction conditions is critical to ensure high yields and minimize side reactions, such as O-alkylation or poly-alkylation. While direct alkylation can sometimes lead to mixtures of products, the use of a strong, hindered base like lithium diisopropylamide (LDA) generally favors the formation of the kinetic enolate and subsequent C-alkylation.[1][2]

Experimental Protocol

This protocol describes the alkylation of this compound with a generic primary alkyl halide (R-X).

Materials:

  • This compound (MW: 176.21 g/mol )[3]

  • Diisopropylamine (B44863)

  • n-Butyllithium (n-BuLi) in hexanes

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Syringes

  • Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

  • Rotary evaporator

  • Chromatography column

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

Step 1: In situ Generation of Lithium Diisopropylamide (LDA)

  • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add anhydrous tetrahydrofuran (THF).

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Slowly add diisopropylamine (1.1 equivalents) to the THF via syringe.

  • Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred solution.

  • Allow the solution to stir at -78 °C for 30 minutes to ensure complete formation of LDA.

Step 2: Enolate Formation

  • Dissolve this compound (1.0 equivalent) in a separate flask containing anhydrous THF under a nitrogen atmosphere.

  • Slowly add the solution of this compound to the freshly prepared LDA solution at -78 °C via syringe or cannula.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation. The solution may change color.

Step 3: Alkylation

  • Slowly add the alkyl halide (1.2 equivalents) to the enolate solution at -78 °C.

  • Allow the reaction mixture to stir at -78 °C for 2-4 hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, allow the mixture to slowly warm to room temperature.

Step 4: Work-up and Purification

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) or diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica (B1680970) gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-alkyl-7-methoxy-1-tetralone.

Data Presentation

Table 1: Reagents and Stoichiometry

ReagentMolar Mass ( g/mol )Equivalents
This compound176.211.0
Diisopropylamine101.191.1
n-Butyllithium64.061.05
Alkyl Halide (R-X)Variable1.2

Table 2: Typical Reaction Conditions

ParameterCondition
SolventAnhydrous Tetrahydrofuran (THF)
BaseLithium Diisopropylamide (LDA)
Temperature (Enolate Formation)-78 °C
Temperature (Alkylation)-78 °C to Room Temperature
Reaction Time3-5 hours

Logical Workflow

Alkylation_Workflow cluster_LDA LDA Preparation cluster_Reaction Alkylation Reaction cluster_Purification Work-up & Purification THF1 Anhydrous THF Diisopropylamine Diisopropylamine LDA LDA Solution (-78 °C) Diisopropylamine->LDA Add to THF nBuLi n-Butyllithium nBuLi->LDA Add dropwise Enolate Enolate Formation (-78 °C) LDA->Enolate Tetralone This compound in Anhydrous THF Tetralone->Enolate Add to LDA Alkylation Alkylation Reaction (-78 °C to RT) Enolate->Alkylation React with Alkyl_Halide Alkyl Halide Alkyl_Halide->Alkylation Quench Quench with aq. NH4Cl Alkylation->Quench Extraction Extraction Quench->Extraction Drying Drying Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Product Pure 2-Alkyl-7-methoxy- 1-tetralone Chromatography->Product

Caption: Experimental workflow for the alkylation of this compound.

Signaling Pathways and Logical Relationships

The alkylation of this compound is a fundamental transformation in organic synthesis. The logical relationship between the key steps is outlined below. The success of the reaction is contingent on the efficient formation of the enolate, which is a strong nucleophile, followed by its reaction with a suitable electrophile (the alkyl halide).

Logical_Relationship Start This compound Enolate Kinetic Enolate (Nucleophile) Start->Enolate Deprotonation Base Strong, Non-nucleophilic Base (e.g., LDA) Base->Enolate Product 2-Alkyl-7-methoxy-1-tetralone Enolate->Product SN2 Attack SideProduct Side Products (O-alkylation, Poly-alkylation) Enolate->SideProduct AlkylHalide Alkyl Halide (R-X) (Electrophile) AlkylHalide->Product

Caption: Key transformations in the alkylation of this compound.

Safety Precautions

  • n-Butyllithium is a pyrophoric liquid and should be handled with extreme care under an inert atmosphere.

  • Anhydrous solvents are required; ensure proper drying techniques are used.

  • The reaction should be carried out in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • The low-temperature bath should be handled with cryogenic gloves.

Conclusion

This protocol provides a comprehensive guide for the successful alkylation of this compound. The use of LDA as a strong base is recommended to achieve high yields of the desired C-alkylated product. The methodology can be adapted for various primary alkyl halides to generate a library of 2-substituted this compound derivatives for further investigation in drug discovery and development programs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Methoxy-1-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to improve the yield and purity of 7-Methoxy-1-tetralone synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The most prevalent method for synthesizing this compound is the intramolecular Friedel-Crafts cyclization of a 4-arylbutyric acid precursor, typically 4-(3-methoxyphenyl)butyric acid.[1][2][3] This reaction is a key step in the Haworth synthesis of tetralones.[1][3] Other reported methods include the oxidation of 7-methoxytetralin and multi-step syntheses starting from related tetralone structures. A recent development is the use of continuous-flow technology, which has been shown to significantly improve yield and purity compared to traditional batch processes.

Q2: What is the critical step in the Friedel-Crafts pathway for this compound synthesis?

The critical step is the intramolecular Friedel-Crafts acylation, which involves the ring-closure of the butyric acid side chain onto the methoxy-substituted benzene (B151609) ring. The efficiency of this cyclization is highly dependent on the choice of catalyst, reaction conditions, and the activation of the carboxylic acid group, often by converting it to an acyl chloride.

Q3: Which catalysts are typically employed for the intramolecular cyclization step?

A variety of acidic catalysts are used to promote the cyclization:

  • Protic/Brønsted Acids: Polyphosphoric acid (PPA) and methanesulfonic acid are commonly used to catalyze the cyclization directly from the carboxylic acid. Eaton's reagent (a solution of P₂O₅ in methanesulfonic acid) is also a highly effective and commercially available option, often providing good yields at lower temperatures.

  • Strong Lewis Acids: Aluminum chloride (AlCl₃) and tin(IV) chloride (SnCl₄) are classic, powerful catalysts, particularly effective when starting from the corresponding acyl chloride.

  • Modern Reagents: For milder reaction conditions, reagents such as hexafluoroisopropanol (HFIP) and various bismuth-based Lewis acids have been successfully used.

Q4: What are the typical physical and chemical properties of this compound?

This compound is a white to off-white solid at room temperature. It is insoluble in water but soluble in common organic solvents. The molecule features a ketone carbonyl group, which is the primary site of its chemical reactivity, allowing for reactions such as reduction to an alcohol, condensation with amines to form imines, and nucleophilic addition with organometallic reagents.

Q5: What are the primary applications of this compound in research and development?

This compound is a valuable intermediate in medicinal chemistry and organic synthesis. It is a key precursor for the synthesis of the antidepressant drug Agomelatine. Additionally, its scaffold is found in various natural products and is used to construct more complex functionalized tetrahydronaphthalene derivatives for developing new therapeutic agents.

Troubleshooting Guide

Q1: I am experiencing a low yield in my intramolecular Friedel-Crafts cyclization. What are the potential causes and solutions?

Low yields are a common issue and can often be attributed to problems with reagents, reaction conditions, or catalyst activity.

  • Cause 1: Inactive Catalyst: Lewis acids like AlCl₃ are highly sensitive to moisture.

    • Solution: Ensure all reagents and solvents are anhydrous. Use freshly opened or properly stored catalysts. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Cause 2: Inefficient Cyclization Conditions: The temperature and reaction time may not be optimal for the chosen catalyst.

    • Solution: For PPA, ensure the temperature is high enough (often >100°C) to promote cyclization. For catalysts like Eaton's reagent, lower temperatures (e.g., 35°C) may be sufficient and can prevent side reactions. Monitor the reaction progress using TLC or GC to determine the optimal reaction time.

  • Cause 3: Formation of Side Products: The cyclization can sometimes occur at the position para to the methoxy (B1213986) group, leading to the formation of 5-Methoxy-1-tetralone instead of the desired 7-methoxy isomer.

    • Solution: The choice of catalyst can influence regioselectivity. Experiment with different catalysts (e.g., PPA vs. AlCl₃). In some cases, introducing a blocking group can direct the cyclization to the desired position, although this adds steps to the synthesis.

  • Cause 4: Sub-optimal Starting Material: The precursor, 4-(3-methoxyphenyl)butyric acid, may be impure, or its conversion to the acyl chloride (if applicable) may be incomplete.

    • Solution: Purify the starting acid before cyclization. If preparing the acyl chloride, ensure the reaction with thionyl chloride or oxalyl chloride goes to completion.

Q2: My reaction appears incomplete, with a significant amount of starting material remaining. How can I drive the reaction to completion?

  • Cause 1: Insufficient Catalyst: The amount of catalyst may be too low to drive the reaction forward.

    • Solution: For Lewis acid-catalyzed reactions, ensure a stoichiometric amount or even a slight excess of the catalyst is used. For protic acids like PPA, ensure it is used in sufficient excess to act as both the catalyst and solvent.

  • Cause 2: Short Reaction Time or Low Temperature: The reaction may not have been allowed to proceed for long enough or at a high enough temperature.

    • Solution: Increase the reaction time and/or temperature. Monitor the reaction's progress via TLC or GC to confirm that the reaction has ceased before workup.

Q3: I am observing the formation of significant impurities during the reaction. What are they and how can I minimize them?

  • Cause 1: intermolecular Polymerization: At high concentrations or temperatures, the acyl chloride or activated acid can react with another molecule instead of cyclizing, leading to polymer formation.

    • Solution: Use high-dilution conditions by adding the substrate slowly to the reaction mixture. Maintain the optimal temperature, as excessive heat can promote polymerization.

  • Cause 2: Dealkylation or Isomerization: Harsh acidic conditions can sometimes lead to the cleavage of the methyl group from the methoxy ether or isomerization of the product.

    • Solution: Use the mildest possible conditions that still afford a good yield. Consider modern, milder catalysts like bismuth-based Lewis acids.

Q4: The purification of the final product is proving difficult. What are the best practices?

  • Cause 1: Oily Product: The crude product is often an oil that is difficult to crystallize.

    • Solution: Vacuum distillation is the most effective method for purifying this compound. Collect the fraction boiling at the correct temperature and pressure.

  • Cause 2: Co-eluting Impurities: Isomeric byproducts may have similar polarities, making chromatographic separation challenging.

    • Solution: Optimize the solvent system for column chromatography. A combination of a non-polar solvent like hexane (B92381) or petroleum ether with a slightly more polar solvent like ethyl acetate (B1210297) is a good starting point. If distillation is not feasible, repeated chromatography or preparative TLC may be necessary.

Data Presentation

Table 1: Comparison of Yields for this compound Synthesis Methods

Synthesis MethodStarting MaterialCatalyst/ReagentYield (%)Purity (%)Reference
Batch Process (Friedel-Crafts)4-(3-methoxyphenyl)butyric acidPPA / AlCl₃~50~92
Continuous-Flow Synthesis4-(3-methoxyphenyl)butyric acidNot specified76.699
Friedel-Crafts Acylation4-arylbutyric acidEaton's Reagent76Not specified
Friedel-Crafts AcylationMethyl-4-arylbutyric esterEaton's Reagent95Not specified

Experimental Protocols

Protocol 1: Synthesis via Intramolecular Friedel-Crafts Cyclization of 4-(3-methoxyphenyl)butyric acid using Polyphosphoric Acid (PPA)

This protocol is a standard laboratory procedure for the synthesis of this compound.

  • Apparatus Setup: Equip a round-bottom flask with a mechanical stirrer and a heating mantle. Ensure all glassware is thoroughly dried.

  • Reagent Addition: Place polyphosphoric acid (PPA) (approx. 10 times the weight of the starting acid) into the flask. Begin stirring and heat the PPA to approximately 80-90°C.

  • Substrate Addition: Slowly and carefully add 4-(3-methoxyphenyl)butyric acid to the hot, stirring PPA.

  • Reaction: Increase the temperature to 100-120°C and continue stirring for 1-3 hours. Monitor the reaction progress by taking small aliquots, quenching them with water, extracting with ethyl acetate, and analyzing by TLC.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature. Cautiously pour the viscous reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic process.

  • Extraction: Once all the PPA has been hydrolyzed and the mixture is a uniform slurry, transfer it to a separatory funnel. Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Washing: Combine the organic extracts and wash sequentially with water, a saturated sodium bicarbonate solution (to remove any unreacted acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by vacuum distillation to yield pure this compound.

Visualizations

Diagram 1: General Synthesis Workflow

G General Workflow for this compound Synthesis A Start: 4-(3-methoxyphenyl)butyric acid B Intramolecular Friedel-Crafts Cyclization (e.g., using PPA or AlCl3) A->B Acid Catalyst C Reaction Quenching & Workup (Ice, Extraction) B->C D Purification (Vacuum Distillation) C->D E Product: this compound D->E

Caption: General workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Low Yield

G Troubleshooting Decision Tree for Low Yield Start Low Yield Observed Check_Reaction Is starting material consumed? (Check TLC/GC) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete No Complete Reaction Complete Check_Reaction->Complete Yes Action_Incomplete Increase Temp/Time Add more catalyst Incomplete->Action_Incomplete Check_Impurities Are there major side products? Complete->Check_Impurities Side_Products Side Product Formation Check_Impurities->Side_Products Yes No_Side_Products Minimal Side Products Check_Impurities->No_Side_Products No Action_Side_Products Optimize Catalyst Use milder conditions Check for isomers Side_Products->Action_Side_Products Action_Workup Review Workup & Purification Check for product loss during extraction/distillation No_Side_Products->Action_Workup

Caption: Troubleshooting decision tree for low-yield cyclization.

Diagram 3: Reaction Pathway and Side Reaction

G Friedel-Crafts Cyclization: Desired vs. Side Reaction cluster_main Reaction Pathways Start 4-(3-methoxyphenyl)butyric acid Catalyst H+ Start->Catalyst Product_Desired This compound (Desired Product) Catalyst->Product_Desired Ortho-attack (favored) Product_Side 5-Methoxy-1-tetralone (Isomeric Side Product) Catalyst->Product_Side Para-attack (possible)

Caption: Desired ortho-cyclization vs. potential para-cyclization side reaction.

References

Technical Support Center: 7-Methoxy-1-tetralone Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 7-Methoxy-1-tetralone.

Frequently Asked Questions (FAQs)

Q1: What are the common physical properties of this compound?

This compound is typically a white to off-white or pale yellow crystalline solid.[1] Key physical properties are summarized in the table below.

PropertyValue
Molecular FormulaC₁₁H₁₂O₂
Molecular Weight176.21 g/mol
Melting Point59-64 °C
AppearanceWhite to Orange to Green powder to crystal
SolubilitySoluble in organic solvents like DMSO, methanol, and dichloromethane.

Q2: What are the primary methods for purifying crude this compound?

The two most common and effective methods for the purification of this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities present in the crude product.

Q3: What are the potential sources of impurities in this compound synthesis?

Impurities can arise from several sources, including:

  • Unreacted Starting Materials: Incomplete conversion of starting materials like 4-(p-methoxyphenyl)butyric acid or its derivatives.

  • Side Products: Formation of isomeric tetralones or products from competing side reactions.

  • Reagents and Catalysts: Residual acids, bases, or coupling agents used in the synthesis.

  • Degradation Products: The compound may degrade under harsh purification conditions (e.g., high temperatures or extreme pH).

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Low Yield After Purification

A significant loss of product during purification is a common challenge. The following table outlines potential causes and their solutions.

CauseSolution
Product Loss During Recrystallization - Solvent Choice: The chosen solvent may be too good, leading to high solubility even at low temperatures. Screen for a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. A mixed solvent system (e.g., ethanol/water, ethyl acetate (B1210297)/hexane) can be effective. - Premature Crystallization: Crystals forming too quickly during hot filtration can lead to loss. Ensure the filtration apparatus is pre-heated. - Incomplete Crystallization: Allow sufficient time for crystallization at a low temperature. Placing the solution in a refrigerator or ice bath can improve yield.
Product Loss During Column Chromatography - Improper Solvent System: If the eluent is too polar, the compound may elute too quickly with impurities. If it's not polar enough, the compound may not elute at all. Optimize the mobile phase using Thin Layer Chromatography (TLC) first. - Column Overloading: Exceeding the capacity of the column can lead to poor separation and product loss. Use an appropriate amount of silica (B1680970) gel for the amount of crude product. - Product Degradation on Silica: Although less common for this specific tetralone, some related compounds can degrade on acidic silica gel. If degradation is suspected, neutral alumina (B75360) can be used as the stationary phase, or the silica gel can be deactivated with a small amount of triethylamine (B128534) in the eluent.
Mechanical Losses - Multiple Transfers: Minimize the number of transfers between flasks to reduce loss on glass surfaces. - Incomplete Extraction: During workup, ensure complete extraction of the product from the aqueous layer by performing multiple extractions with an appropriate organic solvent.
Issue 2: Colored Impurities in the Final Product

The final product appearing yellow, orange, or green instead of white is a frequent issue.

CauseSolution
Presence of Chromophoric Impurities - Recrystallization: This is often the most effective method for removing colored impurities. The impurities may remain in the mother liquor. - Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. The charcoal is then removed by hot filtration. Use charcoal sparingly as it can also adsorb the desired product.
Air Oxidation - Inert Atmosphere: If the compound is sensitive to air oxidation, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).
Degradation - Mild Conditions: Avoid high temperatures and strong acids or bases during purification, as these can lead to the formation of colored degradation products.
Issue 3: Poor Separation of Impurities by Column Chromatography

Achieving baseline separation of impurities can be challenging.

CauseSolution
Inappropriate Mobile Phase - TLC Optimization: Systematically test different solvent systems using TLC to find the optimal mobile phase that provides good separation between your product and the impurities. A common starting point is a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). - Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution, where the polarity of the mobile phase is gradually increased, can be employed.
Incorrect Stationary Phase - Silica Gel: Standard silica gel (60-120 or 230-400 mesh) is typically used. - Alumina: For compounds that may be sensitive to the acidic nature of silica, neutral or basic alumina can be a good alternative.
Poor Column Packing - Proper Technique: Ensure the column is packed uniformly without any air bubbles or cracks to prevent channeling of the solvent and poor separation.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol describes a general procedure for the recrystallization of crude this compound.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexane)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Expected Purity and Yield:

ParameterExpected Value
Purity>98% (by GC or NMR)
Yield60-85%
Protocol 2: Column Chromatography of this compound

This protocol provides a general method for purification by silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial eluent and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect fractions in separate tubes.

  • TLC Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization High Impurity Load ColumnChromatography Column Chromatography Crude->ColumnChromatography Close-eluting Impurities PureProduct Pure this compound Recrystallization->PureProduct ColumnChromatography->PureProduct Analysis Purity Analysis (GC/NMR) PureProduct->Analysis

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Purification Issue? LowYield Low Yield? Start->LowYield ColoredProduct Colored Product? Start->ColoredProduct PoorSeparation Poor Separation? Start->PoorSeparation Solvent Optimize Recrystallization Solvent LowYield->Solvent Yes Column Optimize Chromatography Conditions LowYield->Column Yes Charcoal Use Activated Charcoal ColoredProduct->Charcoal Yes Inert Use Inert Atmosphere ColoredProduct->Inert Yes MobilePhase Optimize Mobile Phase via TLC PoorSeparation->MobilePhase Yes StationaryPhase Consider Alternative Stationary Phase PoorSeparation->StationaryPhase Yes

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Synthesis of 7-Methoxy-1-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Methoxy-1-tetralone. The information is presented in a question-and-answer format to directly address common issues encountered during this chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and established method for synthesizing this compound is through an intramolecular Friedel-Crafts acylation of a suitable precursor. The typical starting material is 4-(4-methoxyphenyl)butanoic acid, which is cyclized in the presence of a strong acid catalyst.

Q2: What are the primary side reactions to be aware of during the synthesis of this compound?

The main side reaction of concern is the formation of an isomeric tetralone, specifically 5-Methoxy-1-tetralone. This occurs due to the directing effects of the methoxy (B1213986) group on the aromatic ring, which can lead to cyclization at the position ortho to the methoxy group, in addition to the desired para-cyclization. The ratio of these isomers is highly dependent on the reaction conditions. Other potential side reactions include polymerization and incomplete cyclization.

Q3: Which catalysts are typically used for this intramolecular Friedel-Crafts cyclization?

A variety of acidic catalysts can be employed for this reaction. Polyphosphoric acid (PPA) is a widely used and effective catalyst for this transformation. Other options include methanesulfonic acid (MSA) and Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid). Strong Lewis acids such as aluminum chloride (AlCl₃) can also be used, though they may require stricter anhydrous conditions.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound.

Problem 1: Low yield of the desired this compound product.

A low yield can be attributed to several factors:

  • Suboptimal Reaction Temperature: Excessively high temperatures can promote the formation of side products and decomposition. It is crucial to carefully control the temperature, often starting at a lower temperature and gradually increasing it as needed.

  • Inactive Catalyst: Lewis acid catalysts like AlCl₃ are highly sensitive to moisture. Ensure all glassware is thoroughly dried and that anhydrous solvents and reagents are used.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.

Problem 2: Presence of a significant amount of an isomeric byproduct, likely 5-Methoxy-1-tetralone.

The formation of the 5-methoxy isomer is a common challenge. Here's how to address it:

  • Choice of Catalyst: The choice of catalyst can influence the regioselectivity of the cyclization. While systematic comparative data for this specific reaction is not abundant in the provided search results, it is a known principle in Friedel-Crafts chemistry that the catalyst can affect isomer distribution. Experimenting with different catalysts (e.g., PPA vs. MSA) may improve the ratio of the desired 7-methoxy isomer.

  • Reaction Conditions: Temperature and reaction time can also impact the isomer ratio. Running the reaction at a lower temperature for a longer duration might favor the formation of the thermodynamically more stable product.

  • Purification: If the formation of the isomer cannot be completely suppressed, efficient purification methods are necessary. Fractional crystallization or column chromatography can be employed to separate the 7-methoxy and 5-methoxy isomers. Developing a suitable solvent system for chromatography is key.

Problem 3: Formation of polymeric material or tar.

The appearance of dark, tarry substances indicates polymerization, a common issue in Friedel-Crafts reactions.

  • Control of Reaction Temperature: This is often caused by overheating. The reaction should be initiated at a low temperature (e.g., 0 °C) and the temperature should be carefully controlled throughout the process.

  • Slow Addition of Reagents: Adding the catalyst or the

Technical Support Center: Optimization of Reaction Conditions for 7-Methoxy-1-tetralone Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of 7-Methoxy-1-tetralone.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reactions performed on this compound?

A1: this compound is a versatile intermediate used in a variety of derivatization reactions. The most common transformations target the active methylene (B1212753) group adjacent to the carbonyl, the carbonyl group itself, or the aromatic ring. These include:

  • Knoevenagel Condensation: Reaction at the α-position to the carbonyl with aldehydes or ketones.

  • Bromination: Introduction of a bromine atom, typically at the α-position to the carbonyl.[1]

  • Reduction: Reduction of the carbonyl group to a hydroxyl group.[1]

  • Friedel-Crafts Reactions: Acylation or alkylation of the aromatic ring.[2][3]

  • Synthesis of Heterocyclic Derivatives: Condensation reactions with various reagents to form fused heterocyclic systems.

Q2: What are the key reactive sites of this compound?

A2: The primary reactive sites of this compound are the ketone carbonyl group and the α-position to the carbonyl group. The carbonyl group is electrophilic and can undergo nucleophilic addition.[4] The α-protons are acidic and can be removed by a base to form an enolate, which is a key intermediate in many reactions. Additionally, the aromatic ring can undergo electrophilic substitution, directed by the methoxy (B1213986) and alkyl functionalities.

Troubleshooting Guides

Low Product Yield
ProblemPossible Cause(s)Suggested Solution(s)
Low yield in Knoevenagel condensation - Suboptimal reaction temperature.- Inefficient catalyst.- Optimize the reaction temperature. A study on a similar tetralone showed yields varying significantly with temperature.- Ensure the catalyst, such as potassium tert-butoxide, is fresh and active.
Low yield in Friedel-Crafts acylation for synthesis - Inactive catalyst (e.g., AlCl₃).- Presence of moisture.- Insufficient reaction time or temperature.- Use a fresh batch of Lewis acid catalyst.- Ensure all glassware and reagents are anhydrous.- Monitor the reaction progress using TLC to determine the optimal reaction time and consider adjusting the temperature.
Low yield in bromination - Incomplete reaction.- Formation of multiple brominated side products.- Increase the reaction time or the amount of brominating agent (e.g., NBS).- Control the reaction temperature to improve selectivity.
Formation of Side Products
ProblemPossible Cause(s)Suggested Solution(s)
Formation of multiple products in bromination - Over-bromination leading to di- or tri-brominated species.- Radical reaction mechanism.- Use a stoichiometric amount of the brominating agent.- Perform the reaction in the dark and at a controlled temperature to minimize radical pathways.
Formation of byproducts in Friedel-Crafts reactions - Intermolecular acylation instead of intramolecular cyclization.- Rearrangement of the alkyl chain.- Use high dilution conditions to favor intramolecular reactions.- Choose a milder Lewis acid to reduce the likelihood of carbocation rearrangements.
Difficult Product Purification
ProblemPossible Cause(s)Suggested Solution(s)
Co-elution of product and starting material during column chromatography - Similar polarity of the compounds.- Optimize the solvent system for chromatography by testing different solvent ratios and polarities.- Ensure the reaction has gone to completion to minimize the amount of starting material.
Oily product that is difficult to crystallize - Presence of impurities.- Purify the crude product by column chromatography before attempting crystallization.- Try different crystallization solvents or solvent mixtures.

Quantitative Data Summary

Table 1: Knoevenagel Condensation of this compound with Glyoxylic Acid

Temperature (°C)Reaction Time (h)Yield (%)Reference
652817.01
752881.40
852872.59
Data from a kinetic study on a closely related substrate, providing a strong indication of temperature effects.

Table 2: Representative Derivatization Reaction Yields

ReactionReagentsSolventYield (%)Reference
ReductionNaBH₄Methanol (B129727)High (not specified)
BrominationNBSAcetonitrileHigh (not specified)
Photocatalytic Reduction for Synthesis2,7-dimethoxynaphthalene, nano-photocatalystDioxane85.3

Experimental Protocols

1. Knoevenagel Condensation with Glyoxylic Acid

This protocol is based on a kinetic study of a similar reaction.

  • In a three-neck flask equipped with a thermometer, condenser, and nitrogen inlet, add this compound, glyoxylic acid, and tert-butanol (B103910) as the solvent.

  • Add potassium tert-butoxide as a catalyst.

  • Heat the mixture in an oil bath to the desired temperature (e.g., 75 °C) with constant stirring (e.g., 600 rpm) under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete (e.g., 28 hours), cool the mixture to room temperature.

  • Purify the product by recrystallization from ethanol.

2. Reduction of Carbonyl Group

  • Dissolve this compound (1.0 equivalent) in dry methanol in a dry reaction flask and cool the mixture to 0 °C.

  • Slowly add sodium borohydride (B1222165) (NaBH₄, 2.0 equivalents) to the reaction mixture.

  • Stir the reaction mixture and allow it to slowly warm to room temperature.

  • Monitor the completion of the reaction by TLC.

  • Once the reaction is complete, evaporate the solvent under reduced pressure.

  • Dissolve the crude mixture in dichloromethane (B109758) and wash with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under vacuum.

  • Purify the residue by silica (B1680970) gel column chromatography.

3. α-Bromination

  • Under acidic conditions, dissolve this compound in a suitable solvent.

  • Add N-bromosuccinimide (NBS) to the solution.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction and work up the product using standard procedures.

  • Purify the product by column chromatography or recrystallization.

Visualizations

experimental_workflow start Start: this compound reagents Add Reagents & Solvent start->reagents reaction Reaction under Optimized Conditions (Temperature, Time, Atmosphere) reagents->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Quench & Aqueous Workup monitoring->workup Reaction Complete extraction Organic Extraction workup->extraction purification Purification (Column Chromatography/Recrystallization) extraction->purification product Final Derivatized Product purification->product troubleshooting_low_yield start Low Product Yield check_reagents Are reagents fresh and anhydrous? start->check_reagents check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes optimize_reagents Use fresh/anhydrous reagents and catalysts. check_reagents->optimize_reagents No check_monitoring Was the reaction monitored to completion? check_conditions->check_monitoring Yes optimize_conditions Adjust temperature, time, or catalyst loading. check_conditions->optimize_conditions No extend_reaction Increase reaction time. check_monitoring->extend_reaction No reaction_pathway tetralone This compound enolate Enolate Intermediate tetralone->enolate + Base product α-Substituted Product enolate->product + Electrophile

References

Overcoming poor solubility of 7-Methoxy-1-tetralone in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 7-Methoxy-1-tetralone. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges related to the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a white to grayish-white crystalline solid. It serves as a key intermediate in organic and medicinal chemistry. Notably, it is used in the synthesis of the antidepressant drug Agomelatine.[1] Research has also indicated its potential as an antitumor agent, showing activity in inhibiting cancer cell proliferation and migration.

Q2: I'm having trouble dissolving this compound. What are some initial troubleshooting steps?

If you are experiencing difficulty dissolving this compound, consider the following:

  • Choice of Solvent: This compound is slightly soluble in water but is more readily soluble in common organic solvents.[1] Dimethyl sulfoxide (B87167) (DMSO) is a good starting point.

  • Gentle Heating: Warming the solution gently can aid in dissolution.

  • Sonication: Using an ultrasonic bath can help break up solid particles and enhance solubility.

Q3: My this compound precipitates when I add my DMSO stock solution to an aqueous buffer. How can I prevent this?

This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. To mitigate this:

  • Lower the Final Concentration: The simplest approach is to reduce the final concentration of this compound in your aqueous solution.

  • Optimize Dilution: Instead of adding the DMSO stock directly, perform serial dilutions in DMSO first to create intermediate stocks. Then, add the intermediate stock to your aqueous buffer.

  • Pre-warm the Buffer: Having your aqueous buffer at a slightly elevated temperature (e.g., 37°C) can sometimes help keep the compound in solution.

  • Rapid Mixing: Ensure vigorous mixing immediately after adding the DMSO stock to the aqueous buffer to promote rapid and uniform dispersion.

Troubleshooting Guides

Guide 1: Enhancing Solubility for In Vitro Biological Assays

For cell-based or enzymatic assays requiring aqueous buffers, ensuring this compound remains in solution is critical.

  • Co-solvents: If DMSO alone is insufficient or if its concentration needs to be minimized, consider using a co-solvent system. However, always verify the compatibility of any co-solvent with your specific assay, as they can sometimes interfere with biological components.

  • pH Adjustment: If your experimental system allows, adjusting the pH of the buffer might improve solubility, especially if the compound has ionizable groups.

  • Formulation with Excipients: For more challenging situations, consider using formulation aids like cyclodextrins, which can encapsulate hydrophobic compounds and increase their aqueous solubility.

Quantitative Data Summary

The following table summarizes the known solubility of this compound in various solvents.

SolventSolubilityRemarks
Dimethyl Sulfoxide (DMSO)25 mg/mL (141.88 mM)[2]Sonication is recommended to aid dissolution.
Water309 mg/L at 25°CSlightly soluble.
ChloroformSlightly Soluble-
DichloromethaneSoluble-
Ethyl AcetateSlightly Soluble-
MethanolSlightly Soluble-
AcetoneSoluble-

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound for use in biological experiments.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Weigh the Compound: Accurately weigh the desired amount of this compound. For a 10 mM stock solution, you will need 1.7621 mg for 1 mL of DMSO.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the compound.

  • Initial Dissolution: Vortex the mixture vigorously for 1-2 minutes.

  • Sonication (if necessary): If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 5-10 minutes.

  • Gentle Heating (optional): If solids persist, warm the solution to 37°C for a short period, followed by vortexing.

  • Visual Inspection: Carefully inspect the solution against a light source to ensure no particulates are visible.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Visualizations

Experimental Workflow for Preparing Working Solutions

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Vigorously add_dmso->vortex sonicate Sonicate (if needed) vortex->sonicate store Store at -20°C / -80°C sonicate->store thaw Thaw Stock Aliquot intermediate Prepare Intermediate Dilutions in DMSO thaw->intermediate final_dilution Dilute into Pre-warmed Aqueous Buffer intermediate->final_dilution mix Vortex Immediately final_dilution->mix use Use in Experiment mix->use G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 LPS Binding IKK IKK Complex MyD88->IKK IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB NFkB_active Active NF-κB NFkB->NFkB_active Releases DNA DNA NFkB_active->DNA Compound This compound Compound->IKK Inhibits Transcription Gene Transcription (Inflammation, Proliferation, Survival) DNA->Transcription

References

Stability issues of 7-Methoxy-1-tetralone under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Methoxy-1-tetralone, focusing on its stability under acidic conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a new, more polar spot on my TLC plate after treating this compound with acid. What could this be?

A1: Under acidic conditions, the most probable degradation product of this compound is 7-Hydroxy-1-tetralone. This occurs through the hydrolysis of the methoxy (B1213986) group (-OCH₃) to a hydroxyl group (-OH), which increases the polarity of the molecule. This degradation pathway is a known reaction for methoxy-substituted aromatic compounds.[1]

Troubleshooting Steps:

  • Confirm Identity: Co-spot your reaction mixture with a standard of 7-Hydroxy-1-tetralone if available.

  • Spectroscopic Analysis: Isolate the new compound and characterize it using techniques like ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm the presence of a hydroxyl group and the overall tetralone structure.

  • Control Experiment: Run a control experiment without the acid to ensure the degradation is acid-catalyzed.

Q2: My reaction yield is lower than expected when using this compound in an acidic medium. How can I minimize degradation?

A2: The stability of this compound in acidic conditions is dependent on the acid concentration, temperature, and reaction time. To minimize degradation and improve your reaction yield, consider the following:

Troubleshooting Steps:

  • Lower Temperature: Perform your reaction at a lower temperature. The rate of the competing degradation reaction is often more sensitive to temperature changes than the desired reaction.

  • Weaker Acid/Lower Concentration: If your desired reaction chemistry allows, use a weaker acid or a lower concentration of the strong acid.

  • Shorter Reaction Time: Monitor your reaction closely (e.g., by TLC or HPLC) and quench it as soon as the starting material is consumed to prevent prolonged exposure to the acidic environment.

  • Protecting Groups: In multi-step syntheses, consider if the methoxy group can be introduced at a later stage to avoid its exposure to harsh acidic conditions.

Q3: What are the expected spectroscopic changes when this compound degrades to 7-Hydroxy-1-tetralone?

A3: The conversion to 7-Hydroxy-1-tetralone will result in distinct changes in various spectra:

  • ¹H NMR: The characteristic singlet of the methoxy group protons (around 3.8 ppm) will disappear and be replaced by a broad singlet for the hydroxyl proton. The chemical shifts of the aromatic protons will also be affected by the change from an electron-donating methoxy group to a hydroxyl group.

  • ¹³C NMR: The carbon signal of the methoxy group (around 55 ppm) will be absent in the spectrum of the degradation product.

  • IR Spectroscopy: A broad absorption band characteristic of a hydroxyl group will appear in the region of 3200-3600 cm⁻¹.[2][3][4]

  • Mass Spectrometry: The molecular weight will decrease by 14 units (the difference between -OCH₃ and -OH). For this compound (MW: 176.21 g/mol ), the degradation product 7-Hydroxy-1-tetralone will have a molecular weight of 162.19 g/mol .[5]

Q4: How can I quantify the degradation of this compound under acidic conditions?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for quantifying the degradation of this compound and the formation of its degradation products. A well-developed HPLC method can separate the parent compound from its degradants, allowing for accurate quantification of each.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a forced degradation study to investigate the stability of this compound under acidic stress conditions.

Objective: To generate potential degradation products of this compound under acidic conditions and to assess its stability.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M (for neutralization)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV detector

  • pH meter

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acidic Stress:

    • To a 10 mL volumetric flask, add 1 mL of the stock solution and 5 mL of 0.1 M HCl.

    • In a separate 10 mL volumetric flask, add 1 mL of the stock solution and 5 mL of 1 M HCl.

    • Keep both flasks at room temperature (25°C) and another set at an elevated temperature (e.g., 60°C).

  • Time Points: Withdraw aliquots (e.g., 1 mL) from each flask at specified time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent molar amount of NaOH to stop the degradation reaction.

  • Sample for Analysis: Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).

  • Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the final concentration without subjecting it to acidic conditions.

  • Analysis: Analyze the stressed samples and the control sample by a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating and quantifying this compound from its potential degradation products.

Instrumentation & Conditions:

  • HPLC System: A system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 70 30
    15 30 70
    20 30 70
    22 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

Method Validation Parameters (as per ICH guidelines):

  • Specificity (peak purity analysis)

  • Linearity

  • Range

  • Accuracy

  • Precision (repeatability and intermediate precision)

  • Limit of Detection (LOD)

  • Limit of Quantitation (LOQ)

  • Robustness

Data Presentation

Table 1: Forced Degradation of this compound under Acidic Conditions

ConditionTime (hours)This compound (%)7-Hydroxy-1-tetralone (%)Total Degradation (%)
0.1 M HCl, 25°C0100.00.00.0
898.21.81.8
2495.54.44.5
4891.38.68.7
1 M HCl, 25°C0100.00.00.0
885.714.114.3
2465.234.534.8
4845.953.854.1
0.1 M HCl, 60°C0100.00.00.0
290.19.89.9
481.518.318.5
866.832.933.2
1 M HCl, 60°C0100.00.00.0
255.344.544.7
430.169.669.9
810.289.589.8

Note: The above data is illustrative and intended to demonstrate the expected trends in a forced degradation study.

Table 2: Spectroscopic Data for Identification

Compound¹H NMR (δ, ppm)IR (cm⁻¹)MS (m/z)
This compound3.8 (s, 3H, -OCH₃), 7.0-7.8 (m, 3H, Ar-H), 2.9 (t, 2H), 2.6 (t, 2H), 2.1 (m, 2H)~1680 (C=O), ~1250 (C-O)176 [M]⁺
7-Hydroxy-1-tetralone9.5 (br s, 1H, -OH), 6.8-7.6 (m, 3H, Ar-H), 2.8 (t, 2H), 2.5 (t, 2H), 2.0 (m, 2H)~3300 (br, O-H), ~1670 (C=O)162 [M]⁺

Note: Spectroscopic data are approximate and may vary depending on the solvent and instrument used.

Visualizations

degradation_pathway This compound This compound 7-Hydroxy-1-tetralone 7-Hydroxy-1-tetralone This compound->7-Hydroxy-1-tetralone  Acidic Hydrolysis (H₃O⁺)

Caption: Acid-catalyzed degradation of this compound.

troubleshooting_flow start Unexpected Result in Acidic Reaction check_tlc New, more polar spot on TLC? start->check_tlc low_yield Low reaction yield? start->low_yield check_tlc->low_yield No confirm_degradation Suspect Degradation to 7-Hydroxy-1-tetralone check_tlc->confirm_degradation Yes optimize_conditions Minimize Degradation low_yield->optimize_conditions Yes confirm_degradation->optimize_conditions lower_temp Lower Reaction Temperature optimize_conditions->lower_temp weaker_acid Use Weaker Acid or Lower Concentration optimize_conditions->weaker_acid shorter_time Reduce Reaction Time optimize_conditions->shorter_time end Problem Resolved lower_temp->end weaker_acid->end shorter_time->end

Caption: Troubleshooting workflow for stability issues.

experimental_workflow prep Prepare 1 mg/mL Stock Solution stress Subject to Acidic Stress (HCl, Temp) prep->stress sample Withdraw Aliquots at Time Points stress->sample neutralize Neutralize with NaOH sample->neutralize dilute Dilute for Analysis neutralize->dilute analyze Analyze by Stability-Indicating HPLC dilute->analyze data Quantify Degradation analyze->data

Caption: Forced degradation experimental workflow.

References

Troubleshooting unexpected byproducts in 7-Methoxy-1-tetralone reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-Methoxy-1-tetralone reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected byproducts and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common unexpected byproducts in reactions involving this compound?

A1: Based on the reactivity of this compound, the most common unexpected byproducts include:

  • 7-Hydroxy-1-tetralone: Formed due to the demethylation of the methoxy (B1213986) group, particularly under strong acidic conditions (e.g., using strong Lewis acids like AlCl₃ or strong protic acids like HBr).

  • Aldol (B89426) condensation products: Self-condensation of this compound can occur in the presence of strong bases, leading to the formation of α,β-unsaturated ketone dimers.

  • Over-alkylation/arylation products: In reactions aiming to functionalize the aromatic ring, multiple substitutions can occur if the reaction conditions are not carefully controlled.

  • Reduced products: In reactions like the Birch reduction, incomplete reaction or side reactions can lead to the formation of 7-methoxy-1,2,3,4-tetrahydronaphthalene (the corresponding alcohol) or other partially reduced species.[1]

  • Isomeric tetralones: Depending on the synthetic route, trace amounts of isomeric tetralones, such as 6-Methoxy-1-tetralone, might be present as impurities from the starting material or formed during certain reactions.

Q2: My Friedel-Crafts acylation to synthesize a derivative of this compound is showing a significant amount of a byproduct with a lower molecular weight. What could it be and how can I avoid it?

A2: A common byproduct in Friedel-Crafts reactions involving methoxy-substituted aromatic compounds is the demethylated product. In this case, you are likely forming 7-Hydroxy-1-tetralone. This occurs when strong Lewis acids, such as aluminum chloride (AlCl₃), are used, which can cleave the methyl ether.

Troubleshooting Steps:

  • Use a milder Lewis acid: Switch from AlCl₃ to a milder Lewis acid like ZnCl₂, FeCl₃, or a solid acid catalyst.

  • Lower the reaction temperature: Running the reaction at a lower temperature can often reduce the extent of demethylation.

  • Use an alternative acylation method: Consider using a different method that does not require a strong Lewis acid, such as using a pre-formed acylium ion or employing a different catalyst system.

Q3: I am performing a base-catalyzed reaction with this compound and I am observing a complex mixture of higher molecular weight impurities. What is happening?

A3: The likely cause is a base-catalyzed aldol condensation reaction. The enolizable ketone functionality of this compound can lead to self-condensation, forming a mixture of aldol addition and condensation products.

Troubleshooting Steps:

  • Control the stoichiometry of the base: Use the minimum effective amount of base.

  • Lower the reaction temperature: Aldol reactions are often sensitive to temperature. Running the reaction at a lower temperature can suppress the condensation side reaction.

  • Use a non-enolizable base: If possible, use a sterically hindered, non-nucleophilic base.

  • Slow addition of reagents: Adding the base or other reagents slowly can help to control the reaction and minimize side product formation.

Troubleshooting Guide: Unexpected Byproducts

This section provides a more detailed guide to identifying and mitigating common unexpected byproducts.

Observed Issue Potential Byproduct Identification Methods Mitigation Strategies
Product is more polar than expected; lower molecular weight observed in MS. 7-Hydroxy-1-tetraloneMS: M-14 peak (loss of CH₂) compared to starting material. ¹H NMR: Disappearance of the methoxy singlet (~3.8 ppm) and appearance of a broad phenolic -OH peak.[2][3]- Use milder Lewis acids (e.g., ZnCl₂, FeCl₃) in Friedel-Crafts reactions. - Avoid strong protic acids (e.g., HBr). - Perform the reaction at lower temperatures.
Formation of a complex mixture of high molecular weight products, often colored. Aldol Condensation ProductsTLC: Multiple spots with lower Rf values than the starting material. ¹H NMR: Complex aliphatic and aromatic signals. MS: Peaks corresponding to dimers of the starting material, potentially with loss of water.- Use a weaker base or a non-nucleophilic base. - Lower the reaction temperature. - Control the stoichiometry of the base carefully. - Consider using a protic solvent to quench the enolate.
Product mixture shows signals corresponding to an alcohol. 7-Methoxy-1,2,3,4-tetrahydronaphthaleneIR: Appearance of a broad -OH stretch (~3200-3600 cm⁻¹). ¹H NMR: Disappearance of the ketone carbonyl in the ¹³C NMR and appearance of a carbinol proton signal in the ¹H NMR.- Use a milder reducing agent if reduction is not the desired reaction. - In Birch reductions, ensure complete reaction to the desired product and careful workup to avoid over-reduction.
Isomeric impurities detected by chromatography. 6-Methoxy-1-tetralone or other positional isomersChromatography (GC/HPLC): Peaks with similar retention times to the main product. ¹H NMR: Subtle shifts in the aromatic proton signals.- Ensure the purity of the starting this compound. - In Friedel-Crafts synthesis of the tetralone, carefully control the reaction conditions to favor the desired isomer.

Experimental Protocols

Protocol 1: Knoevenagel Condensation with Minimized Byproducts

This protocol is adapted from a kinetic study of the reaction between this compound and glyoxylic acid and is optimized for high yield of the desired product.[4]

Reaction: this compound + Glyoxylic Acid → (E)-2-(7-methoxy-1-oxo-3,4-dihydronaphthalen-2(1H)-ylidene)acetic acid

Materials:

  • This compound

  • Glyoxylic acid

  • Potassium tert-butoxide (t-BuOK)

  • tert-Butanol (B103910) (solvent)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Set up a three-neck flask equipped with a thermometer, condenser, and nitrogen/argon inlet.

  • Add this compound and glyoxylic acid to the flask.

  • Add tert-butanol as the solvent.

  • Add potassium tert-butoxide as the catalyst.

  • Heat the mixture in an oil bath to 75 °C with constant stirring at 600 rpm.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is expected to take approximately 28 hours for optimal yield.

  • Upon completion, cool the reaction mixture.

  • The product can be purified by recrystallization from ethanol.

Troubleshooting Notes:

  • Running the reaction at lower (65 °C) or higher (85 °C) temperatures resulted in lower yields in the cited study.[4]

  • Maintaining an inert atmosphere is crucial to prevent oxidation side reactions.

Protocol 2: Purification of this compound from Reaction Mixtures

This is a general purification protocol that can be adapted for various reactions involving this compound.

Procedure:

  • Quenching: After the reaction is complete, cool the mixture to room temperature. If the reaction was performed under acidic or basic conditions, neutralize it carefully with a suitable aqueous solution (e.g., saturated sodium bicarbonate for acidic reactions, or dilute HCl for basic reactions).

  • Extraction: Extract the aqueous mixture with an organic solvent in which the product is soluble (e.g., dichloromethane, ethyl acetate). Perform multiple extractions to ensure complete recovery.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the crude product by column chromatography on silica (B1680970) gel. A typical eluent system would be a mixture of hexane (B92381) and ethyl acetate, with the polarity adjusted based on the polarity of the product and impurities.

Visualizations

Signaling Pathway: Potential Side Reactions of this compound

Side_Reactions cluster_demethylation Demethylation (Strong Acid) cluster_aldol Aldol Condensation (Strong Base) cluster_reduction Reduction This compound This compound 7-Hydroxy-1-tetralone 7-Hydroxy-1-tetralone This compound->7-Hydroxy-1-tetralone e.g., AlCl₃, HBr Aldol Adduct Aldol Adduct This compound->Aldol Adduct e.g., NaOH, heat 7-Methoxy-1-tetralol 7-Methoxy-1-tetralol This compound->7-Methoxy-1-tetralol e.g., NaBH₄ Enone Dimer Enone Dimer Aldol Adduct->Enone Dimer - H₂O

Caption: Potential side reaction pathways of this compound.

Experimental Workflow: Troubleshooting Unexpected Byproducts

Troubleshooting_Workflow start Reaction with this compound check_purity Analyze crude product (TLC, LC-MS, NMR) start->check_purity pure Product is pure check_purity->pure Yes impure Unexpected byproducts detected check_purity->impure No identify Identify byproduct(s) (MS, NMR, IR) impure->identify demethylation Demethylation Product? identify->demethylation aldol Aldol Product? demethylation->aldol No solve_demethylation Use milder acid / lower temp. demethylation->solve_demethylation Yes other Other Byproduct? aldol->other No solve_aldol Use weaker base / lower temp. aldol->solve_aldol Yes solve_other Optimize reaction conditions / purification other->solve_other purify Purify product (Chromatography, Recrystallization) solve_demethylation->purify solve_aldol->purify solve_other->purify purify->pure

Caption: A logical workflow for troubleshooting unexpected byproducts.

Logical Relationship: Identifying Demethylation Byproduct

Demethylation_Identification observation Observation: - More polar spot on TLC - Lower m/z in MS hypothesis Hypothesis: Demethylation to 7-Hydroxy-1-tetralone observation->hypothesis Suggests confirmation Confirmation: - ¹H NMR: Disappearance of -OCH₃ peak - ¹H NMR: Appearance of -OH peak - Comparison with authentic sample hypothesis->confirmation Requires

Caption: Logical steps to identify a demethylation byproduct.

References

Refining the workup procedure for 7-Methoxy-1-tetralone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 7-Methoxy-1-tetralone, a key intermediate in the development of various pharmaceuticals.[1] This guide focuses on the common intramolecular Friedel-Crafts acylation of 4-(3-methoxyphenyl)butanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method is the intramolecular Friedel-Crafts acylation of 4-(3-methoxyphenyl)butanoic acid using a strong acid catalyst, typically polyphosphoric acid (PPA) or Eaton's reagent. This reaction promotes the cyclization of the butanoic acid chain onto the aromatic ring to form the tetralone structure.

Q2: What are the expected physical properties of this compound?

A2: this compound is typically a white to off-white solid.[2] It is soluble in organic solvents like dichloromethane (B109758) and ethyl acetate (B1210297) but has low solubility in water.

Q3: What are the primary applications of this compound?

A3: It serves as a crucial building block in the synthesis of a variety of pharmaceutical compounds, including agents with potential antitumor activity.[1][3] It is also used in organic chemistry research to explore reaction mechanisms and develop new synthetic methods.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and workup of this compound.

Low or No Product Yield

Problem: After the reaction and workup, the yield of this compound is significantly lower than expected, or no product is isolated.

Potential Cause Troubleshooting Steps
Incomplete Cyclization - Verify Catalyst Activity: Polyphosphoric acid (PPA) can absorb atmospheric moisture, reducing its activity. Use freshly opened or properly stored PPA. For Eaton's reagent, ensure it has not degraded. - Increase Reaction Time/Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, consider extending the duration or cautiously increasing the temperature.
Decomposition of Starting Material or Product - Control Reaction Temperature: The Friedel-Crafts acylation can be exothermic. Ensure the reaction temperature is carefully controlled, especially during the initial addition of the starting material to the catalyst. Overheating can lead to charring and decomposition.
Inefficient Extraction - Choose an Appropriate Solvent: Dichloromethane or ethyl acetate are effective extraction solvents. - Perform Multiple Extractions: Ensure complete extraction of the product from the aqueous layer by performing at least three extractions with the organic solvent. - Break Emulsions: If an emulsion forms during extraction, it can trap the product. To break it, add a small amount of brine or gently swirl the separatory funnel. In persistent cases, filtering the emulsion through a pad of celite can be effective.
Product Purity Issues

Problem: The isolated product is impure, as indicated by TLC, melting point, or spectroscopic analysis (e.g., NMR).

Potential Impurity Identification Troubleshooting & Purification
Unreacted 4-(3-methoxyphenyl)butanoic acid - TLC Analysis: The starting material will have a different Rf value than the product. - Acid-Base Extraction: The starting material is acidic and can be removed by washing the organic layer with a mild aqueous base like sodium bicarbonate solution.- Workup: During the workup, wash the organic extract with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid. - Purification: If the starting material persists, it can be separated by column chromatography.
Formation of 5-Methoxy-1-tetralone Isomer - NMR Spectroscopy: The proton and carbon NMR spectra will show a different substitution pattern on the aromatic ring compared to the desired 7-methoxy isomer.- Control Reaction Conditions: Isomer formation can sometimes be minimized by controlling the reaction temperature. - Purification: Careful column chromatography is usually required to separate the isomers. A solvent system of hexane (B92381) and ethyl acetate in a 9:1 ratio has been reported to be effective for the purification of a similar compound. A hexane:ether (8:2) system has also been mentioned.
Polymeric Byproducts - Appearance: The crude product may appear as a dark, tarry substance.- Temperature Control: Avoid excessive heating during the reaction. - Purification: Column chromatography is generally effective at removing polymeric material. The polymer will likely remain at the baseline of the TLC plate.

Data Presentation

Parameter Crude Product After Recrystallization After Column Chromatography
Typical Yield 75-90%60-80%50-75%
Appearance Off-white to yellowish solidWhite crystalline solidWhite to pale yellow solid
Purity (by HPLC/GC) 85-95%>98%>99%
Melting Point Broad rangeSharp melting pointSharp melting point

Experimental Protocols

Synthesis of this compound via Intramolecular Friedel-Crafts Acylation
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, add polyphosphoric acid (PPA) (10 eq by weight relative to the starting material).

  • Addition of Starting Material: Heat the PPA to 70-80 °C with stirring. Slowly add 4-(3-methoxyphenyl)butanoic acid (1.0 eq) in portions over 15-20 minutes to control the initial exotherm.

  • Reaction: Stir the reaction mixture at 80-90 °C for 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is complete when the starting material spot is no longer visible.

  • Quenching: Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL for a 1g scale reaction).

  • Washing: Combine the organic extracts and wash successively with water, saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification by Recrystallization
  • Solvent Selection: Dissolve the crude product in a minimum amount of hot ethanol.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Purification by Column Chromatography
  • Column Packing: Pack a silica (B1680970) gel column using a slurry method with a non-polar solvent system (e.g., hexane:ethyl acetate 9:1).

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.

  • Elution: Elute the column with a hexane:ethyl acetate gradient, starting with a higher hexane ratio and gradually increasing the polarity. Collect fractions and monitor by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Start: 4-(3-methoxyphenyl)butanoic acid + PPA reaction Heat and Stir (80-90°C, 1-2h) start->reaction quench Quench with Ice Water reaction->quench extraction Extract with Organic Solvent quench->extraction wash Wash with NaHCO3 and Brine extraction->wash dry Dry and Concentrate wash->dry crude Crude Product dry->crude recrystallization Recrystallization crude->recrystallization column Column Chromatography crude->column pure_product Pure this compound recrystallization->pure_product column->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_yield Low Yield Issues cluster_purity Purity Issues start Low Yield or Impure Product? incomplete_rxn Incomplete Reaction? (Check TLC) start->incomplete_rxn Low Yield starting_material Unreacted Starting Material? (Acidic Impurity) start->starting_material Impure Product catalyst_issue Inactive Catalyst? incomplete_rxn->catalyst_issue Yes temp_issue Incorrect Temperature? incomplete_rxn->temp_issue Yes solution1 solution1 catalyst_issue->solution1 Use fresh catalyst solution2 solution2 temp_issue->solution2 Adjust temperature/time isomer Isomeric Impurity? (Check NMR) starting_material->isomer No solution3 solution3 starting_material->solution3 Wash with NaHCO3 polymer Polymeric Byproducts? (Tarry appearance) isomer->polymer No solution4 solution4 isomer->solution4 Column Chromatography solution5 solution5 polymer->solution5 Column Chromatography

Caption: Troubleshooting decision tree for this compound synthesis.

References

How to prevent the degradation of 7-Methoxy-1-tetralone during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 7-Methoxy-1-tetralone to prevent its degradation. The following information is curated to address common issues and questions encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for pure, solid this compound?

A1: For long-term stability, pure, solid this compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated environment. For optimal shelf life, storage at -20°C is recommended, which can preserve its purity for up to three years. For shorter periods, storage in a refrigerator at 2-8°C or at room temperature in a desiccator is also acceptable.

Q2: How should I store solutions of this compound?

A2: Solutions of this compound are significantly less stable than the solid form. If you have prepared a solution in a solvent such as DMSO, it is crucial to store it at -80°C for long-term preservation, which can maintain its integrity for up to one year. Aliquoting the solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q3: What are the main factors that can cause this compound to degrade?

A3: The primary factors that can lead to the degradation of this compound are exposure to light (photodegradation), oxygen (oxidation), elevated temperatures, and extreme pH conditions (acidic or basic hydrolysis). As a ketone with an aromatic ether group, it is susceptible to oxidative reactions and reactions catalyzed by light.

Q4: Are there any visual indicators of this compound degradation?

A4: Pure this compound is typically a light brown crystalline solid. A significant change in color, such as darkening, or a change in physical state, such as clumping or melting at a lower temperature than its specified melting point (59-63 °C), may indicate degradation. However, chemical degradation can occur without obvious visual cues. Therefore, analytical confirmation is always recommended if degradation is suspected.

Q5: Can I use any solvent to prepare stock solutions?

A5: While this compound is soluble in solvents like DMSO, chloroform, ethyl acetate, and methanol (B129727), the choice of solvent can impact its stability. For long-term storage, aprotic solvents like DMSO are generally preferred. It is advisable to use high-purity, anhydrous solvents to minimize solvent-mediated degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results over time Degradation of this compound stock solution.Prepare fresh stock solutions more frequently. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Confirm the concentration and purity of the stock solution using a suitable analytical method like HPLC-UV before use.
Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, GC) Formation of degradation products.Review storage conditions. Ensure the compound is protected from light and stored at the recommended temperature. Consider performing a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
Discoloration or change in the physical appearance of the solid compound Significant degradation due to improper storage.Do not use the material. Dispose of it according to safety guidelines and obtain a fresh batch. Review your storage protocol to ensure it aligns with the recommended conditions.
Low purity determined by analysis upon receiving a new batch Degradation during shipping or improper handling upon receipt.Immediately upon receipt, store the compound under the recommended conditions. If the purity is questionable, contact the supplier. It is good practice to perform an initial purity check on all new batches of critical reagents.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of this compound. Method optimization may be required based on the specific instrumentation and columns available.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • Methanol (HPLC grade, for sample preparation)

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

3. Chromatographic Conditions:

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) Acetonitrile:Water. A small amount of formic acid (e.g., 0.1%) can be added to both phases to improve peak shape.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 248 nm (based on the UV absorbance of the tetralone chromophore)

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 100 mL of methanol to obtain a stock solution of 100 µg/mL. Prepare working standards by diluting the stock solution with the mobile phase.

  • Sample Solution: Prepare a sample solution of this compound at a similar concentration to the standard solution using methanol as the diluent.

5. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • The purity of the sample can be determined by comparing the peak area of the main peak to the total area of all peaks (area percent method).

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a molecule. Below is a general protocol for subjecting this compound to various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60 °C for 24 hours.

  • Basic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60 °C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid compound in an oven at 70 °C for 48 hours. Also, reflux the stock solution at 60°C for 24 hours.

  • Photodegradation: Expose the solid compound and the stock solution to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

3. Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze the stressed samples by the HPLC method described in Protocol 1.

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify degradation products.

Visualizations

Degradation_Pathway cluster_stressors Stress Factors This compound This compound Degradation_Products Degradation_Products This compound->Degradation_Products Degradation Light Light Light->Degradation_Products Oxygen Oxygen Oxygen->Degradation_Products Heat Heat Heat->Degradation_Products Acid_Base Extreme pH Acid_Base->Degradation_Products

Caption: Potential degradation pathways for this compound.

Storage_Workflow cluster_solid Solid Compound cluster_solution Solution Receive Receive Compound Store_Solid Store at -20°C (Tightly Sealed, Dark, Dry) Receive->Store_Solid Weigh Weigh for Use Store_Solid->Weigh Prepare_Stock Prepare Stock Solution (Anhydrous Solvent) Weigh->Prepare_Stock Aliquot Aliquot into Single-Use Vials Prepare_Stock->Aliquot Store_Solution Store at -80°C (Protected from Light) Aliquot->Store_Solution Use_in_Experiment Use in Experiment Store_Solution->Use_in_Experiment

Caption: Recommended workflow for handling and storing this compound.

Technical Support Center: Optimizing Catalyst Loading for 7-Methoxy-1-tetralone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during catalytic reactions involving 7-Methoxy-1-tetralone.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic reactions involving this compound?

A1: this compound is a versatile intermediate. The most common catalytic reactions include:

  • Asymmetric Hydrogenation/Transfer Hydrogenation: To produce chiral 7-methoxy-1-tetralol, a valuable building block in pharmaceutical synthesis. This is often achieved using Noyori-type ruthenium catalysts.

  • Friedel-Crafts Acylation: While this compound is often the product of an intramolecular Friedel-Crafts acylation of a precursor like γ-(p-anisyl)butyric acid, it can also serve as a substrate for further functionalization, although this is less common. The key is the initial cyclization to form the tetralone ring, which is highly dependent on the catalyst.

  • Reduction Reactions: Besides asymmetric hydrogenation, various reducing agents and catalysts can be used to reduce the keto group to an alcohol.[1]

  • Alkylation: The α-position to the carbonyl group can be alkylated using a phase-transfer catalyst.[2]

Q2: Which factors are most critical in optimizing catalyst loading for these reactions?

A2: Optimizing catalyst loading is a balance between reaction rate, yield, selectivity, and cost.[3][4] Key factors include:

  • Catalyst Activity and Stability: Highly active catalysts can be used in lower loadings.

  • Substrate to Catalyst Ratio (S/C): This is a direct measure of catalyst loading. A high S/C ratio is desirable for process efficiency.

  • Reaction Temperature and Time: These parameters are interdependent with catalyst loading. Higher temperatures may allow for lower catalyst loading but can also lead to side reactions or catalyst decomposition.

  • Solvent: The choice of solvent can significantly impact catalyst solubility, stability, and activity.

  • Purity of Reactants and Solvents: Impurities can act as catalyst poisons, necessitating higher catalyst loadings. For instance, moisture is detrimental in Friedel-Crafts acylations using Lewis acid catalysts.

Q3: What are the typical catalyst types and loadings for the asymmetric transfer hydrogenation of this compound?

A3: For the asymmetric transfer hydrogenation of tetralones, Noyori-type ruthenium catalysts, such as Ru(II)-arene-tosyldiamine complexes, are widely used.[5] Typical catalyst loadings can range from 0.1 mol% to 2 mol%, depending on the specific catalyst, substrate, and reaction conditions. For example, a catalyst loading of 0.67 mol% has been used in the asymmetric transfer hydrogenation of a related enedione.

Q4: For the synthesis of this compound via intramolecular Friedel-Crafts acylation, what are the common catalysts and their typical amounts?

A4: The intramolecular Friedel-Crafts acylation to synthesize tetralones typically employs strong Lewis acids or protic acids. Common choices include:

  • Aluminum chloride (AlCl₃): Often used in stoichiometric amounts or even in excess (e.g., 1.1 to 2.5 equivalents) because it complexes with the carbonyl group of the product.

  • Polyphosphoric acid (PPA): Used as both a catalyst and a solvent.

  • Methanesulfonic acid: Similar to PPA, it can act as both catalyst and solvent.

Troubleshooting Guides

Issue 1: Low Yield in Friedel-Crafts Acylation for this compound Synthesis
Potential Cause Suggested Solution Explanation
Moisture Contamination Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents and reagents.Lewis acid catalysts like AlCl₃ are highly moisture-sensitive and will be deactivated by water.
Inactive Catalyst Use a fresh, unopened container of the Lewis acid or a properly stored, anhydrous grade.Improper storage can lead to catalyst degradation.
Insufficient Catalyst Loading Increase the molar ratio of the Lewis acid catalyst. For AlCl₃, a stoichiometric amount or slight excess relative to the substrate is often necessary.The catalyst complexes with the carbonyl product, so a sufficient amount is needed to drive the reaction to completion.
Suboptimal Reaction Temperature Optimize the reaction temperature. Some reactions require heating to proceed at a reasonable rate.The rate of Friedel-Crafts acylation is temperature-dependent. However, excessively high temperatures can lead to side reactions.
Incomplete Reaction Increase the reaction time and monitor progress using TLC or GC.The reaction may be slow and require more time to reach completion.
Issue 2: Low Yield or Enantioselectivity in Asymmetric Hydrogenation of this compound
Potential Cause Suggested Solution Explanation
Catalyst Deactivation Ensure the use of high-purity, degassed solvents and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).Oxygen can deactivate many hydrogenation catalysts. Impurities in the substrate or solvent can also act as poisons.
Suboptimal Catalyst Loading Systematically vary the catalyst loading (e.g., from 0.1 mol% to 2 mol%) to find the optimal concentration.Insufficient catalyst will lead to a slow or incomplete reaction, while excessive catalyst can sometimes lead to lower enantioselectivity or be economically inefficient.
Incorrect Hydrogen Source/Solvent System For transfer hydrogenation, the choice of hydrogen donor (e.g., isopropanol (B130326), formic acid/triethylamine) and solvent is crucial. Optimize the combination.The solvent can influence the catalyst's activity and the stereochemical outcome of the reaction. A reversal in enantioselectivity has been observed when changing the hydrogen source/solvent.
Reaction Temperature and Pressure Optimize the reaction temperature and, for hydrogenation with H₂ gas, the pressure.These parameters affect both the reaction rate and the enantioselectivity.
Substrate Purity Purify the this compound starting material to remove any potential catalyst inhibitors.Impurities can compete for active sites on the catalyst, reducing its effectiveness.

Data Presentation

Table 1: Representative Data for the Influence of Catalyst Loading on Friedel-Crafts Acylation of Anisole (as an analogue for this compound precursors)

EntryCatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Reference
1FeCl₃·6H₂O1060262
2FeCl₃·6H₂O5602~58 (estimated)
3FeCl₃·6H₂O2402Reduced Yield
41d (ionic liquid)0.02 eq120-74
51d (ionic liquid)0.01 eq120-68
61d (ionic liquid)0.03 eq120-61

Table 2: Catalyst Loading and Performance in Asymmetric Alkylation of a 7-Methoxy-2-tetralone Derivative

EntryCatalystCatalyst Loading (mol%)SolventEnantiomeric Ratio (a:b)Yield (%)Reference
1C110Toluene/50% NaOH55:4560.1
2C710Toluene/50% NaOH83:17-
3C710DCM/50% NaOHRacemic-

Experimental Protocols

Protocol 1: Synthesis of this compound via Intramolecular Friedel-Crafts Acylation

This protocol is a general representation for the intramolecular Friedel-Crafts acylation of a suitable precursor such as γ-(4-methoxyphenyl)butyryl chloride.

Materials:

  • γ-(4-methoxyphenyl)butyryl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen).

  • Suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM in the flask and cool the mixture to 0°C in an ice bath.

  • Dissolve γ-(4-methoxyphenyl)butyryl chloride (1 equivalent) in anhydrous DCM and add it to the dropping funnel.

  • Add the solution of the acyl chloride dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to afford this compound.

Protocol 2: Asymmetric Transfer Hydrogenation of this compound

This protocol is a representative example based on the Noyori-type asymmetric transfer hydrogenation.

Materials:

  • This compound

  • RuCl--INVALID-LINK-- or a similar Noyori catalyst

  • Formic acid/triethylamine (B128534) (5:2 mixture) or isopropanol with potassium hydroxide

  • Anhydrous solvent (e.g., acetonitrile (B52724) or isopropanol)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the ruthenium catalyst (e.g., 0.5 mol%).

  • Add the anhydrous solvent (e.g., acetonitrile).

  • Add the hydrogen source. If using formic acid/triethylamine, prepare the mixture beforehand by slowly adding formic acid to triethylamine at 0°C.

  • Add this compound (1 equivalent) to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature to 40°C) and monitor the progress by TLC or chiral HPLC.

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain the chiral 7-methoxy-1-tetralol.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Visualizations

Experimental_Workflow_Friedel_Crafts_Acylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Anhydrous Reagents & Solvents setup_glassware Assemble Flame-Dried Glassware under N₂ prep_reagents->setup_glassware cool_catalyst Cool AlCl₃ Suspension to 0°C setup_glassware->cool_catalyst add_substrate Dropwise Addition of Substrate cool_catalyst->add_substrate react Stir at Room Temp (Monitor by TLC) add_substrate->react quench Quench with Ice/HCl react->quench extract Extract with DCM quench->extract wash Wash Organic Layer extract->wash dry_concentrate Dry & Concentrate wash->dry_concentrate purify Purify Product dry_concentrate->purify final_product final_product purify->final_product This compound

Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.

Troubleshooting_Low_Yield_Hydrogenation start Low Yield or Enantioselectivity? check_atmosphere Inert Atmosphere Maintained? start->check_atmosphere check_purity Substrate/Solvent Purity High? check_atmosphere->check_purity Yes fix_atmosphere Degas Solvents, Use Glovebox/Schlenk Line check_atmosphere->fix_atmosphere No check_loading Catalyst Loading Optimized? check_purity->check_loading Yes fix_purity Purify Substrate, Use High-Purity Solvents check_purity->fix_purity No check_conditions Temp/Pressure/Solvent Optimized? check_loading->check_conditions Yes fix_loading Screen Catalyst Loadings (e.g., 0.1-2 mol%) check_loading->fix_loading No fix_conditions Systematically Vary Reaction Conditions check_conditions->fix_conditions No success Problem Resolved check_conditions->success Yes fix_atmosphere->success fix_purity->success fix_loading->success fix_conditions->success

Caption: Troubleshooting decision tree for asymmetric hydrogenation of this compound.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 7-Methoxy-1-tetralone and 1-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Chemical Reactivity of Two Key Synthons

In the landscape of synthetic organic chemistry and drug discovery, tetralone scaffolds serve as pivotal intermediates for the construction of a diverse array of biologically active molecules. This guide provides an in-depth comparison of the reactivity of 7-Methoxy-1-tetralone and its parent compound, 1-tetralone (B52770). The presence of an electron-donating methoxy (B1213986) group at the C7 position of the aromatic ring in this compound significantly influences its chemical behavior, particularly at the carbonyl group and the adjacent α-methylene position. This comparison aims to furnish researchers with the necessary data and experimental insights to effectively select the appropriate starting material for their synthetic endeavors.

Chemical Structures

CompoundStructureMolecular FormulaMolar Mass ( g/mol )
1-TetraloneC₁₀H₁₀O146.19
This compoundC₁₁H₁₂O₂176.21

Comparative Reactivity Analysis

The primary differentiator in the reactivity of these two compounds is the electronic effect of the methoxy group in this compound. As an electron-donating group, it increases the electron density of the aromatic ring, which in turn can influence the reactivity of the fused keto-cyclohexane ring system.

Carbonyl Group Reactivity: Reduction Reactions

The reactivity of the carbonyl group towards nucleophilic attack, such as in reduction reactions, is expected to be subtly different between the two tetralones. The electron-donating methoxy group in this compound can slightly decrease the electrophilicity of the carbonyl carbon compared to 1-tetralone. However, for strong reducing agents like sodium borohydride (B1222165), this electronic difference may not lead to a dramatic change in reactivity, though it could affect reaction rates and yields under specific conditions.

Table 1: Comparison of Reduction Reactions

ReactionSubstrateReducing AgentSolventProductYield (%)Reference
Reduction1-TetraloneSodium BorohydrideEthanol (B145695)1,2,3,4-Tetrahydronaphthalen-1-olNot specified[1][2]
ReductionThis compoundNot specifiedNot specified7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-olNot specified-
α-Methylene Group Reactivity: Enolate Formation and Alkylation

The acidity of the α-protons and the subsequent reactivity of the enolate are critical for many synthetic transformations. The electron-donating methoxy group in this compound is expected to have a minor influence on the pKa of the α-protons compared to 1-tetralone. However, the stability and nucleophilicity of the resulting enolate might be affected.

A study on the Knoevenagel condensation of this compound with glyoxylic acid provides quantitative data on the reactivity of its α-position. The reaction proceeds with a good yield, indicating the accessibility and reactivity of the α-methylene group for enolate formation and subsequent condensation.[3]

Table 2: Knoevenagel Condensation of this compound

ReactantsCatalystSolventTemperature (°C)Reaction Time (h)ProductYield (%)
This compound, Glyoxylic AcidPotassium tert-butoxidetert-Butanol7528(E)-2-(7-Methoxy-1-oxo-3,4-dihydronaphthalen-2(1H)-ylidene)acetic acid81.40[3]

While a direct comparative study on the alkylation of 1-tetralone and this compound under the same conditions was not found, a general procedure for the alkylation of a tetralone derivative using LDA as a base is available.[4] The yield for the alkylation of 1-methyl-7-methoxy-2-tetralone was reported to be around 60% with moderate enantioselectivity, suggesting that the enolate of a methoxy-substituted tetralone is readily formed and undergoes alkylation.

Oxidation Reactions: Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation, which involves the insertion of an oxygen atom adjacent to the carbonyl group to form a lactone, is sensitive to the electronic nature of the migrating group. In the case of tetralones, the migrating group is the benzylic carbon. The electron-donating methoxy group in this compound would be expected to increase the migratory aptitude of the aryl group, potentially leading to a faster reaction rate compared to 1-tetralone.

Note: No direct comparative experimental data for the Baeyer-Villiger oxidation of 1-tetralone and this compound was found in the searched literature.

Involvement in Signaling Pathways

Recent studies have highlighted the role of tetralone derivatives in biological signaling pathways, making them attractive scaffolds for drug development.

This compound has been shown to be a potent antitumor agent. It inhibits the proliferation and migration of cancer cells and induces apoptosis in hepatocellular carcinoma cells. Mechanistically, it has been found to decrease the protein levels of NF-κB, matrix metallopeptidase 2 (MMP2)/MMP9, and p-AKT. This suggests its involvement in the NF-κB and PI3K/Akt/mTOR signaling pathways .

Signaling_Pathway_of_7_Methoxy_1_tetralone

1-Tetralone derivatives have been identified as inhibitors of macrophage migration inhibitory factor (MIF) tautomerase activity. This inhibition can attenuate macrophage activation, suggesting a role in modulating inflammatory responses. Some derivatives were found to inhibit ROS and nitrite (B80452) production, NF-κB activation, and the expression of pro-inflammatory cytokines like TNF-α and IL-6.

Experimental_Workflow_Comparison cluster_1_tetralone 1-Tetralone Reactivity cluster_7_methoxy This compound Reactivity 1-Tetralone 1-Tetralone Reduction_1 Reduction (e.g., NaBH4) Oxidation_1 Oxidation (e.g., mCPBA) Enolate_Formation_1 Enolate Formation (e.g., LDA) Product_Alcohol_1 Alcohol Product_Lactone_1 Lactone Product_Alkylated_1 α-Alkylated Product This compound This compound Reduction_7 Reduction (e.g., NaBH4) Oxidation_7 Oxidation (e.g., mCPBA) Enolate_Formation_7 Enolate Formation (e.g., LDA) Product_Alcohol_7 Methoxy Alcohol Product_Lactone_7 Methoxy Lactone Product_Alkylated_7 α-Alkylated Methoxy Product

Experimental Protocols

General Protocol for Sodium Borohydride Reduction of an Aromatic Ketone

This protocol is adapted from general procedures for the reduction of ketones.

  • Dissolution: Dissolve the tetralone (1 equivalent) in ethanol in a round-bottom flask.

  • Cooling: Cool the solution in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, typically 1.1-1.5 equivalents) portion-wise to the cooled solution.

  • Reaction: Stir the reaction mixture at 0 °C and then allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) at 0 °C.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Work-up: Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Purification: Purify the resulting alcohol by column chromatography or recrystallization.

General Protocol for Baeyer-Villiger Oxidation using m-CPBA

This protocol is based on general procedures for the Baeyer-Villiger oxidation.

  • Dissolution: Dissolve the tetralone (1 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM) or chloroform (B151607) in a round-bottom flask.

  • Addition of Oxidant: Add meta-chloroperoxybenzoic acid (m-CPBA, typically 1.1-1.5 equivalents) portion-wise to the solution at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove excess m-CPBA and the meta-chlorobenzoic acid byproduct.

  • Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous salt, and concentrate under reduced pressure.

  • Purification: Purify the resulting lactone by column chromatography.

General Protocol for LDA-Mediated Alkylation of a Tetralone

This protocol is adapted from a general procedure for the alkylation of a tetralone derivative.

  • Preparation of LDA: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (n-BuLi) to a solution of diisopropylamine (B44863) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C.

  • Enolate Formation: Slowly add a solution of the tetralone (1 equivalent) in anhydrous THF to the LDA solution at -78 °C. Stir the mixture at this temperature for a specified time (e.g., 30-60 minutes) to ensure complete enolate formation.

  • Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.1-1.5 equivalents) to the enolate solution at -78 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extraction and Work-up: Extract the mixture with an organic solvent, combine the organic layers, wash with brine, dry over an anhydrous salt, and concentrate under reduced pressure.

  • Purification: Purify the α-alkylated product by column chromatography.

Conclusion

The presence of a methoxy group at the 7-position of the tetralone scaffold imparts distinct electronic properties that can be strategically exploited in organic synthesis. While this compound exhibits enhanced reactivity in certain electrophilic aromatic substitutions on the benzene (B151609) ring (not detailed here), its influence on the reactivity of the ketone and α-methylene positions is more nuanced. The electron-donating nature of the methoxy group is expected to slightly decrease the electrophilicity of the carbonyl carbon and potentially increase the rate of reactions where the aromatic ring acts as a migrating group, such as the Baeyer-Villiger oxidation. The successful Knoevenagel condensation of this compound demonstrates the ready accessibility of its α-protons for enolization.

For researchers, the choice between 1-tetralone and this compound will depend on the specific transformation desired and the potential for the methoxy group to influence downstream reactions or the biological activity of the final product. The involvement of these scaffolds in key signaling pathways further underscores their importance as privileged structures in the design of novel therapeutic agents. Further quantitative comparative studies under standardized conditions are warranted to provide a more definitive guide to the relative reactivities of these valuable synthetic intermediates.

References

A Comparative Guide to the Validation of a New Analytical Method for 7-Methoxy-1-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of a newly proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 7-Methoxy-1-tetralone against existing analytical techniques. The information presented is intended to assist researchers and quality control analysts in the selection and implementation of a robust and reliable analytical method for this compound.

Introduction to this compound and its Analytical Challenges

This compound is a chemical intermediate used in the synthesis of various pharmaceutical compounds.[1] Its accurate quantification is crucial for ensuring the quality and purity of final drug products. While various analytical techniques can be employed for the analysis of ketones and tetralone derivatives, a validated, specific, and stability-indicating method for this compound is essential for regulatory compliance and product consistency. This guide outlines the validation of a new Reverse-Phase HPLC (RP-HPLC) method and compares its performance with alternative analytical approaches.

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the analytical objective (e.g., quantification, impurity profiling), sample matrix, and available instrumentation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are common techniques for the analysis of ketones.[2][3][4] More recently, techniques like Quantitative Proton Nuclear Magnetic Resonance (qNMR) have also been explored for the quantification of ketone-containing compounds.

Method Principle Advantages Disadvantages Typical Application
New RP-HPLC Method Separation based on polarity using a C18 column with UV detection.High precision, accuracy, and sensitivity. Can be stability-indicating.Requires method development and validation.Routine quality control, stability studies, impurity profiling.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Excellent for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds. Derivatization may be required.Analysis of residual solvents and volatile impurities.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High sensitivity and specificity. Provides structural information.Higher cost and complexity.Identification of unknown impurities and degradation products.
Quantitative NMR (qNMR) Quantification based on the integrated intensity of NMR signals relative to an internal standard.No need for a reference standard of the analyte. Provides structural confirmation.Lower sensitivity compared to chromatographic methods. Higher instrument cost.Absolute quantification and certification of reference materials.

Proposed New RP-HPLC Method and its Validation

A new, specific, and accurate RP-HPLC method was developed and validated for the determination of this compound. The method validation was performed in accordance with the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). A similar approach has been successfully applied to the validation of analytical methods for other tetralone derivatives.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient mixture of acetonitrile (B52724) and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 274 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Standard and Sample Preparation: Accurately weighed standards and samples of this compound were dissolved in the mobile phase to a known concentration.

The following table summarizes the acceptance criteria and typical results obtained during the validation of the proposed RP-HPLC method.

Validation Parameter Acceptance Criteria Typical Results
Specificity The peak for this compound should be pure and well-resolved from any degradation products or impurities.The method is specific and stability-indicating.
Linearity (R²) R² ≥ 0.9990.9995
Range 50% - 150% of the target concentration.10 - 150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0%Repeatability: 0.8% Intermediate Precision: 1.2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.3 µg/mL
Robustness The method should remain unaffected by small, deliberate variations in method parameters.The method is robust for minor changes in flow rate, temperature, and mobile phase composition.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the analytical method validation process and the experimental workflow.

G Analytical Method Validation Workflow A Method Development B Method Validation Protocol A->B C Specificity B->C D Linearity & Range B->D E Accuracy B->E F Precision B->F G LOD & LOQ B->G H Robustness B->H I System Suitability C->I D->I E->I F->I G->I H->I J Validated Method I->J

Caption: Workflow for the validation of a new analytical method.

G Experimental Workflow for Sample Analysis cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent A->B C Sonicate to Dissolve B->C D Filter Solution C->D E Inject into HPLC D->E Analysis F Chromatographic Separation E->F G UV Detection F->G H Integrate Peak Area G->H Data Acquisition I Calculate Concentration H->I J Report Results I->J

Caption: Step-by-step experimental workflow for sample analysis.

Conclusion

The proposed RP-HPLC method provides a reliable, accurate, and precise means for the quantitative analysis of this compound. Its performance, as demonstrated through rigorous validation, makes it a superior choice for routine quality control compared to less specific or more complex techniques. The detailed experimental protocol and validation data presented in this guide offer a solid foundation for its implementation in a laboratory setting.

References

Biological activity comparison of 7-Methoxy-1-tetralone and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Biological Activities of 7-Methoxy-1-tetralone and Its Analogs

This guide provides a detailed comparison of the biological activities of this compound and its various analogs. The information is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of experimental data, methodologies, and mechanistic insights.

Antitumor Activity

This compound and its derivatives have demonstrated significant potential as antitumor agents. Studies have shown their ability to inhibit cancer cell proliferation and migration, and to induce apoptosis in various cancer cell lines, particularly in hepatocellular carcinoma (HCC).[1][2]

A key mechanism of action involves the downregulation of several critical signaling proteins. This compound has been shown to decrease the protein expression levels of c-Met, phosphorylated AKT (p-AKT), nuclear factor-kappa B (NF-κB), and matrix metalloproteinases 2 and 9 (MMP2 and MMP9).[1][2] This signaling cascade is crucial for cancer cell survival, proliferation, and metastasis.

Quantitative Data: Anticancer Activity
CompoundCell LineActivityIC50 (µM)Reference
This compoundHepG2 (Hepatocellular Carcinoma)Inhibits proliferation, induces apoptosisNot specified, but effective at 40, 100, and 250 µM[1]
This compoundLO2 (Normal human liver cells)Inhibits proliferationNot specified, but active between 31.25-1000 µM
Substituted (E)-2-benzylidene-1-tetralonesVarious cancer cell linesCytotoxic effectsNot specified
Tetralin-based thiazoline (B8809763) derivativesVarious cancer cell linesSignificant anticancer potentialNot specified
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and its analogs) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or between 550 and 600 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Signaling Pathway: Antitumor Effect of this compound

Antitumor_Signaling_Pathway This compound This compound cMet c-Met This compound->cMet inhibits pAKT p-AKT This compound->pAKT inhibits NFkB NF-κB This compound->NFkB inhibits MMP MMP2/MMP9 This compound->MMP inhibits Proliferation Cell Proliferation & Migration This compound->Proliferation Apoptosis Apoptosis This compound->Apoptosis PI3K PI3K cMet->PI3K AKT AKT PI3K->AKT AKT->pAKT pAKT->NFkB activates NFkB->MMP activates MMP->Proliferation promotes

Caption: Antitumor signaling pathway of this compound.

Monoamine Oxidase (MAO) Inhibition

Derivatives of α-tetralone have been identified as potent inhibitors of monoamine oxidases (MAO-A and MAO-B), which are enzymes involved in the metabolism of neurotransmitters. This makes them promising candidates for the development of treatments for neurodegenerative diseases like Parkinson's and depression.

Many of the synthesized α-tetralone analogs show high potency and selectivity for MAO-B. The inhibitory mechanism for some of these compounds has been determined to be competitive and reversible.

Quantitative Data: MAO Inhibition
CompoundTargetIC50 (µM)Selectivity Index (SI) for MAO-BReference
6-(3-iodobenzyloxy)-3,4-dihydro-2H-naphthalen-1-oneMAO-B0.0045287
6-(3-cyanobenzyloxy)-3,4-dihydro-2H-naphthalen-1-oneMAO-A0.024-
1-tetralone derivative (1h)MAO-A0.03630.5
1-tetralone derivative (1h)MAO-B0.0011
1-tetralol derivative (1o)MAO-B0.0075-
Experimental Protocol: MAO Inhibition Assay

This assay determines the inhibitory effect of compounds on the activity of MAO-A and MAO-B.

  • Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B are used as the enzyme sources. Kynuramine (B1673886) and benzylamine (B48309) can be used as substrates for MAO-A and MAO-B, respectively.

  • Reaction Mixture: In a 96-well plate, a reaction mixture is prepared containing the assay buffer, the respective MAO enzyme, and the test compound at various concentrations.

  • Pre-incubation: The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: The reaction is initiated by adding the substrate.

  • Kinetic Measurement: The change in absorbance is monitored over time at a specific wavelength (e.g., 316 nm for the product of kynuramine and 250 nm for benzaldehyde (B42025) from benzylamine) using a spectrophotometer.

  • Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to a control without the inhibitor. The IC50 value is then determined.

Experimental Workflow: MAO Inhibition Assay

MAO_Inhibition_Workflow A Prepare Reagents (Buffer, MAO-A/B, Substrates, Inhibitors) B Dispense Inhibitor dilutions & MAO enzyme into 96-well plate A->B C Pre-incubate B->C D Add Substrate to initiate reaction C->D E Measure absorbance change over time (Spectrophotometer) D->E F Calculate % Inhibition and IC50 values E->F

Caption: Workflow for the Monoamine Oxidase (MAO) inhibition assay.

Antimicrobial and Antioxidant Activities

Aryl tetralone analogs have also been investigated for their antimicrobial and antioxidant properties.

Quantitative Data: Antimicrobial and Antioxidant Activity
Compound SeriesActivityMeasurementResultsReference
Aryl tetralone analogs (4a-f)AntimicrobialZone of inhibition (disc diffusion)Good anti-microbial effectsNot specified
Aryl tetralone analogs (4a, 4c)Antioxidant (DPPH scavenging)IC50 (µg/mL)16.89, 17.24, 18.12, 18.15, 18.75Not specified
Experimental Protocols

Kirby-Bauer Disk Diffusion Method for Antimicrobial Activity

  • Inoculum Preparation: A standardized suspension of the test bacteria is prepared in a sterile saline solution to match the turbidity of a 0.5 McFarland standard.

  • Plate Inoculation: A sterile swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar (B569324) plate.

  • Disk Application: Paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disk where bacterial growth is inhibited is measured in millimeters.

DPPH Radical Scavenging Assay for Antioxidant Activity

  • Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) or ethanol (B145695) is prepared.

  • Reaction Mixture: The test compound at various concentrations is mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark for 30 minutes.

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

References

Cross-Validation of Experimental and Computational Data for 7-Methoxy-1-tetralone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental and computational data for 7-Methoxy-1-tetralone, a key intermediate in organic and medicinal chemistry. By presenting available experimental data alongside a proposed computational workflow, this document serves as a resource for researchers seeking to cross-validate their findings and gain deeper insights into the molecular properties of this compound.

Data Presentation: Experimental vs. Computational

A direct comparison between experimental and computational data is crucial for validating theoretical models and interpreting experimental results. Below are tables summarizing the available experimental data for this compound and outlining the parameters for a typical computational study.

Table 1: Experimental Data for this compound
PropertyExperimental Value
Molecular Formula C₁₁H₁₂O₂
Molecular Weight 176.21 g/mol
CAS Number 6836-19-7
Melting Point 59-63 °C
Boiling Point 160-165 °C
Appearance White to beige crystalline powder
¹H NMR (CDCl₃) Peaks corresponding to aromatic, methoxy, and aliphatic protons are observed.
¹³C NMR (CDCl₃) Resonances for all 11 carbon atoms are present.
Infrared (IR) Characteristic peaks for C=O (ketone) and C-O (ether) functional groups are observed.
Mass Spectrometry (EI) Molecular ion peak (M⁺) and characteristic fragmentation pattern are observed.
Table 2: Proposed Computational Workflow for this compound
Computational ParameterProposed Methodology
Software Gaussian, ORCA, Spartan, etc.
Method Density Functional Theory (DFT)
Functional B3LYP, M06-2X, or other appropriate functional
Basis Set 6-311++G(d,p) or higher
Calculated Properties - Optimized Molecular Geometry (bond lengths, bond angles)- Predicted ¹H and ¹³C NMR Chemical Shifts- Calculated IR Frequencies- Frontier Molecular Orbitals (HOMO-LUMO energies)- Molecular Electrostatic Potential (MEP)

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are provided below as a general guideline.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis: Apply pressure to ensure good contact between the sample and the crystal, then collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Bombard the vaporized sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Workflows and Applications

The following diagrams, generated using the DOT language, illustrate the cross-validation workflow and the applications of this compound.

CrossValidationWorkflow cluster_exp Experimental Analysis cluster_comp Computational Modeling Exp_Sample This compound Sample Exp_NMR NMR Spectroscopy (¹H, ¹³C) Exp_Sample->Exp_NMR Exp_IR IR Spectroscopy Exp_Sample->Exp_IR Exp_MS Mass Spectrometry Exp_Sample->Exp_MS Exp_Xray X-ray Crystallography Exp_Sample->Exp_Xray Exp_Data Experimental Data (Spectra, Structure) Exp_NMR->Exp_Data Exp_IR->Exp_Data Exp_MS->Exp_Data Exp_Xray->Exp_Data Comparison Data Comparison & Cross-Validation Exp_Data->Comparison Comp_Input Input Structure Comp_DFT DFT Calculations (Geometry Optimization, Frequency, NMR) Comp_Input->Comp_DFT Comp_Data Computational Data (Calculated Spectra, Optimized Geometry) Comp_DFT->Comp_Data Comp_Data->Comparison Conclusion Validated Molecular Properties & Structure-Property Insights Comparison->Conclusion Applications cluster_synthesis Role in Synthesis cluster_research Research Applications Start This compound Intermediate Key Synthetic Intermediate Start->Intermediate Bioactivity Investigation of Biological Activity Start->Bioactivity Pharma Pharmaceuticals Intermediate->Pharma Agro Agrochemicals Intermediate->Agro Natural Natural Product Synthesis Intermediate->Natural Insecticidal Potential Insecticidal Properties Bioactivity->Insecticidal

In Vitro vs. In Vivo Efficacy of a Novel 7-Methoxy-1-tetralone Derivative in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one as a Potent Antitumor Agent

For researchers and professionals in the field of drug development, the transition from promising in vitro results to successful in vivo outcomes is a critical and often challenging step. This guide provides a detailed comparison of the in vitro and in vivo anticancer activities of a novel 7-Methoxy-1-tetralone derivative, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one . The data presented herein is compiled from a pivotal study that showcases its potential as a tubulin-binding tumor-vascular disrupting agent.[1][2]

In Vitro Anticancer Activity

The initial evaluation of this this compound derivative involved screening against the National Cancer Institute's (NCI) panel of 60 human tumor cell lines. This comprehensive in vitro assessment revealed exceptionally potent antiproliferative activity, with GI50 (50% growth inhibition) values reaching the low to subnanomolar range for many cancer cell lines.[1][2]

Data Presentation: In Vitro Antiproliferative Activity
Cell LineCancer TypeGI50 (nM)
MCF-7 Breast Cancer< 10
NCI-H460 Non-Small Cell Lung Cancer< 10
SF-268 CNS Cancer< 10
UACC-257 Melanoma< 10
OVCAR-3 Ovarian Cancer< 10
786-0 Renal Cancer< 10
PC-3 Prostate Cancer< 10
HT29 Colon Cancer< 10
K-562 Leukemia< 10

Note: The table presents a selection of cell lines from the NCI-60 panel to demonstrate the broad-spectrum activity of the compound. The original study reported GI50 values at the 10⁻¹⁰ M level for numerous cell lines.[1]

Experimental Protocols: In Vitro NCI-60 Cell Line Screening

The in vitro antiproliferative activity was determined using the NCI-60 screen methodology.

  • Cell Culture : The human tumor cell lines from the NCI-60 panel are cultured in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

  • Plating : Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells per well, depending on the doubling time of each cell line.

  • Drug Incubation : After a 24-hour pre-incubation period, the test compound, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, is added at five different concentrations.

  • Assay Termination and Staining : Following a 48-hour incubation with the compound, the assay is terminated by fixing the cells with trichloroacetic acid (TCA). The cells are then stained with Sulforhodamine B (SRB), a dye that binds to basic amino acids of cellular proteins.

  • Data Analysis : The absorbance of the bound dye is measured at 515 nm, and the GI50 value is calculated, representing the concentration of the compound that causes a 50% reduction in cell growth.

In Vivo Antitumor Efficacy

The promising in vitro results prompted the evaluation of the compound's in vivo efficacy in a preclinical animal model. A xenograft model using NCI-H460 non-small cell lung cancer cells in nude mice was employed to assess the antitumor activity of 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one.

Data Presentation: In Vivo Tumor Growth Inhibition
Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle Control-0
Compound0.2517.8
Compound0.536.8
Compound1.061.9
Paclitaxel (Reference)1560.4

The study demonstrated a significant, dose-dependent inhibition of tumor growth, with the 1.0 mg/kg dose showing comparable efficacy to the standard-of-care chemotherapeutic agent, paclitaxel.

Experimental Protocols: In Vivo NCI-H460 Xenograft Model
  • Animal Model : Athymic nude mice are used for the study.

  • Tumor Cell Implantation : NCI-H460 human non-small cell lung cancer cells are harvested and subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring : Tumor volume is monitored regularly using caliper measurements.

  • Treatment : Once the tumors reach a predetermined size, the mice are randomized into treatment and control groups. The this compound derivative is administered, typically via intraperitoneal injection, at various doses.

  • Efficacy Evaluation : The antitumor efficacy is determined by comparing the tumor growth in the treated groups to the vehicle control group. The percentage of tumor growth inhibition is calculated at the end of the study.

Mandatory Visualizations

Signaling Pathway Diagram

Mechanistic studies suggest that 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one acts as a tubulin-binding agent, disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis. It is also proposed to have tumor-vascular disrupting properties.

G Hypothesized Signaling Pathway of the this compound Derivative cluster_0 Cellular Effects cluster_1 Vascular Effects Derivative Derivative Tubulin Tubulin Derivative->Tubulin Binds to Tumor_Vasculature Tumor Vasculature Derivative->Tumor_Vasculature Targets Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Inhibits Polymerization Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Vascular_Disruption Vascular Disruption Tumor_Vasculature->Vascular_Disruption Tumor_Necrosis Tumor Necrosis Vascular_Disruption->Tumor_Necrosis G In Vivo Xenograft Model Workflow Start Start Animal_Acclimatization Athymic Nude Mice Acclimatization Start->Animal_Acclimatization Tumor_Implantation Subcutaneous Implantation of NCI-H460 Cells Animal_Acclimatization->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment_Administration Compound Administration (i.p.) Randomization->Treatment_Administration Data_Collection Tumor Volume & Body Weight Measurement Treatment_Administration->Data_Collection Endpoint Study Endpoint & Tissue Collection Data_Collection->Endpoint Data_Analysis Data Analysis & TGI Calculation Endpoint->Data_Analysis End End Data_Analysis->End

References

Unveiling the Performance of 7-Methoxy-1-tetralone in Anti-Proliferative Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance benchmark of 7-Methoxy-1-tetralone in a specific anti-proliferative assay, juxtaposed with alternative compounds targeting similar signaling pathways. The experimental data, protocols, and pathway visualizations are intended to offer an objective resource for researchers in oncology and drug discovery.

Performance Benchmark: Inhibition of HepG2 Cell Proliferation

This compound has demonstrated significant anti-proliferative activity against the human hepatocellular carcinoma (HepG2) cell line. Its mechanism of action involves the downregulation of key signaling pathways implicated in cancer cell survival and proliferation, namely the PI3K/Akt and NF-κB pathways.[1] The following table summarizes the inhibitory performance of this compound in comparison to other known inhibitors of these pathways in HepG2 cells.

CompoundTarget PathwayAssay TypeIncubation TimeIC50 (µM)
This compound PI3K/Akt, NF-κBMTT Assay48 hoursInhibits proliferation at 40 - 250 µM
LY294002PI3K/AktSRB Assay24 hours25.03
72 hours5.82
WortmanninPI3K/AktSRB Assay24 hours29.23
72 hours11.27
Diterpenoids (from Sinularia maxima)NF-κBLuciferase AssayNot Specified15.81 - 29.10
5-allyl-7-gen-difluoromethylenechrysinNF-κBMTT Assay48 hours8.45

Signaling Pathways and Experimental Workflow

To visually contextualize the mechanism of action and the experimental procedure, the following diagrams have been generated.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT activates NFkB_pathway NF-κB Pathway AKT->NFkB_pathway Proliferation Cell Proliferation & Survival NFkB_pathway->Proliferation 7_MT This compound 7_MT->AKT inhibits 7_MT->NFkB_pathway inhibits

PI3K/Akt and NF-κB Signaling Inhibition

MTT_Assay_Workflow start Start seed_cells Seed HepG2 cells in 96-well plate start->seed_cells incubate1 Incubate for 24h (37°C, 5% CO2) seed_cells->incubate1 add_compound Add this compound & control compounds incubate1->add_compound incubate2 Incubate for 48h add_compound->incubate2 add_mtt Add MTT solution (5 mg/mL) incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan (B1609692) incubate3->add_dmso read_absorbance Measure absorbance at 570 nm add_dmso->read_absorbance analyze Calculate IC50 values read_absorbance->analyze end End analyze->end

MTT Assay Experimental Workflow

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is adapted from the methodology used to assess the anti-proliferative effects of this compound on HepG2 cells.[1]

1. Cell Culture and Seeding:

  • Human hepatocellular carcinoma (HepG2) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells are seeded into 96-well plates at a density of 1 × 10⁵ cells/well and allowed to adhere for 24 hours.

2. Compound Treatment:

  • Stock solutions of this compound and alternative compounds are prepared in dimethyl sulfoxide (B87167) (DMSO).

  • The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., for this compound: 31.25, 62.5, 125, 250, 500, and 1,000 µM).[1] A vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil) are included.

  • The cells are incubated with the compounds for 48 hours.

3. MTT Staining and Measurement:

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

  • The plates are incubated for an additional 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

4. Data Analysis:

  • The cell viability is expressed as a percentage of the vehicle-treated control.

  • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Western Blot Analysis

This protocol outlines the general procedure for assessing the protein expression levels of p-AKT and NF-κB.

1. Cell Lysis and Protein Extraction:

  • HepG2 cells are treated with this compound at the desired concentrations for the specified time.

  • Cells are washed with ice-cold PBS and then lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • The cell lysates are centrifuged, and the supernatant containing the total protein is collected.

2. Protein Quantification:

  • The protein concentration of each sample is determined using a BCA protein assay kit.

3. SDS-PAGE and Protein Transfer:

  • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

  • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • The membrane is incubated overnight at 4°C with primary antibodies specific for p-AKT, total AKT, NF-κB p65, and a loading control (e.g., β-actin or GAPDH).

  • After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

5. Detection and Analysis:

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • The band intensities are quantified using densitometry software and normalized to the loading control.

References

Safety Operating Guide

Proper Disposal of 7-Methoxy-1-tetralone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 7-Methoxy-1-tetralone, a chemical compound utilized in various research and development applications. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This document outlines the necessary personal protective equipment, spill management, and waste disposal protocols.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below. This information is crucial for safe handling and storage.

PropertyValue
CAS Number6836-19-7
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
AppearanceLight brown crystalline solid
Melting Point59 - 63 °C
Boiling Point160 - 165 °C
Incompatible MaterialsStrong oxidizing agents

Disposal Workflow

The following diagram outlines the decision-making process and procedural flow for the safe disposal of this compound.

start Start: Disposal of This compound Required ppe Step 1: Wear Appropriate Personal Protective Equipment (PPE) start->ppe spill Step 2: Manage Spills and Contamination ppe->spill container Step 3: Prepare Waste for Disposal spill->container disposal Step 4: Engage Licensed Disposal Company container->disposal documentation Step 5: Document Disposal Activities disposal->documentation end End: Safe and Compliant Disposal Complete documentation->end

Figure 1: Workflow for the proper disposal of this compound.

Step-by-Step Disposal Procedures

1. Personal Protective Equipment (PPE):

Before handling this compound for disposal, it is imperative to wear appropriate personal protective equipment to prevent skin and eye contact, as well as inhalation.[1][2]

  • Eye Protection: Wear tightly sealed safety goggles that conform to NIOSH (US) or EN 166 (EU) standards.[3][4]

  • Hand Protection: Use chemical-resistant gloves. Gloves must be inspected before use and disposed of properly after handling the material.[3]

  • Body Protection: Wear appropriate protective clothing to prevent skin exposure.

  • Respiratory Protection: In areas with inadequate ventilation or where dust formation is possible, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

2. Spill Management:

In the event of a spill, follow these procedures to safely clean and contain the material.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: Sweep up the spilled solid material and place it into a suitable, closed container for disposal. Avoid creating dust.

  • Decontamination: Wash the spill area thoroughly with soap and water.

3. Waste Collection and Storage:

Proper collection and storage of this compound waste are crucial to prevent environmental contamination and ensure safe transport for disposal.

  • Containers: Use suitable, labeled, and closed containers for collecting the waste.

  • Storage: Store waste containers in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

4. Final Disposal:

The ultimate disposal of this compound must be conducted by a licensed and qualified waste disposal company.

  • Professional Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company.

  • Incineration: The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.

  • Regulatory Compliance: Ensure that all federal, state, and local environmental regulations are strictly followed. Do not empty into drains. The compound is harmful to aquatic life with long-lasting effects.

By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a secure laboratory environment and upholding regulatory standards.

References

Essential Safety and Logistical Information for Handling 7-Methoxy-1-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for 7-Methoxy-1-tetralone, including personal protective equipment (PPE) recommendations, operational handling procedures, and disposal plans.

Hazard Identification and Personal Protective Equipment

This compound is a chemical compound used in laboratory research.[1][2] While some sources may classify it as non-hazardous, other safety data sheets (SDS) indicate that it can cause skin and eye irritation, and may cause respiratory irritation.[2][3][4] Therefore, appropriate personal protective equipment should be worn to minimize exposure.

Recommended Personal Protective Equipment (PPE)

PPE TypeSpecifications
Eye Protection Tightly fitting safety goggles or safety glasses with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.
Hand Protection Chemical-resistant gloves must be worn. Gloves made of Butyl or Polyvinyl alcohol (PVA) are recommended for handling ketones. Nitrile gloves may also offer some protection. Always inspect gloves prior to use and use proper glove removal technique.
Body Protection Wear a lab coat or other protective clothing to prevent skin contact. For larger quantities or where splashing is possible, consider a chemical-resistant apron.
Respiratory Protection In well-ventilated areas, respiratory protection is not typically required. If dust is generated or ventilation is poor, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

Operational Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid generating dust.

  • Wash hands thoroughly after handling.

  • Ensure eyewash stations and safety showers are readily accessible.

Storage:

  • Store in a cool, dry, and well-ventilated place.

  • Keep the container tightly closed.

Disposal Plan

Waste Disposal:

  • Dispose of this compound and any contaminated materials as chemical waste.

  • Do not empty into drains.

  • Follow all local, regional, and national regulations for hazardous waste disposal. Offer surplus and non-recyclable solutions to a licensed disposal company.

Contaminated PPE:

  • Dispose of contaminated gloves and other disposable PPE as chemical waste in accordance with applicable laws and good laboratory practices.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh/Measure Weigh/Measure Prepare Work Area->Weigh/Measure Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Clean Work Area Clean Work Area Perform Experiment->Clean Work Area Perform Experiment->Clean Work Area Doff PPE Doff PPE Clean Work Area->Doff PPE Dispose of Waste Dispose of Waste Doff PPE->Dispose of Waste

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methoxy-1-tetralone
Reactant of Route 2
7-Methoxy-1-tetralone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。